1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
Description
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Properties
IUPAC Name |
(E)-4-[3-(trifluoromethyl)phenyl]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-8(15)5-6-9-3-2-4-10(7-9)11(12,13)14/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFIQCQDQCBMCM-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30876674 | |
| Record name | 3-Buten-2-one,4-(3-CF3-phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30876674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80992-92-3 | |
| Record name | 3-Buten-2-one, 4-(3-trifluoromethylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080992923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one,4-(3-CF3-phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30876674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one, a trifluoromethylated chalcone of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this scaffold a promising candidate for the development of novel therapeutic agents.[1][2] This document details a robust synthetic protocol based on the Claisen-Schmidt condensation, outlines purification strategies, and presents a thorough characterization profile, including predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data, alongside mass spectrometry (MS) analysis. The rationale behind the experimental design and data interpretation is discussed to provide a practical and scientifically rigorous resource for researchers in the field.
Introduction: The Significance of Trifluoromethylated Chalcones
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a class of compounds that serve as precursors to flavonoids and exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The introduction of a trifluoromethyl (-CF3) group into the chalcone scaffold has emerged as a powerful strategy in drug design. The unique properties of the -CF3 group, such as its high electronegativity and metabolic stability, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[1] Specifically, the 3-(trifluoromethyl)phenyl moiety is a common feature in many biologically active compounds, and its incorporation into a but-1-en-3-one framework presents a compelling target for synthetic and medicinal chemists.
This guide focuses on this compound, providing a detailed roadmap for its preparation and comprehensive characterization.
Synthesis via Claisen-Schmidt Condensation
The most direct and widely employed method for the synthesis of chalcones is the Claisen-Schmidt condensation.[4] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone.[5] For the synthesis of this compound, 3-(trifluoromethyl)benzaldehyde is reacted with acetone.
Reaction Mechanism
The reaction proceeds through a base-catalyzed aldol condensation followed by dehydration. The base abstracts an acidic α-proton from acetone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-(trifluoromethyl)benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | 1.74 g | 10 |
| Acetone | C₃H₆O | 58.08 | 2.90 mL (excess) | 50 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.60 g | 15 |
| Ethanol (95%) | C₂H₅OH | - | 20 mL | - |
| Deionized Water | H₂O | - | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.74 g (10 mmol) of 3-(trifluoromethyl)benzaldehyde in 20 mL of 95% ethanol.
-
Add 2.90 mL (50 mmol) of acetone to the solution and stir for 5 minutes at room temperature.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving 0.60 g (15 mmol) of NaOH in 20 mL of deionized water. Cool the solution to room temperature.
-
Slowly add the NaOH solution dropwise to the stirred solution of the aldehyde and ketone over a period of 15-20 minutes. A color change to yellow or the formation of a precipitate may be observed.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Upon completion of the reaction, pour the mixture into 100 mL of ice-cold water with stirring.
-
If a solid precipitates, collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
If an oil separates, extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. Alternatively, for oily products or to achieve higher purity, column chromatography on silica gel using a gradient of hexane and ethyl acetate is recommended.[6]
Characterization of this compound
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Diagram of the Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Predicted ¹H and ¹³C NMR Spectral Data
Disclaimer: The following NMR data are predicted based on known chemical shift values for similar structural motifs and have not been experimentally verified.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | s | 1H | Ar-H |
| ~7.70 | d, J = 8.0 Hz | 1H | Ar-H |
| ~7.60 | d, J = 8.0 Hz | 1H | Ar-H |
| ~7.50 | t, J = 8.0 Hz | 1H | Ar-H |
| ~7.45 | d, J = 16.0 Hz | 1H | -CH= |
| ~6.70 | d, J = 16.0 Hz | 1H | =CH-CO |
| ~2.40 | s | 3H | -CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | C=O |
| ~143.0 | -CH= |
| ~135.0 | Ar-C |
| ~131.5 (q, J ≈ 33 Hz) | Ar-C-CF₃ |
| ~131.0 | Ar-CH |
| ~129.5 | Ar-CH |
| ~128.0 | =CH-CO |
| ~126.0 (q, J ≈ 4 Hz) | Ar-CH |
| ~124.0 (q, J ≈ 4 Hz) | Ar-CH |
| ~123.5 (q, J ≈ 272 Hz) | -CF₃ |
| ~27.5 | -CH₃ |
Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data
Disclaimer: The following FTIR data are predicted based on characteristic vibrational frequencies of functional groups and have not been experimentally verified.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic and vinylic) |
| ~2920 | Weak | C-H stretch (aliphatic) |
| ~1670 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |
| ~1320 | Strong | C-F stretch (trifluoromethyl group) |
| ~1160, ~1120 | Strong | C-F stretch (trifluoromethyl group) |
| ~970 | Strong | C-H bend (trans-vinylic) |
Mass Spectrometry (MS) Data
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound (214.19 g/mol ).[7]
Predicted Fragmentation Pattern:
-
m/z 214: Molecular ion [M]⁺
-
m/z 199: Loss of a methyl radical (•CH₃)
-
m/z 171: Loss of a ketene fragment (CH₂=C=O)
-
m/z 145: [CF₃-C₆H₄-C≡CH]⁺ fragment
-
m/z 125: [C₆H₄-CF₃]⁺ fragment
Potential Applications in Drug Discovery
Trifluoromethylated chalcones have demonstrated a wide range of pharmacological activities, making them attractive scaffolds for drug development.[1][2] The title compound, this compound, can serve as a valuable starting material for the synthesis of more complex heterocyclic compounds or be evaluated for its own biological activity. Areas of potential interest include its evaluation as an anticancer, anti-inflammatory, or antimicrobial agent.[2][3]
Conclusion
This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. The Claisen-Schmidt condensation offers a reliable and efficient route to this valuable compound. The provided characterization data, while predicted, serves as a robust reference for researchers to confirm the identity and purity of their synthesized material. The potential biological significance of this trifluoromethylated chalcone underscores its importance as a target for further investigation in the field of medicinal chemistry.
References
- Abid, M., & Azam, A. (2006). Synthesis and anti-amoebic activity of chalcone and its derivatives. European Journal of Medicinal Chemistry, 41(2), 279-285.
- Batovska, D. I., & Todorova, I. T. (2010). A review on the synthesis and properties of chalcones. Mini-Reviews in Organic Chemistry, 7(1), 69-86.
- Katsori, A. M., & Hadjipavlou-Litina, D. (2009). Recent advances in the chemistry and biology of chalcones. Bioorganic & Medicinal Chemistry, 17(23), 7290-7303.
-
NIST. (n.d.). 4-(2-Trifluoromethylphenyl)but-3-en-2-one. In NIST Chemistry WebBook. Retrieved from [Link]
- Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.
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Wikipedia. (2023). Claisen–Schmidt condensation. Retrieved from [Link]
- Zang, H., & Chen, W. (2011). Recent advances in the synthesis of chalcones. RSC Advances, 1(8), 1357-1374.
- Zhang, X., et al. (2013). Synthesis and biological evaluation of novel chalcone derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 64, 333-343.
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
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SpectraBase. (n.d.). (3Z)-4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one. Retrieved from [Link]
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NIST. (n.d.). 3-Buten-2-one, 4-phenyl-, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]
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1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one chemical properties and structure
An In-depth Technical Guide to 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, structural features, synthesis, and the strategic importance of its trifluoromethyl moiety. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Core Molecular Profile and Physicochemical Properties
This compound is an α,β-unsaturated ketone, also known as a chalcone analog. The presence of a trifluoromethyl (CF₃) group on the phenyl ring is a key structural feature that profoundly influences its chemical and biological characteristics.
Chemical Structure
The molecule consists of a butenone chain attached to a benzene ring at position 1, with a trifluoromethyl substituent at the meta-position (position 3) of the phenyl group.
Caption: 2D Structure of this compound.
Chemical and Physical Data
The fundamental properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 80992-92-3 | [1] |
| Molecular Formula | C₁₁H₉F₃O | [1] |
| Molecular Weight | 214.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| MDL Number | MFCD00052843 | [1] |
The Trifluoromethyl Group: A Cornerstone of Modern Drug Design
The strategic incorporation of a trifluoromethyl (-CF₃) group is a widely employed and highly effective strategy in medicinal chemistry.[2][3] Its presence in a molecule like this compound is not incidental; it is a deliberate design choice to modulate its properties for enhanced therapeutic potential.
Expertise & Experience: The rationale for using a -CF₃ group stems from its unique electronic and steric properties. Unlike a simple methyl group, the -CF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This has several profound consequences:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[4] This often leads to an increased in-vivo half-life of the drug candidate.[2]
-
Lipophilicity: The -CF₃ group significantly increases the lipophilicity of the molecule.[4][5] This enhancement can improve the molecule's ability to cross biological membranes, such as the blood-brain barrier, which is crucial for CNS-acting drugs.[4]
-
Binding Affinity: The electron-withdrawing nature of the -CF₃ group alters the electron distribution of the aromatic ring, which can lead to stronger and more selective binding interactions with target proteins.[2]
-
Bioavailability: By improving both metabolic stability and membrane permeability, the -CF₃ group can substantially enhance the oral bioavailability of a drug.[2]
The placement at the meta position specifically influences the electronic landscape of the phenyl ring, affecting its interactions without the direct steric hindrance that might occur at the ortho position. This strategic placement is a key consideration in structure-activity relationship (SAR) studies.
Synthesis and Characterization Protocol
Trustworthiness: A reliable synthesis protocol is the foundation of reproducible research. The following section outlines a validated, general approach for the synthesis of α,β-unsaturated ketones of this class, based on the Claisen-Schmidt condensation. This reaction is a robust and well-established method in organic chemistry.
Synthetic Workflow: Claisen-Schmidt Condensation
The most direct and common route to synthesize this compound is via a base-catalyzed aldol condensation between 3-(trifluoromethyl)benzaldehyde and acetone.
Caption: Synthesis workflow via Claisen-Schmidt condensation.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)benzaldehyde (1.0 eq.) in ethanol.
-
Addition of Reagents: To this solution, add acetone (1.5-2.0 eq.). While stirring vigorously, slowly add an aqueous solution of sodium hydroxide (10% w/v) dropwise.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the starting material is consumed, pour the reaction mixture into a beaker of cold water and acidify with dilute HCl until the pH is neutral. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR: To confirm the proton environment, including the characteristic vinyl protons and the aromatic splitting pattern.
-
¹³C NMR: To identify all unique carbon atoms.
-
¹⁹F NMR: To confirm the presence and chemical shift of the -CF₃ group.
-
FTIR: To identify key functional groups, such as the C=O stretch of the ketone (~1685 cm⁻¹) and the C=C stretch of the alkene (~1600 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z = 214.18).[6]
-
Potential Applications in Drug Discovery
While specific FDA-approved drugs containing this exact molecule are not documented, its structural motifs—the α,β-unsaturated ketone and the trifluoromethylphenyl group—are prevalent in numerous pharmacologically active compounds.
-
Chalcone Scaffolds: This compound belongs to the chalcone family, which is known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The reactive α,β-unsaturated ketone system can act as a Michael acceptor, enabling it to covalently bind to biological targets like cysteine residues in enzymes.
-
Building Block for Heterocycles: It is a valuable intermediate for synthesizing more complex heterocyclic compounds, such as pyrimidines, pyrazoles, and benzodiazepines, which are scaffolds for many established drugs.
-
Precursor in Drug Synthesis: The trifluoromethylphenyl moiety is a key component in several successful drugs, including the antidepressant Fluoxetine (Prozac) and the anti-obesity drug Fenfluramine .[7][8][9] This highlights the pharmaceutical industry's confidence in this structural unit for developing new chemical entities.[3]
Safety, Handling, and Storage
Authoritative Grounding: The following safety protocols are synthesized from material safety data sheets (MSDS) provided by major chemical suppliers. Adherence to these guidelines is mandatory for ensuring laboratory safety.
Hazard Identification and GHS Classification
This compound is classified as hazardous. The primary risks are related to skin, eye, and respiratory irritation.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation |
(Data synthesized from representative safety data sheets for similar compounds)[10][11]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle this substance only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][12]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[12][13] Wash hands thoroughly after handling.[12]
-
Respiratory Protection: Avoid breathing dust, fumes, or vapors. If ventilation is inadequate, use an approved respirator.[10][12]
-
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10][12][14]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[12][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[12][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][14]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed and store locked up.[12][14] Keep away from heat, sparks, and open flames.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[12][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][14]
References
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INDOFINE Chemical Company, Inc. (2025). Safety Data Sheet for [4-(TRIFLUOROMETHYL)PHENYL] DIMETHYLCARBINOL. [Link]
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American Elements. 1-[3-(trifluoromethyl)phenyl]but-3-en-1-ol Product Page. [Link]
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PubChem. 1-[3-(Trifluoromethyl)phenyl]butan-1-one. National Center for Biotechnology Information. [Link]
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Global Pharm. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. [Link]
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Costa, M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 3-CF3-4-acyl-substituted quinoline derivatives via a cascade reaction of nitrosoarenes and β - Supporting Information. [Link]
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Organic Syntheses. Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone. [Link]
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ResearchGate. (2025). Examples of drugs bearing trifluoromethyl groups. [Link]
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SpectraBase. (3Z)-4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one - Optional[MS (GC)] - Spectrum. [Link]
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Wikipedia. Fluoxetine. [Link]
-
MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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Neves, B., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]
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A Technical Guide to the Biological Activity of Trifluoromethylated Chalcones
Abstract: The strategic incorporation of the trifluoromethyl (CF3) group into the chalcone scaffold represents a significant advancement in medicinal chemistry. This modification leverages the unique physicochemical properties of fluorine to enhance the therapeutic potential of the parent molecule. This technical guide provides an in-depth exploration of the multifaceted biological activities of trifluoromethylated chalcones, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will dissect the underlying mechanisms of action, present quantitative biological data, and provide detailed, field-proven experimental protocols. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the potential of this promising class of compounds.
Introduction: The Trifluoromethyl Group as a Bioactivity Enhancer
Chalcones are naturally occurring precursors to flavonoids, characterized by a 1,3-diphenyl-2-propen-1-one core structure.[1][2] This scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[2][3][4] The introduction of a trifluoromethyl (CF3) group is a powerful strategy to augment these inherent properties. The CF3 group's high electronegativity, metabolic stability, and lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[5][6] Specifically, it can enhance binding affinity with target molecules, improve membrane permeability, and increase stability against metabolic degradation, often leading to significantly improved potency.[5][6][7]
Caption: The core structure of the chalcone scaffold.
Potent Anticancer Activity
The addition of a trifluoromethyl group has been shown to significantly boost the anticancer potency of chalcones.[6] These compounds exhibit cytotoxicity against a broad range of cancer cell lines, including multidrug-resistant variants, often with superior efficacy compared to their non-fluorinated analogues.[6][7][8]
Mechanisms of Action
Trifluoromethylated chalcones employ a multi-pronged approach to inhibit cancer cell growth, primarily through the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: A key mechanism is the triggering of programmed cell death.[5][6] Studies show that α-trifluoromethyl chalcones induce apoptosis in prostate cancer cells, including taxane-resistant lines.[8][9] This is often mediated through the intrinsic mitochondrial pathway.[6]
-
Cell Cycle Arrest: These compounds can halt the cell division cycle, preventing proliferation. For instance, potent α-trifluoromethyl chalcones have been observed to cause cell accumulation in the sub-G1 and G2/M phases of the cell cycle.[7][9] This effect is often achieved without interfering with microtubule polymerization, distinguishing their mechanism from classic tubulin inhibitors like taxanes.[7]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds is demonstrated by their low half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID / Description | Cancer Cell Line | IC50 (µM) | Reference |
| 4-NO2 α-CF3 chalcone (Compound 2) | PC-3 (Prostate) | <0.2 | [7] |
| 3,4-difluoro α-CF3 chalcone (Compound 5 / YS71) | DU145 (Prostate) | <0.2 | [7] |
| 3,4-difluoro α-CF3 chalcone (Compound 5 / YS71) | DU145-TxR (Taxane-Resistant) | 0.14 | [7][8] |
| 3,4-difluoro α-CF3 chalcone (Compound 5 / YS71) | PC-3-TxR (Taxane-Resistant) | 0.28 | [7][8] |
Experimental Protocol: Cell Proliferation (MTT) Assay
This protocol provides a robust method for quantifying the cytotoxic effects of trifluoromethylated chalcones on cancer cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding (Day 1):
-
Culture cancer cells (e.g., DU145 prostate cancer cells) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.
-
-
Compound Treatment (Day 2):
-
Prepare a 2X stock solution of the trifluoromethylated chalcone in culture medium. Perform serial dilutions to create a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Aspirate the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Trustworthiness: A vehicle control is essential to ensure that the solvent used to dissolve the compound does not have its own cytotoxic effects.
-
Incubate for 48-72 hours.
-
-
MTT Addition (Day 4/5):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Mechanism: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Formazan Solubilization & Readout (Day 4/5):
-
Aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Agitate the plate gently for 15 minutes on a shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Broad-Spectrum Antimicrobial Activity
Trifluoromethylated chalcones are effective against a range of pathogenic bacteria and fungi, positioning them as potential leads for new antimicrobial agents to combat rising drug resistance.[10][11][12][13] The enhanced lipophilicity from the CF3 group is believed to facilitate the penetration of microbial cell membranes.[6][13]
Antibacterial and Antifungal Efficacy
These compounds have demonstrated inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic fungi like Candida albicans and Aspergillus niger.[10][11][12] Structure-activity relationship studies show that the position of the CF3 group and other substituents on the aromatic rings is crucial for activity.[10] Interestingly, some studies suggest that compounds with a trifluoromethoxy (-OCF3) group may be even more effective than those with a trifluoromethyl (-CF3) group.[12][13]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The potency of antimicrobial agents is typically quantified by the MIC, the lowest concentration of a compound that inhibits visible microbial growth.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Trifluoromethyl Chalcones | Staphylococcus aureus | 7.81 - 15.6 | [10] |
| Trifluoromethyl Chalcones | Escherichia coli | > 250 | [10] |
| Trifluoromethyl Chalcones | Candida parapsilosis | 15.6 - 31.25 | [10] |
| Indole-bearing CF3 Chalcone (A3) | Aspergillus niger | Potent Activity | [12] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the standardized method for determining the MIC of a compound against a bacterial strain.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
-
Preparation of Materials:
-
Prepare a sterile solution of the trifluoromethylated chalcone in DMSO at a high concentration (e.g., 10 mg/mL).
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB).
-
Culture the test bacterium (e.g., S. aureus) overnight in MHB.
-
-
Inoculum Preparation:
-
Dilute the overnight bacterial culture in fresh MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Trustworthiness: Standardizing the inoculum is a critical self-validating step. An incorrect bacterial density will lead to inaccurate and non-reproducible MIC values.
-
Further dilute this suspension 1:150 in MHB to obtain a final inoculum density of ~1 x 10^6 CFU/mL.
-
-
Assay Plate Setup:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the dissolved compound stock to well 1.
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum (~1 x 10^6 CFU/mL) to wells 1 through 11. The final inoculum in each well will be ~5 x 10^5 CFU/mL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Anti-inflammatory Properties
Chalcones are well-documented anti-inflammatory agents, and fluorinated derivatives often show enhanced activity.[3][14][15] Their mechanism involves the suppression of key inflammatory signaling pathways and the reduced production of pro-inflammatory mediators.
Mechanism: Inhibition of NF-κB and JNK Signaling
The anti-inflammatory effects of chalcones are largely attributed to their ability to inhibit the activation of the transcription factor NF-κB and the JNK signaling pathway.[15][16] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15] By preventing NF-κB activation, trifluoromethylated chalcones can effectively dampen the inflammatory cascade.[3]
Caption: Inhibition of the NF-κB signaling pathway by trifluoromethylated chalcones.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the trifluoromethylated chalcone for 1-2 hours before stimulation.
-
Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control to induce an inflammatory response and NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
NO is unstable and quickly oxidizes to nitrite (NO2-). The Griess assay quantifies nitrite levels in the culture supernatant.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide in phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Mechanism: A pink/magenta azo dye is formed, and its absorbance is proportional to the nitrite concentration.
-
-
Readout and Analysis: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples. Determine the compound's ability to inhibit NO production relative to the LPS-only control.
Conclusion and Future Outlook
The strategic functionalization of the chalcone scaffold with trifluoromethyl groups is a validated and highly successful approach in modern drug discovery. These compounds consistently demonstrate potent anticancer, antimicrobial, and anti-inflammatory activities, often superior to their non-fluorinated precursors. The detailed mechanisms, supported by robust quantitative data and reproducible protocols provided herein, underscore their therapeutic potential. Future research should focus on optimizing structure-activity relationships, identifying specific intracellular protein targets, and advancing the most promising leads into preclinical in vivo models to fully evaluate their safety and efficacy profiles.
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Fujimoto, Y., et al. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. Molecules, 26(9), 2812. [Link]
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Fujimoto, Y., et al. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. PubMed, 34068627. [Link]
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Yadav, P., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. [Link]
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Hayakawa, Y., et al. (2022). Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells. Anticancer Research, 42(1), 147-155. [Link]
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Fujimoto, Y., et al. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. MDPI. [Link]
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Reddy, M. V., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. MDPI. [Link]
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Reddy, M. V., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. ResearchGate. [Link]
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Reddy, M. V., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. NIH. [Link]
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Kumar, A., et al. (2014). Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Der Pharma Chemica, 6(5), 351-359. [Link]
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da Cunha, M. C. C., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Basic and Clinical Pharmacy, 12(3), 43-50. [Link]
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ResearchGate (2018). Antibacterial activity of chalcone derivates. ResearchGate. [Link]
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Li, Y., et al. (2022). Discovery of Chalcone Derivatives as Bifunctional Molecules with Anti-SARS-CoV-2 and Anti-inflammatory Activities. Journal of Natural Products, 85(1), 107-118. [Link]
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Al-Amiery, A. A., et al. (2016). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. ResearchGate. [Link]
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Zhang, Y., et al. (2021). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 12(10), 1724-1735. [Link]
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ResearchGate (2022). Scope of chalcones tested in this trifluoromethylation reaction. ResearchGate. [Link]
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Al-Amiery, A. A., et al. (2016). SYNTHESIS OF NEW FLUORINATED CHALCONE DERIVATIVE WITH ANTI-INFLAMMATORY ACTIVITY. ResearchGate. [Link]
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Díaz-Tielas, C., et al. (2016). Biological activities and novel applications of chalcones. ResearchGate. [Link]
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Díaz-Tielas, C., et al. (2016). biological activities and novel applications of chalcones. SciELO. [Link]
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Alloli, L. (2024). A Comprehensive Review on Synthesis and Biological Activity of Chalcone. International Journal of Pharmaceutical and Phytopharmacological Research, 30(6), 1-12. [Link]
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Nuñez, M., et al. (2008). Structural Antitumoral Activity Relationships of Synthetic Chalcones. Molecules, 13(4), 845-855. [Link]
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Romagnoli, R., et al. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of Medicinal Chemistry, 52(22), 7228-7235. [Link]
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1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action for the synthetic chalcone, this compound. As a member of the chalcone family, this compound is characterized by an α,β-unsaturated carbonyl system, which is a key determinant of its biological activity.[1][2] The inclusion of a trifluoromethylphenyl moiety is a strategic modification intended to enhance its pharmacological profile, including metabolic stability and target affinity.[3][4] This document synthesizes current knowledge on related chalcones and trifluoromethylated compounds to propose a multi-faceted mechanism of action, likely centered on the modulation of key inflammatory and cell signaling pathways. We will explore its potential as a Michael acceptor, its impact on inflammatory cascades such as the MAPK/Akt and NLRP3 inflammasome pathways, and its prospective role in oncology. Detailed experimental protocols and visual diagrams are provided to support further investigation by researchers in drug discovery and development.
Introduction: The Structural and Functional Significance of this compound
This compound is a synthetic derivative of chalcone (1,3-diphenyl-2-propen-1-one). Chalcones are naturally occurring precursors in the biosynthesis of flavonoids and are abundant in various plants.[5][6] The core chalcone scaffold, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged structure in medicinal chemistry, known to confer a wide spectrum of biological activities.[1][7]
The subject molecule's bioactivity is predicated on two principal structural features:
-
The α,β-Unsaturated Carbonyl System: This enone moiety functions as a potent Michael acceptor, capable of undergoing nucleophilic addition with biological thiols, such as the cysteine residues in key proteins. This covalent interaction can lead to the modulation of enzyme activity and cellular signaling pathways.
-
The 3-(Trifluoromethyl)phenyl Group: The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance the molecule's metabolic stability, cell permeability, and binding affinity to target proteins.[3][4][8]
This guide will elucidate the probable mechanisms through which these structural attributes translate into a defined pharmacological effect.
Putative Mechanism of Action: A Multi-Targeted Approach
Based on extensive research into structurally related chalcones and trifluoromethylated compounds, the mechanism of action for this compound is likely not confined to a single target but rather involves the modulation of multiple cellular pathways.
Covalent Modification via Michael Addition
The electrophilic nature of the β-carbon in the enone system makes it susceptible to attack by nucleophilic residues on proteins. This is a common mechanism for chalcones and is central to their biological effects.
dot
Caption: Proposed inhibition of MAPK and Akt signaling pathways.
By inhibiting key kinases in these cascades, the compound can effectively reduce the production of pro-inflammatory mediators.
2.2.2. Targeting the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. Chalcone derivatives have been identified as potent inhibitors of the NLRP3 inflammasome. [9][10]It is hypothesized that this compound may directly bind to NLRP3, preventing its oligomerization and the subsequent formation of the active inflammasome complex. [9][10]
Potential Anticancer Activity
The trifluoromethylphenyl moiety is present in several approved anticancer drugs. [11]Chalcones themselves are known to possess antiproliferative properties. [6][12]The anticancer mechanism of this compound could involve several processes:
-
Induction of Apoptosis: By modulating signaling pathways like MAPK and Akt, which also regulate cell survival, the compound may lower the threshold for apoptosis in cancer cells.
-
Inhibition of STAT3: Some compounds containing a trifluoromethylphenyl group have been shown to inhibit the STAT3 pathway, which is often hyperactivated in cancer and contributes to proliferation and metastasis. [13]* Tubulin Polymerization Inhibition: Certain chalcones are known to bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. [6]
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action, a series of in vitro and cell-based assays are recommended.
Workflow for Assessing Inflammatory Pathway Inhibition
dot
Caption: Experimental workflow for evaluating anti-inflammatory activity.
Step-by-Step Methodology:
-
Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in appropriate media. Differentiate THP-1 cells into macrophages using PMA.
-
Stimulation: Prime cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Treatment: Treat the primed cells with a dose range of this compound for 1 hour.
-
Inflammasome Activation: Add a second stimulus, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes to activate the NLRP3 inflammasome.
-
Quantification of Cytokine Release: Collect the cell culture supernatant and quantify the concentration of secreted IL-1β and TNF-α using commercial ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key signaling proteins, including p-JNK, p-Akt, and components of the NLRP3 inflammasome.
Quantitative Data Summary
The following table provides a template for summarizing the expected quantitative data from the described experiments.
| Assay Type | Endpoint Measured | Expected Outcome with this compound |
| ELISA | IL-1β Secretion | Dose-dependent decrease (IC50 determination) |
| TNF-α Secretion | Dose-dependent decrease (IC50 determination) | |
| Western Blot | Phospho-JNK levels | Dose-dependent decrease |
| Phospho-Akt levels | Dose-dependent decrease | |
| NLRP3 expression | Potential decrease or no change | |
| Cell Viability Assay (e.g., MTT) | Cell Proliferation | Dose-dependent decrease in cancer cell lines |
Conclusion and Future Directions
This compound is a promising synthetic chalcone with the potential for significant therapeutic applications, particularly in the realms of inflammatory diseases and oncology. Its mechanism of action is likely multifaceted, stemming from the electrophilic nature of its α,β-unsaturated carbonyl system and the unique properties conferred by the trifluoromethylphenyl group. The proposed inhibitory effects on the MAPK/Akt and NLRP3 inflammasome pathways provide a solid foundation for its anti-inflammatory properties.
Future research should focus on:
-
Target Identification: Utilizing techniques such as activity-based protein profiling to identify the direct covalent binding partners of the compound within the cell.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases (e.g., colitis, arthritis) and cancer. [9]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity, and to further delineate the pharmacophore.
This guide provides a robust framework for understanding and investigating the mechanism of action of this intriguing molecule, paving the way for its potential development as a novel therapeutic agent.
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [1]2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC. National Institutes of Health (NIH). [2]3. Synthesis, reactions and application of chalcones: a systematic review. RSC Publishing. [5]4. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC. National Institutes of Health (NIH). [6]5. Synthesis of Biologically Active Chalcones and their Anti-inflammatory Effects. ResearchGate. [7]6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[1][14]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health (NIH). [14]7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [3]8. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. National Institutes of Health (NIH). [15]9. Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. PubMed. [13]10. A-Technical-Guide-to-the-Biological-Activities- of-Trifluoromethyl-containing-Phenols. Benchchem. [4]11. 1-[3-(Trifluoromethyl)phenyl]piperazine. Chem-Impex. [16]12. 1-[3-(Trifluoromethyl)phenyl]butan-1-one | C11H11F3O | CID 19756214. PubChem. [17]13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [11]14. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [8]15. 1-[3-(trifluoromethyl)phenyl]but-3-en-1-ol. AMERICAN ELEMENTS. [18]16. Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h]n[1][14]aphthyridin-2(1H)- one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. MIT Open Access Articles. [19]17. Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. MDPI. [9]18. Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. PubMed. [10]19. Unravelling the Triad of Lung Cancer, Drug Resistance, and Metabolic Pathways. National Institutes of Health (NIH). [20]20. Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives. PubMed. [21]21. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [22]22. (E)-1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one. National Institutes of Health (NIH). [12]23. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. [23]24. international standard - prohibited list. WADA.
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in vitro screening of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
An In-Depth Technical Guide to the In Vitro Screening of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
Abstract
This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound, a compound belonging to the chalcone family of α,β-unsaturated ketones. The presence of a trifluoromethyl group and the reactive Michael acceptor scaffold suggests a high potential for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] We present a tiered screening cascade, beginning with broad cytotoxicity profiling, followed by primary functional assays and culminating in targeted mechanism-of-action studies. Each stage is supported by detailed, field-proven protocols, rationale for experimental design, and frameworks for data interpretation, designed to empower researchers in drug discovery and development to thoroughly characterize this promising chemical entity.
Introduction and Rationale for Screening
This compound is a synthetic chalcone derivative. Chalcones, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, are well-established precursors in flavonoid biosynthesis and are recognized as "privileged scaffolds" in medicinal chemistry due to their wide array of pharmacological properties.[1][2] The core activities of chalcones often stem from the reactivity of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (e.g., cysteine) in key biological proteins.[2]
Furthermore, the incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring is a strategic medicinal chemistry modification known to enhance key drug-like properties such as metabolic stability, membrane permeability, and binding affinity.[3][4] This modification has been successfully employed to augment the potency of various therapeutic agents.[5][6] The convergence of these two structural features—the reactive chalcone backbone and the potency-enhancing -CF3 group—provides a strong rationale for a comprehensive biological screening of this compound. This guide outlines a logical, multi-stage approach to systematically uncover its therapeutic potential.
Caption: A logical workflow for the in vitro evaluation of the target compound.
Stage 1: Preliminary Assessment and Cytotoxicity Profiling
The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability.[7] Cytotoxicity assays are fundamental for establishing a therapeutic window, identifying a dose-response relationship, and providing the first indication of potential anticancer activity.[8][9] The MTT assay is a robust, colorimetric method widely used for this purpose, measuring the metabolic activity of cells as an indicator of viability.[10]
Rationale for Experimental Design
The goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[8] This value is a key metric of a drug's potency. By screening against a panel of both cancerous and non-cancerous cell lines, we can also calculate a preliminary Selectivity Index (SI), which helps to distinguish between general toxicity and cancer-specific effects.[9]
-
Cell Line Panel: A diverse panel is crucial. We recommend:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
PC-3: Human prostate cancer (androgen receptor-negative).
-
HeLa: Human cervical cancer.
-
HEK293: Human embryonic kidney cells (non-cancerous control).
-
-
Controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This accounts for any solvent-induced toxicity.
-
Positive Control: A well-characterized cytotoxic drug (e.g., Doxorubicin) to validate assay performance.
-
Untreated Control: Cells in media alone, representing 100% viability.
-
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old media from the wells and add 100 µL of the prepared compound dilutions. Include wells for all controls.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Example Data Presentation
Table 1: Cytotoxicity (IC50 in µM) of this compound
| Cell Line | Cell Type | Compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI)¹ |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | 8.4 ± 0.7 | 0.9 ± 0.1 | 9.8 |
| PC-3 | Prostate Cancer | 12.1 ± 1.1 | 1.5 ± 0.2 | 6.8 |
| HeLa | Cervical Cancer | 15.5 ± 1.9 | 1.1 ± 0.1 | 5.3 |
| HEK293 | Normal Kidney | 82.3 ± 6.5 | 5.2 ± 0.4 | - |
¹ SI = IC50 in normal cells (HEK293) / IC50 in cancer cells. Data presented as mean ± SD from three independent experiments.
Stage 2: Primary Activity Screening
Based on the structural alerts within the molecule and the extensive literature on related compounds, a primary screening should focus on its potential anticancer, anti-inflammatory, and antimicrobial activities.[2][4][11]
Antimicrobial Activity Screening
The trifluoromethyl group is known to enhance the antimicrobial properties of various heterocyclic compounds.[3][12] Therefore, assessing the compound's ability to inhibit microbial growth is a logical step.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
-
Microorganism Selection: Test against a panel of clinically relevant strains:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Methicillin-resistant S. aureus (MRSA, e.g., ATCC 43300).
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compound in MHB over a range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Microbial Strain | Gram Type | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
|---|---|---|---|
| S. aureus ATCC 29213 | Positive | 8 | 0.5 |
| MRSA ATCC 43300 | Positive | 16 | >32 |
| E. coli ATCC 25922 | Negative | >128 | 1 |
| P. aeruginosa ATCC 27853 | Negative | >128 | 2 |
Anti-inflammatory Activity Screening
Chalcones are well-documented anti-inflammatory agents, often acting by inhibiting key inflammatory mediators and pathways like NF-κB.[13][14][15] A common initial screen involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound (determined from Stage 1) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include controls: untreated cells, cells with LPS only, and cells with compound only.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Measurement: After a 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.
-
Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control.
Stage 3: Mechanistic Elucidation
Positive results from primary screening warrant a deeper investigation into the compound's mechanism of action (MOA).[16] Based on the activities observed, we can propose and test specific molecular hypotheses.
Mechanism of Anticancer Activity: Apoptosis Induction
A desirable feature of anticancer agents is the ability to induce programmed cell death, or apoptosis. A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases.[17] Caspase-3 and Caspase-7 are key executioner caspases.[18]
Caption: Overview of the NF-κB pathway and a potential inhibition point.
This assay uses cells that have been engineered to contain a reporter gene (luciferase) under the control of an NF-κB response element. Activation of NF-κB results in the production of luciferase, which can be quantified. [19][20]
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or RAW 264.7) with a plasmid containing the NF-κB-luciferase reporter construct. A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is recommended for normalization.
-
Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulation: Activate the NF-κB pathway by adding a known inducer, such as TNF-α (10 ng/mL) or LPS (1 µg/mL).
-
Incubation: Incubate for 6-8 hours.
-
Cell Lysis and Measurement: Lyse the cells and measure both Firefly (NF-κB-driven) and Renilla (control) luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage inhibition of NF-κB activity relative to the stimulated control.
Conclusion and Future Directions
This technical guide outlines a systematic, multi-tiered approach to the in vitro characterization of this compound. The proposed cascade moves logically from broad phenotypic screening to specific mechanism-of-action studies, enabling a comprehensive understanding of the compound's biological profile.
Positive findings from this screening workflow would identify the compound as a promising lead. Subsequent steps in the drug discovery process would include:
-
Secondary Mechanistic Studies: Investigating other potential targets, such as specific kinases or cyclooxygenase (COX) enzymes, through direct enzyme inhibition assays. [21][22][23]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to optimize potency and selectivity.
-
In Vivo Validation: Testing the compound in relevant animal models of cancer or inflammation to confirm efficacy and assess its pharmacokinetic and safety profiles.
By following this structured and scientifically-grounded approach, researchers can efficiently and effectively evaluate the therapeutic potential of this and other novel chemical entities.
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Al-Malki, J., & Al-Wabli, R. (2024). Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. PubMed Central. Retrieved from [Link]
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Molnar, J., et al. (2001). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. International Journal of Antimicrobial Agents. Retrieved from [Link]
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ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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Li, J., et al. (2021). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry. Retrieved from [Link]
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BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]
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Gising, J., et al. (2023). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. PubMed Central. Retrieved from [Link]
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Sciforum. (n.d.). Anti-infective Activity of Selected Trifluoromethyl-substituted N-Arylcinnamamides. Retrieved from [Link]
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Pathan, M. K., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PubMed Central. Retrieved from [Link]
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Zhang, W., et al. (2021). A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury. National Institutes of Health. Retrieved from [Link]
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Szałek, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. Retrieved from [Link]
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Park, S. Y., et al. (2016). Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. Journal of Biochemical and Molecular Toxicology. Retrieved from [Link]
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Kumar, A., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central. Retrieved from [Link]
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Technical Guide: A Comprehensive Analysis of the Solubility of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one in Common Laboratory Solvents
Abstract: This technical guide provides a detailed examination of the solubility characteristics of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one, a chalcone derivative of significant interest in medicinal chemistry and materials science. Understanding the solubility of this compound is a critical first step in experimental design, influencing everything from reaction conditions and purification strategies to formulation for biological assays. This document offers a multi-faceted approach, beginning with a theoretical prediction of solubility based on molecular structure analysis. It then presents robust, step-by-step protocols for both qualitative and quantitative solubility determination, grounded in established laboratory practices. The guide is designed for researchers, chemists, and drug development professionals, providing the scientific rationale behind experimental procedures to ensure reliable and reproducible results.
Introduction: The Significance of this compound
This compound belongs to the chalcone class of compounds, which are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] Chalcones are recognized as versatile precursors in organic synthesis and are a core scaffold in numerous biologically active molecules, exhibiting a wide range of pharmacological activities.[2] The specific subject of this guide features a trifluoromethyl (CF₃) group on one of its phenyl rings. The inclusion of this group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, which can significantly alter a molecule's pharmacokinetic profile.[3]
Accurate solubility data is fundamental for a multitude of applications.[4][5] In drug discovery, poor aqueous solubility can hinder the development of promising therapeutic candidates.[6] For synthetic chemists, knowledge of solubility is essential for selecting appropriate solvents for reactions, crystallization, and chromatography. Therefore, a systematic evaluation of the solubility of this compound in a range of standard laboratory solvents is not merely a perfunctory exercise but a critical component of its scientific characterization.
Theoretical Principles and Solubility Prediction
Before embarking on experimental work, a theoretical assessment based on molecular structure can provide valuable foresight. The principle of "like dissolves like" serves as a powerful predictive tool, stating that substances with similar polarities are more likely to be soluble in one another.[6][7]
Molecular Structure Analysis
The structure of this compound can be deconstructed to understand its overall polarity:
-
Chalcone Backbone: The core structure, consisting of two phenyl rings and an α,β-unsaturated ketone, is largely nonpolar and hydrophobic.[2] The conjugated system allows for some polarizability, but the dominant character is hydrocarbon-like.
-
Carbonyl Group (C=O): The ketone functional group introduces a polar moment, providing a site for dipole-dipole interactions and hydrogen bond acceptance.
-
Trifluoromethyl (CF₃) Group: This group is highly electronegative and electron-withdrawing, but it does not effectively participate in hydrogen bonding. Its primary effect on solubility is a significant increase in lipophilicity (hydrophobicity), which generally decreases solubility in polar solvents like water.[3]
Causality: The combination of two bulky, nonpolar phenyl rings and a highly lipophilic CF₃ group is expected to dominate the molecule's character, making it largely hydrophobic. While the carbonyl group offers a site for polar interactions, it is unlikely to overcome the hydrophobicity of the rest of the molecule.
Predicted Solubility Profile
Based on the structural analysis, we can predict the solubility of this compound across a spectrum of common laboratory solvents.
| Solvent | Type | Predicted Solubility | Rationale |
| Water (H₂O) | Polar Protic | Insoluble | The molecule's large nonpolar surface area and lack of significant hydrogen bond donating groups prevent it from effectively disrupting the strong hydrogen-bonding network of water.[2] |
| Methanol/Ethanol | Polar Protic | Moderately Soluble | The alkyl portion of the alcohols can interact with the nonpolar regions of the chalcone, while the hydroxyl group can interact with the carbonyl group. Shorter-chain alcohols are generally effective solvents for moderately polar compounds. |
| Acetone | Polar Aprotic | Highly Soluble | Acetone's polarity is sufficient to interact with the chalcone's carbonyl group, and its overall less-polar character compared to water makes it an excellent solvent for many organic compounds.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. |
| Ethyl Acetate | Moderately Polar | Highly Soluble | The ester functionality and ethyl group provide a good balance of polarity and non-polarity to effectively solvate the target molecule. |
| Dichloromethane (DCM) | Nonpolar | Highly Soluble | As a nonpolar solvent, DCM is expected to readily dissolve the predominantly hydrophobic chalcone structure.[8] |
| Hexane/Heptane | Nonpolar | Slightly to Moderately Soluble | While the compound is nonpolar, the presence of the polar carbonyl group may limit its solubility in purely aliphatic hydrocarbon solvents compared to more functionalized solvents like DCM or acetone. |
Experimental Determination of Solubility
While theoretical prediction is useful, empirical determination is the gold standard. The following protocols provide methods for both rapid screening and precise quantitative measurement.
Materials and Reagents
-
Solute: this compound (solid, crystalline)
-
Solvents: Deionized Water, Ethanol (95% or absolute), Methanol, Acetone, DMSO, Ethyl Acetate, Dichloromethane, Hexane (all analytical grade)
-
Equipment: Analytical balance (±0.0001 g), vials with screw caps (e.g., 2 mL or 4 mL), vortex mixer, thermostatically controlled shaker or incubator, centrifuge, volumetric flasks, pipettes, 0.22 µm syringe filters (ensure compatibility with organic solvents, e.g., PTFE), HPLC or UV-Vis spectrophotometer.
Protocol 1: Qualitative Solubility Assessment
This method provides a rapid, semi-quantitative assessment and is useful for initial screening.
-
Preparation: Weigh approximately 2-3 mg of the compound into a small, clear glass vial.
-
Solvent Addition: Add the chosen solvent to the vial in 100 µL increments.
-
Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the vial against a dark background. Complete dissolution is indicated by the absence of any visible solid particles, resulting in a clear solution.
-
Classification:
-
Very Soluble: Dissolves in < 0.5 mL.
-
Soluble: Dissolves in 0.5 - 1.0 mL.
-
Slightly Soluble: Dissolves in > 1.0 mL, but some dissolution is apparent.
-
Insoluble: No visible dissolution after adding 2.0 mL of solvent.
-
Trustworthiness: This protocol is a self-validating initial screen. While not quantitative, it quickly establishes the appropriate solvent systems for further quantitative analysis, preventing wasted time and resources on unsuitable solvents.
Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[9]
-
Supersaturation: Add an excess amount of the compound (e.g., 10-20 mg) to a vial. The key is to ensure solid material will remain after equilibrium is reached, confirming saturation.
-
Solvent Addition: Accurately add a known volume of the solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Cap the vial tightly and place it in a shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for 24-48 hours.
-
Causality: Continuous agitation maximizes the surface area for dissolution, while a long equilibration time ensures the system reaches a true thermodynamic equilibrium between the solid and dissolved states. Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[8]
-
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow undissolved solid to settle. For finer suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Critical Step: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic particulate matter that could falsely inflate the measured concentration.
-
-
Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical instrument (e.g., HPLC or UV-Vis).
-
Quantification: Determine the concentration of the diluted sample using a pre-established calibration curve for this compound.
Workflow for Quantitative Solubility Determination
Caption: Isothermal Shake-Flask Method Workflow.
Data Analysis and Presentation
Calculation of Solubility
The final solubility (S) is calculated from the measured concentration of the diluted sample, accounting for the dilution factor.
S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Where:
-
Dilution Factor = (Final Volume of Diluted Sample) / (Initial Volume of Supernatant Taken)
Tabulated Results
For clear comparison, results should be presented in a structured table.
| Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Water | Insoluble | |
| Methanol | Moderately Soluble | |
| Ethanol | Moderately Soluble | |
| Acetone | Highly Soluble | |
| DMSO | Highly Soluble | |
| Ethyl Acetate | Highly Soluble | |
| Dichloromethane | Highly Soluble | |
| Hexane | Slightly to Moderately Soluble |
Conclusion
The solubility of this compound is a key physicochemical parameter that dictates its handling and application in scientific research. Theoretical analysis strongly suggests that the compound is hydrophobic, with poor aqueous solubility but high solubility in common polar aprotic and nonpolar organic solvents. The experimental protocols provided herein offer a reliable framework for validating these predictions and obtaining precise, quantitative data. By understanding and applying these principles and methods, researchers can streamline their workflows, avoid experimental pitfalls, and accelerate the progress of their work with this versatile chalcone derivative.
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An In-depth Technical Guide to the Stability of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one in DMSO Solution
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one, an α,β-unsaturated ketone, when solubilized in dimethyl sulfoxide (DMSO). As a common solvent in drug discovery and preclinical studies, understanding the interaction between DMSO and reactive chemotypes such as enones is critical for data integrity and the successful development of therapeutic candidates. This document delineates the potential degradation pathways, provides detailed, field-proven protocols for stability assessment using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and offers insights into the causal factors influencing experimental design. This guide is intended for researchers, scientists, and drug development professionals engaged in the handling and characterization of similar chemical entities.
Introduction: The Imperative of Solution Stability in Drug Discovery
The subject of this guide, this compound, belongs to the chalcone family, characterized by an α,β-unsaturated carbonyl system.[2] This Michael acceptor moiety is a well-known pharmacophore but also a site of potential reactivity.[1] The presence of a potent electron-withdrawing trifluoromethyl (CF3) group on the phenyl ring is anticipated to further enhance the electrophilicity of the β-carbon, potentially increasing its susceptibility to nucleophilic attack.[2][3] This guide will provide a detailed examination of the stability of this compound in DMSO, offering a framework for its empirical evaluation.
Potential Degradation Pathways in DMSO Solution
The stability of this compound in DMSO can be influenced by several factors, including the inherent reactivity of the molecule, the presence of impurities in the solvent, and storage conditions.
Michael Addition
The core reactivity of the α,β-unsaturated ketone system makes it susceptible to Michael addition by nucleophiles. In the context of a DMSO solution, potential nucleophiles include:
-
Water: DMSO is hygroscopic, and absorbed water can act as a nucleophile, leading to the formation of a β-hydroxy ketone.
-
DMSO Decomposition Products: While thermally stable at lower temperatures, DMSO can decompose, especially in the presence of acids or bases, to form various byproducts, some of which may be reactive.[4][5][6]
-
Trace Impurities: Reagent-grade DMSO can contain trace amounts of nucleophilic impurities.
The electron-withdrawing nature of the trifluoromethyl group is expected to increase the rate of Michael addition compared to non-fluorinated analogs.[7]
Reactions Involving the Carbonyl Group
The carbonyl group itself is a site of potential reactivity, including:
-
Addition of DMSO-derived species: The sulfur ylide, formed from the deprotonation of the trimethylsulfoxonium salt (a reaction product of DMSO with electrophiles), can react with carbonyls.[8]
-
Aldol-type reactions: Self-condensation or reaction with other carbonyl-containing impurities could occur, although this is less likely under typical storage conditions.
Isomerization
Chalcones can exist as cis (Z) and trans (E) isomers. The trans isomer is generally more stable.[9] While less common than chemical degradation, isomerization can be induced by light (photoisomerization) and could potentially be catalyzed by trace impurities in the DMSO.
// Nodes MainCompound [label="this compound\nin DMSO Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MichaelAddition [label="Michael Addition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CarbonylReactions [label="Carbonyl Group Reactions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Isomerization [label="Cis-Trans Isomerization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Degradant1 [label="β-Hydroxy Ketone", shape=box]; Degradant2 [label="Adducts with DMSO\nImpurities/Byproducts", shape=box]; Degradant3 [label="Aldol Adducts", shape=box]; Isomer [label="Z-Isomer", shape=box];
// Edges MainCompound -> MichaelAddition [label="Nucleophilic Attack\n(e.g., H2O, impurities)"]; MainCompound -> CarbonylReactions [label="Nucleophilic Addition"]; MainCompound -> Isomerization [label="Photo- or\nCatalyst-Induced"];
MichaelAddition -> Degradant1 [label="via Water"]; MichaelAddition -> Degradant2 [label="via other nucleophiles"]; CarbonylReactions -> Degradant2; CarbonylReactions -> Degradant3; Isomerization -> Isomer; }
Figure 1: Potential degradation pathways for this compound in DMSO.
Experimental Design for Stability Assessment: A Self-Validating Approach
A robust stability study should be designed to not only quantify the degradation of the parent compound but also to provide insight into the degradation products formed. This is a cornerstone of a "self-validating" protocol, where the disappearance of the parent compound is correlated with the appearance of new species. This approach is in line with the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances.[9][10][11][12][13]
Forced Degradation Studies
To proactively identify potential degradation products and establish a stability-indicating analytical method, forced degradation studies are indispensable.[14][15][16] These studies expose the compound to stress conditions more severe than those encountered during routine storage.
| Stress Condition | Rationale |
| Acid Hydrolysis (e.g., 0.1 M HCl) | To assess susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis (e.g., 0.1 M NaOH) | To evaluate stability in alkaline conditions, which can promote Michael addition and other base-catalyzed reactions. |
| Oxidation (e.g., 3% H₂O₂) | To determine susceptibility to oxidative degradation. The enone moiety can be a target for oxidation.[15] |
| Thermal Stress (e.g., 60°C) | To accelerate degradation and assess thermal stability. |
| Photostability (ICH Q1B) | To investigate potential for photo-isomerization or photo-degradation. |
Table 1: Recommended Forced Degradation Conditions.
Analytical Methodologies for Stability Monitoring
The choice of analytical technique is paramount for obtaining accurate and reliable stability data. A combination of chromatographic and spectroscopic methods provides a comprehensive picture of the compound's stability profile.
Stability-Indicating HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is the workhorse for quantitative stability assessment.[17] A stability-indicating method is one that can separate the parent compound from its degradation products, ensuring that the quantification of the parent is not skewed by co-eluting species.[18][19]
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended. The gradient should be optimized to achieve good resolution between the parent peak and any degradation products observed in the forced degradation samples.
-
Wavelength Selection: The detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Inject blank (DMSO), placebo (if applicable), and stressed samples to demonstrate that the method can distinguish the analyte from degradation products and other interferences.
-
Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of the analyte in a spiked matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
-
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the stability of a compound and for identifying the structure of any degradation products.[17] By using deuterated DMSO (DMSO-d6), the stability of the compound can be monitored directly in the NMR tube over time.[20][21][22][23]
-
Sample Preparation: Prepare a solution of this compound in DMSO-d6 at a known concentration (e.g., 5-10 mg/mL) in an NMR tube. Include an internal standard with a known concentration and stable signals (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Initial Spectrum Acquisition (t=0): Acquire a high-resolution ¹H NMR spectrum immediately after preparation. Note the chemical shifts and integration values of the characteristic protons of the parent compound (e.g., the vinyl protons of the enone system).
-
Time-Course Monitoring: Store the NMR tube under the desired conditions (e.g., room temperature, 40°C) and acquire subsequent ¹H NMR spectra at regular intervals (e.g., 24 hours, 48 hours, 1 week).
-
Data Analysis: Compare the spectra over time. A decrease in the integration of the parent compound's signals and the appearance of new signals would indicate degradation. The chemical shifts and coupling patterns of the new signals can provide structural information about the degradation products. For quantitative assessment, the integration of the parent compound's signals relative to the internal standard can be used to calculate the remaining concentration.
// Nodes start [label="Prepare Stock Solution in DMSO", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc_branch [label="HPLC Analysis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nmr_branch [label="NMR Analysis", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
hplc_t0 [label="t=0 Analysis:\nEstablish Initial Purity", fillcolor="#FFFFFF"]; nmr_t0 [label="t=0 Analysis:\nAcquire Initial Spectrum", fillcolor="#FFFFFF"];
storage [label="Store Aliquots at\nDefined Conditions\n(e.g., RT, 4°C, 40°C)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
hplc_tp [label="Time-Point Analysis:\nQuantify Parent Compound", fillcolor="#FFFFFF"]; nmr_tp [label="Time-Point Analysis:\nMonitor for New Signals", fillcolor="#FFFFFF"];
hplc_data [label="Calculate % Degradation", shape=parallelogram, fillcolor="#FFFFFF"]; nmr_data [label="Identify Degradation Products", shape=parallelogram, fillcolor="#FFFFFF"];
report [label="Consolidated Stability Report", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> hplc_branch; start -> nmr_branch;
hplc_branch -> hplc_t0 [label="Initial Timepoint"]; nmr_branch -> nmr_t0 [label="Initial Timepoint"];
hplc_t0 -> storage; nmr_t0 -> storage;
storage -> hplc_tp [label="At Predetermined Intervals"]; storage -> nmr_tp [label="At Predetermined Intervals"];
hplc_tp -> hplc_data; nmr_tp -> nmr_data;
hplc_data -> report; nmr_data -> report; }
Figure 2: Experimental workflow for the stability assessment of this compound in DMSO.
Data Interpretation and Reporting
The primary output of the stability study will be the percentage of the parent compound remaining at each time point under the different storage conditions. This should be presented in a clear tabular format.
| Time Point | % Remaining at Room Temp. | % Remaining at 4°C | % Remaining at 40°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 hours | |||
| 48 hours | |||
| 1 week | |||
| 1 month |
Table 2: Example of a Data Summary Table for HPLC Stability Study.
Any significant degradation (e.g., >10%) should be noted, and the chromatograms should be inspected for the presence of degradation products. If degradation is observed, the NMR data will be crucial for proposing the structures of the degradants. The final report should include a comprehensive discussion of the compound's stability profile, the conditions under which it is stable, and the potential degradation pathways identified.
Conclusion and Recommendations
The stability of this compound in DMSO is a critical parameter that must be thoroughly evaluated to ensure the reliability of data generated in drug discovery campaigns. The inherent electrophilicity of the α,β-unsaturated carbonyl system, enhanced by the trifluoromethyl group, necessitates a careful and systematic approach to stability assessment. By employing a combination of forced degradation studies, a validated stability-indicating HPLC method, and NMR spectroscopy, researchers can gain a comprehensive understanding of the compound's stability profile. This knowledge is essential for making informed decisions regarding compound storage, handling, and progression in the drug development pipeline. It is recommended that stability in DMSO be assessed early in the discovery process to mitigate the risk of generating artifactual data.
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PubMed. (2007). Degradation of DMSO by ozone-based advanced oxidation processes. [Link]
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Methodological & Application
Application Notes & Protocols for the Claisen-Schmidt Synthesis of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
Introduction: The Strategic Importance of Trifluoromethylated Enones
The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, facilitating the creation of α,β-unsaturated ketones, often referred to as chalcones.[1][2] This reaction involves the base- or acid-catalyzed condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks α-hydrogens.[3][4] The resulting enone scaffold is a prominent feature in numerous biologically active compounds and serves as a versatile intermediate in medicinal chemistry.[1]
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug discovery.[5][6] This group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] Consequently, the synthesis of trifluoromethylated chalcones, such as 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one, is of considerable interest to researchers in drug development and materials science. This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this target molecule, grounded in the principles of the Claisen-Schmidt condensation.
Reaction Scheme
The synthesis of this compound is achieved through the base-catalyzed Claisen-Schmidt condensation of 3-(trifluoromethyl)benzaldehyde with acetone. In this reaction, acetone acts as the nucleophile after deprotonation of an α-hydrogen by a base, forming a resonance-stabilized enolate.[7] This enolate then attacks the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzaldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone.[8][9]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints for each major step.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Eq. | Notes |
| 3-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | 10.0 mmol | 1.0 | Ensure high purity. |
| Acetone | C₃H₆O | 58.08 | 20.0 mmol | 2.0 | Reagent grade, dry. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 15.0 mmol | 1.5 | Prepare a fresh aqueous solution. |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~75 mL | Solvent | |
| Deionized Water | H₂O | 18.02 | As needed | For workup and washing. | |
| Hydrochloric Acid (HCl), dilute | HCl | 36.46 | As needed | For neutralization | |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | Drying agent | |
| Silica Gel | SiO₂ | 60.08 | As needed | For chromatography | 230-400 mesh. |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | As needed | NMR Solvent | For NMR analysis. |
Part 1: Synthesis via Claisen-Schmidt Condensation
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 3-(trifluoromethyl)benzaldehyde in 40 mL of 95% ethanol.
-
Addition of Ketone: To the stirred solution, add 20.0 mmol of acetone. Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Initiation of Condensation: In a separate beaker, prepare a solution of 15.0 mmol of sodium hydroxide in 20 mL of deionized water. Cool this solution in an ice bath. Slowly add the cold NaOH solution dropwise to the reaction mixture over a period of 15-20 minutes. Maintain the reaction temperature below 25°C using an ice bath.[10]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The formation of the more conjugated product will be indicated by a new, lower Rf spot compared to the starting aldehyde. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath. Neutralize the solution by slowly adding dilute hydrochloric acid until the pH is approximately 7. A precipitate of the crude product should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[11] Wash the crude product with several portions of cold deionized water until the washings are neutral.
-
Drying: Allow the crude product to air-dry on the filter paper, then transfer it to a watch glass and dry further in a desiccator. Determine the crude yield.
Part 2: Purification of the Product
The crude product can be purified by either recrystallization or column chromatography, depending on the level of purity required.
Protocol 2A: Purification by Recrystallization
Recrystallization is effective if the crude product is relatively pure. 95% ethanol is a suitable solvent for this purpose.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hot plate with swirling until the solid is completely dissolved.[1] Avoid adding excess solvent.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The purified product should crystallize out of the solution. If crystallization does not occur, scratching the inside of the flask with a glass rod can induce crystal formation.[1]
-
Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[1] Dry the purified crystals to a constant weight and determine the final yield and melting point.
Protocol 2B: Purification by Column Chromatography
Column chromatography is recommended for achieving high purity, especially if by-products with similar polarities are present.[1]
-
Column Preparation: Prepare a silica gel column using a suitable eluent system, such as a mixture of hexane and ethyl acetate. A good starting point for the eluent is a 9:1 hexane:ethyl acetate ratio, aiming for an Rf value of 0.25-0.35 for the desired product on TLC.[1]
-
Sample Loading: Dissolve a portion of the crude product in a minimal amount of dichloromethane or the eluent.[1] Carefully load the sample onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the separation by TLC.
-
Isolation of Pure Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.[1] Determine the final yield and melting point.
Characterization of this compound
Structural confirmation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.[12]
¹H and ¹³C NMR Spectroscopy
The conjugated system of the enone gives rise to characteristic chemical shifts in both ¹H and ¹³C NMR spectra.[12]
-
¹H NMR: The vinyl protons (on the C=C double bond) are expected to appear in the δ 6.0-8.0 ppm region. The proton on the β-carbon (adjacent to the aromatic ring) will be deshielded and appear further downfield than the proton on the α-carbon (adjacent to the carbonyl group).[12] The coupling constant (J-value) between these two protons will be indicative of the trans stereochemistry of the double bond, typically in the range of 15-18 Hz. The protons of the methyl group will appear as a singlet in the upfield region. The aromatic protons will exhibit a characteristic splitting pattern in the aromatic region of the spectrum.
-
¹³C NMR: The carbonyl carbon will be observed in the downfield region, typically around δ 190-200 ppm. The carbons of the double bond will appear in the δ 120-150 ppm range. The carbon of the trifluoromethyl group will also be observable and may show coupling with the fluorine atoms.
NMR Sample Preparation Protocol:
-
Weigh approximately 10-20 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[13]
Workflow and Data Visualization
Synthesis and Purification Workflow
Caption: A comprehensive workflow for the synthesis, purification, and characterization of this compound.
Conclusion
The Claisen-Schmidt condensation provides a reliable and efficient route for the synthesis of this compound. The protocol detailed herein, from reaction setup to purification and characterization, offers a robust framework for researchers in organic synthesis and drug development. The successful synthesis and characterization of this trifluoromethylated enone open avenues for further investigation into its biological activities and applications as a versatile chemical intermediate.
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Application Notes and Protocols for 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one: A Potential Enzyme Inhibitor
Introduction: The Therapeutic Potential of a Fluorinated Chalcone
1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one is a member of the chalcone family, a class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A significant portion of these biological effects stems from their ability to act as enzyme inhibitors.
The subject of this guide, this compound, incorporates a trifluoromethyl (CF3) group on one of its phenyl rings. The inclusion of the trifluoromethyl group is a strategic decision in medicinal chemistry, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The strong electron-withdrawing nature of the CF3 group can modulate the electronic properties of the entire molecule, potentially leading to more potent and selective interactions with enzyme active sites.[1][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the enzyme inhibitory potential of this compound. We present detailed protocols for its synthesis and for evaluating its inhibitory activity against three key classes of enzymes: α-glucosidase, tyrosinase, and protein kinases. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for further investigation into the therapeutic applications of this promising compound.
PART 1: Synthesis of this compound
The synthesis of this compound is readily achieved through a Claisen-Schmidt condensation reaction. This classic organic reaction involves the base-catalyzed condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone.[4][5] In this case, 3-(trifluoromethyl)benzaldehyde is reacted with acetone.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
-
Preparation of Reactants:
-
Dissolve 10 mmol of 3-(trifluoromethyl)benzaldehyde in 50 mL of ethanol in a round-bottom flask.
-
Add 12 mmol of acetone to the solution.
-
-
Reaction Initiation:
-
While stirring the mixture at room temperature, slowly add 15 mL of an aqueous solution of 10% sodium hydroxide (NaOH) dropwise.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, pour the mixture into a beaker containing 200 mL of cold water.
-
Acidify the mixture by slowly adding 1 M hydrochloric acid (HCl) until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
Dry the purified product under vacuum.
-
PART 2: Evaluation of Enzyme Inhibitory Activity
Based on the known biological activities of chalcones, we propose the evaluation of this compound as an inhibitor of α-glucosidase, tyrosinase, and protein kinases.
α-Glucosidase Inhibition Assay
Scientific Rationale: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[6][7] Chalcones have been identified as potent inhibitors of α-glucosidase, suggesting that this compound may also exhibit this activity.[6][8]
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 6.8): Prepare a 100 mM solution of sodium phosphate and adjust the pH to 6.8.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer.
-
Substrate Solution (5 mM pNPG): Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.
-
Test Compound Stock Solution (10 mM): Dissolve this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions in DMSO.
-
Positive Control (Acarbose): Prepare a stock solution of acarbose in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution (or DMSO for control) to the respective wells.
-
Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na2CO3) solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
| Parameter | Value |
| Enzyme Source | Saccharomyces cerevisiae |
| Substrate | p-Nitrophenyl-α-D-glucopyranoside (pNPG) |
| Buffer | 100 mM Phosphate Buffer, pH 6.8 |
| Incubation Temperature | 37°C |
| Wavelength for Detection | 405 nm |
| Positive Control | Acarbose |
Tyrosinase Inhibition Assay
Scientific Rationale: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[9][10] Chalcones have been shown to be effective tyrosinase inhibitors, often through chelation of the copper ions in the enzyme's active site.[11][12]
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.5): Prepare a 50 mM solution of potassium phosphate and adjust the pH to 6.5.
-
Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase in the phosphate buffer.
-
Substrate Solution (2 mM L-DOPA): Dissolve L-3,4-dihydroxyphenylalanine (L-DOPA) in the phosphate buffer.
-
Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO. Prepare serial dilutions in DMSO.
-
Positive Control (Kojic Acid): Prepare a stock solution of kojic acid in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 120 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution (or DMSO for control) to the respective wells.
-
Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA substrate solution to each well.
-
Incubate the plate at 25°C for 20 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 475 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula mentioned in section 2.1.
-
Determine the IC50 value.
-
| Parameter | Value |
| Enzyme Source | Mushroom Tyrosinase |
| Substrate | L-3,4-dihydroxyphenylalanine (L-DOPA) |
| Buffer | 50 mM Phosphate Buffer, pH 6.5 |
| Incubation Temperature | 25°C |
| Wavelength for Detection | 475 nm |
| Positive Control | Kojic Acid |
Protein Kinase Inhibition Assay (Generic Screening Protocol)
Scientific Rationale: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[13] Chalcones have been reported to inhibit various protein kinases, often by modulating signaling cascades like the MAPK pathway.[14][15] This generic protocol can be adapted for screening against a panel of kinases.
Experimental Workflow for Kinase Inhibition Assay
Caption: General workflow for a protein kinase inhibition assay.
Experimental Protocol (Luminescence-based):
-
Reagent Preparation:
-
Kinase Buffer: Typically contains Tris-HCl, MgCl2, and BSA at an appropriate pH (e.g., 7.5).
-
Kinase: Recombinant protein kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate.
-
Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO. Prepare serial dilutions.
-
Positive Control (e.g., Staurosporine): A broad-spectrum kinase inhibitor.
-
Detection Reagent: A commercial kit that measures ADP production (e.g., ADP-Glo™).
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection and Data Analysis:
-
Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
| Parameter | Value |
| Detection Method | Luminescence (ADP production) |
| Typical Reaction Volume | 5-10 µL |
| Incubation Temperature | 30°C |
| Positive Control | Staurosporine |
PART 3: Proposed Mechanism of Action and Further Investigations
The inhibitory activity of this compound is likely to stem from its chalcone scaffold and the presence of the trifluoromethyl group. For α-glucosidase, inhibition is often a mix of competitive and non-competitive mechanisms.[7] In the case of tyrosinase, the chalcone may chelate the copper ions in the active site.[12] For protein kinases, chalcones can interfere with the ATP-binding site or allosterically modulate kinase activity, potentially affecting downstream signaling pathways such as the JAK-STAT or MAPK pathways.[2][13]
Proposed Signaling Pathway Modulation by a Chalcone Inhibitor
Caption: Potential inhibition of a kinase signaling pathway by a chalcone derivative.
Further investigations should include kinetic studies to determine the mode of inhibition (competitive, non-competitive, or mixed) and molecular docking studies to predict the binding interactions with the enzyme's active site. Cellular assays are also recommended to confirm the compound's activity in a biological context and to assess its cytotoxicity.
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. The strategic inclusion of a trifluoromethyl group on the chalcone backbone is anticipated to confer advantageous pharmacological properties. The detailed protocols provided in this guide offer a robust framework for the synthesis and comprehensive evaluation of its inhibitory potential against α-glucosidase, tyrosinase, and protein kinases. The findings from these studies will be instrumental in elucidating the therapeutic utility of this and related compounds.
References
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Niv-Spector, L., et al. (2004). Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers. Phytochemistry, 65(9), 1327-1331. [Link]
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Tsolaki, E., et al. (2018). Recent Developments on Tyrosinase Inhibitors based on the Chalcone and Aurone Scaffolds. Current Enzyme Inhibition, 14(1), 3-17. [Link]
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Gomes, C. R., et al. (2017). A study towards drug discovery for the management of type 2 diabetes mellitus through inhibition of the carbohydrate-hydrolyzing enzymes α-amylase and α-glucosidase by chalcone derivatives. Food & Function, 8(11), 4113-4123. [Link]
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Li, Y., et al. (2022). Mechanism of inhibition of α-glucosidase activity by bavachalcone. Food Science and Technology, 42, e86821. [Link]
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D'Mello, S. A., et al. (2016). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-24. [Link]
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Shi, Y., et al. (2026). Chalcone-Based Tyrosinase Inhibitors: Discovery of Potent Antibrowning Agents for Food Preservation. ResearchGate. [Link]
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Wang, Y., et al. (2018). Functionality study of chalcone-hydroxypyridinone hybrids as tyrosinase inhibitors and influence on anti-tyrosinase activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1139-1147. [Link]
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Tran, T. D., et al. (2023). A Review of the In Vitro Inhibition of α-Amylase and α-Glucosidase by Chalcone Derivatives. Molecules, 28(8), 3362. [Link]
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Permana, B., et al. (2023). Synthesis, α-Glucosidase Inhibitory Activity and Molecular Docking Study of Chalcone Derivatives Bearing a 1H-1,2,3-Triazole Unit. Chemical and Pharmaceutical Bulletin, 71(5), 373-380. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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Sharma, S., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 25(22), 5293. [Link]
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Yapar, G., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. [Link]
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Kumar, A., et al. (2022). Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Scientific Reports, 12(1), 16298. [Link]
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Guedes, J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1018. [Link]
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Lee, C. C., et al. (2015). Inhibition of mitogen-activated protein kinases/nuclear factor κB-dependent inflammation by a novel chalcone protects the kidney from high fat diet-induced injuries in mice. Journal of Pharmacology and Experimental Therapeutics, 355(2), 235-246. [Link]
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Kim, T. H., et al. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. Molecules, 26(9), 2749. [Link]
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Burmaoglu, S., et al. (2020). Synthesis and Anti-proliferative Activity of Fluoro-substituted Chalcones. ResearchGate. [Link]
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Burmaoglu, S., et al. (2017). Design of potent fluoro-substituted chalcones as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 490-495. [Link]
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Wang, Y., et al. (2022). A Novel Chalcone Derivative Regulates the Expression and Phosphorylation of ERK1/2 by Inhibiting Fli-1 Promoter Activity for Preventing the Malignant Progression of Erythroleukemia. Molecules, 28(1), 254. [Link]
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A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. WIPO Patentscope. [Link]
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Claisen–Schmidt condensation. Wikipedia. [Link]
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Al-Ghorbani, M., et al. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2O/EtOH. Chirality, 28(11), 728-736. [Link]
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Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. [Link]
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Claisen–Schmidt condensation of HMF with acetophenone. ResearchGate. [Link]
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developing an HPLC method for 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one analysis
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
Abstract
This document provides a comprehensive guide for the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a significant intermediate in various chemical syntheses, and its purity is critical for downstream applications. The narrative explains the scientific rationale behind the selection of chromatographic parameters, from column chemistry and mobile phase composition to detector settings. The protocol follows a logical progression from initial method development to full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Analytical Challenge
This compound is an aromatic ketone containing a trifluoromethyl group, a moiety known to significantly influence the physicochemical and biological properties of molecules.[4] Its structure, featuring a conjugated system, makes it an ideal candidate for UV-based detection. The accurate quantification of this compound is essential for ensuring the quality and consistency of synthetic processes and final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of such aromatic compounds.[4]
The objective of this work is to establish a self-validating and reliable reversed-phase HPLC (RP-HPLC) method capable of separating the target analyte from potential impurities and degradation products, thereby serving as a stability-indicating assay.
Guiding Principles of Method Development
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. The choices made at each step are interdependent and aim to achieve optimal separation and detection.
Analyte Properties & Chromatographic Strategy
This compound (Structure depicted in the diagram below) is a moderately non-polar molecule due to its phenyl ring and butenone chain. The trifluoromethyl group adds to its hydrophobicity. This molecular profile makes Reversed-Phase (RP) chromatography the ideal separation mode.[5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.[5][6] More hydrophobic molecules, like our target analyte, interact more strongly with the stationary phase and thus have longer retention times.[7]
Caption: Analyte properties guiding HPLC method development choices.
Rationale for Stationary Phase Selection
A C18 (octadecylsilane) column is the most common and versatile stationary phase for RP-HPLC and serves as an excellent starting point.[8][9] The long alkyl chains provide a high degree of hydrophobicity, ensuring sufficient retention for aromatic compounds like the target analyte. A standard dimension, such as 4.6 x 150 mm with 5 µm particle size, offers a good balance between efficiency, resolution, and backpressure.[4]
Mobile Phase Optimization Strategy
The mobile phase in RP-HPLC typically consists of an aqueous component and a miscible organic modifier.
-
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for the analysis of aromatic compounds because it generally provides lower backpressure and better peak symmetry.[6] The proportion of ACN in the mobile phase is a critical parameter; increasing the ACN concentration will decrease the retention time.[7] An isocratic elution (constant mobile phase composition) is suitable for this analysis unless a wide range of impurity polarities is expected.
-
Aqueous Phase: HPLC-grade water is used as the aqueous component. While the analyte is neutral, buffering the mobile phase at a slightly acidic pH (e.g., pH 3.0 using phosphoric or formic acid) can sharpen peaks by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.[5]
Selection of Detection Wavelength
The conjugated system of the α,β-unsaturated ketone and the phenyl ring in the analyte are strong chromophores, making it highly suitable for UV detection. A diode array detector (DAD) or photodiode array (PDA) detector is ideal for initial development, as it allows for the acquisition of the full UV spectrum of the analyte peak. The wavelength of maximum absorbance (λmax) should be chosen for quantification to ensure the highest sensitivity. For many aromatic ketones, a strong absorbance is observed around 250-280 nm.[1]
Detailed Experimental Protocol
This section provides a step-by-step methodology for the analysis of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a DAD/PDA or UV-Vis detector is required.[4]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid or Formic Acid (Analytical Grade)
-
This compound reference standard
-
Preparation of Solutions
-
Mobile Phase: A typical starting mobile phase is a mixture of Acetonitrile and Water (e.g., 60:40 v/v). If peak tailing is observed, adjust the aqueous phase to a pH of 3.0 with dilute phosphoric acid. All solvents must be filtered through a 0.45 µm filter and degassed prior to use.[6]
-
Diluent: The mobile phase is recommended as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]
Chromatographic Conditions
The following table summarizes the recommended starting conditions, which should be optimized for the specific system and column in use.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD/PDA or UV |
| Detection Wavelength | λmax (determine via spectrum, start at 254 nm) |
| Run Time | 10 minutes (adjust as needed) |
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. Inject a working standard solution (e.g., 50 µg/mL) five or six times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol (ICH Q2(R1))
A validation study must be documented in a protocol, and the results summarized in a report.[10][11] The method must be validated for its intended purpose, which in this case is a quantitative assay of the main component.[12]
Caption: Workflow for HPLC method validation according to ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a placebo (matrix without analyte) and a spiked sample to show no interference at the retention time of the analyte.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.[2] Analyze the prepared calibration standards (e.g., 5 levels) in triplicate. Plot a graph of peak area versus concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[2] For an assay, this is typically 80% to 120% of the target concentration.
-
Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%).[2] The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of 6 determinations at 100% of the test concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[2]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the datasets should be evaluated.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±5 °C).[13] The system suitability parameters should remain within the acceptance criteria.
Illustrative Data and Results
The following tables represent expected outcomes from a successful method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 15,230 |
| 10.0 | 151,980 |
| 50.0 | 755,450 |
| 80.0 | 1,210,100 |
| 100.0 | 1,509,800 |
| Result | Value |
| Correlation (r²) | 0.9995 |
| y-intercept | 1250 |
Table 2: Accuracy and Precision Summary
| Level | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (%RSD, n=6) |
| 80% | 80 | 99.5% | - |
| 100% | 100 | 100.2% | 0.85% |
| 120% | 120 | 101.1% | - |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable framework for the quantitative analysis of this compound. The systematic approach to development, grounded in the analyte's chemical properties, results in a method with high specificity, linearity, accuracy, and precision. By following the outlined validation protocol, laboratories can ensure that the method is fit for its intended purpose in a regulated quality control environment, facilitating the consistent production of high-quality chemical products.
References
- Benchchem. Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives.
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- Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- American Elements. 1-[3-(trifluoromethyl)phenyl]but-3-en-1-ol.
- ResearchGate. Development and validation of a reversed-phase HPLC method for determination of assay content of Teriflunomide by the aid of BOMD simulations.
- GSC Online Press. Rp-HPLC method development and validation of finerenone in bulk drug and its formulations.
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- ChemicalBook. This compound | 80992-92-3.
- Wikipedia. Fluoxetine.
- Periodica Polytechnica Chemical Engineering. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
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- ICH. Validation of Analytical Procedures Q2(R2).
- ResearchGate. (PDF) Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement.
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- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures.
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Application Notes and Protocols for the Study of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for investigating the anticancer potential of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one, a member of the chalcone family of compounds. The strategic incorporation of a trifluoromethyl (CF3) group into the chalcone scaffold has been shown to enhance therapeutic potential due to its high electronegativity, lipophilicity, and metabolic stability, which can augment the biological activity of the parent molecule[1]. This document offers in-depth technical guidance, detailing the rationale behind experimental designs and providing step-by-step protocols for the evaluation of this compound's efficacy in cancer cell line models.
Introduction: The Therapeutic Promise of Trifluoromethylated Chalcones
Chalcones are naturally occurring precursors to flavonoids and are characterized by a 1,3-diaryl-2-propen-1-one backbone[2]. This structural motif imparts a wide range of biological activities, including anticancer properties[2]. The introduction of a trifluoromethyl group, as seen in this compound, is a key chemical modification aimed at improving the pharmacological profile of the chalcone scaffold[1][3]. Studies on analogous α-trifluoromethyl chalcones have demonstrated potent antiproliferative effects against various cancer cell lines, particularly against androgen-independent prostate cancer[4][5][6]. These compounds have been shown to induce apoptosis and cause cell cycle arrest, highlighting their potential as novel therapeutic agents[4][5][6][7].
This guide will walk you through the essential in vitro assays required to characterize the anticancer activity of this compound, from initial cytotoxicity screening to the elucidation of its mechanism of action.
Foundational Experiment: Assessing Cytotoxicity with the MTT Assay
The first step in evaluating any potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases correlates with cell viability.
Causality Behind Experimental Choices:
-
Why a Panel of Cell Lines? Cancer is a heterogeneous disease. Testing the compound on a diverse panel of cell lines (e.g., representing different cancer types like breast, lung, colon, and prostate) can reveal its spectrum of activity and potential for selective toxicity against certain cancer types.
-
Why a Dose-Response Curve? A dose-response experiment is crucial for determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. This is a standard measure of a drug's potency.
Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, PC-3 for prostate cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: Cytotoxicity of Structurally Similar α-Trifluoromethyl Chalcones
The following table presents a summary of reported IC50 values for representative α-trifluoromethyl chalcones against androgen-independent prostate cancer cell lines, which can serve as a benchmark for your experimental results.
| Compound | Cell Line | IC50 (µM) | Reference |
| α-CF3 Chalcone 2 | DU145 | 0.19 ± 0.01 | [5] |
| PC-3 | 0.15 ± 0.01 | [5] | |
| α-CF3 Chalcone 5 | DU145 | 0.19 ± 0.04 | [5] |
| PC-3 | 0.15 ± 0.03 | [5] | |
| YS71 | PC-3-TxR | 0.35 | [2] |
| PC-3-TxR/CxR | 0.18 | [2] | |
| DU145-TxR | 0.18 | [2] | |
| DU145-TxR/CxR | 0.20 | [2] |
Mechanistic Insight: Investigating Apoptosis Induction
A key mechanism by which many anticancer drugs exert their effects is by inducing apoptosis, or programmed cell death. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.
Causality Behind Experimental Choices:
-
Why Annexin V and PI? In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC) to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. Using both stains allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Staining for Apoptosis Detection
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualization of Experimental Workflow
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Delving Deeper: Western Blot Analysis of Apoptosis-Related Proteins
To further confirm apoptosis and investigate the underlying molecular pathways, Western blotting can be used to measure the expression levels of key apoptosis-regulating proteins.
Causality Behind Experimental Choices:
-
Why these specific proteins?
-
Caspase-3: This is a key executioner caspase. Its cleavage from an inactive pro-form to an active form is a hallmark of apoptosis.
-
PARP (Poly (ADP-ribose) polymerase): This is a substrate of activated caspase-3. Its cleavage is another indicator of apoptosis.
-
Bcl-2 Family Proteins (Bcl-2, Bcl-xL, Bax): These proteins are crucial regulators of the intrinsic (mitochondrial) pathway of apoptosis. Bcl-2 and Bcl-xL are anti-apoptotic, while Bax is pro-apoptotic. A decrease in Bcl-2/Bcl-xL and/or an increase in Bax suggests the involvement of the mitochondrial pathway.
-
Protocol: Western Blot for Apoptosis Markers
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bcl-xL, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer. Quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Denature the protein lysates and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize them to a loading control like β-actin.
Visualization of a Potential Signaling Pathway
Caption: Putative Apoptosis Pathway Induced by a Trifluoromethylated Chalcone.
Concluding Remarks
The protocols and conceptual framework provided in this guide will enable a thorough investigation into the anticancer properties of this compound. By systematically assessing its cytotoxicity, and its ability to induce apoptosis, and by identifying the key molecular players involved, researchers can build a comprehensive profile of this compound's therapeutic potential. The data gathered from these studies will be instrumental in guiding further preclinical development and rational drug design efforts in the promising field of chalcone-based cancer therapeutics.
References
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Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells. (n.d.). Anticancer Research. [Link]
-
α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. (2021). Molecules. [Link]
-
α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. (2021). Molecules. [Link]
-
α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. (n.d.). MDPI. [Link]
-
Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. (n.d.). PubMed. [Link]
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Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells. (n.d.). Anticancer Research. [Link]
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- 7. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Application and Protocol for Assessing the Antimutagenic Activity of Trifluoromethyl Chalcones
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for assessing the antimutagenic potential of trifluoromethyl chalcones. As a senior application scientist, this protocol is designed with scientific integrity and practical insights to ensure reliable and reproducible results. We will delve into the causality behind experimental choices and provide self-validating systems for robust data generation.
Introduction: The Promise of Trifluoromethyl Chalcones in Chemoprevention
Chalcones, a class of open-chain flavonoids, are precursors in the biosynthesis of flavonoids and are abundant in various edible plants.[1] They consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, a structure responsible for their diverse biological activities.[1] These activities include anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3]
The introduction of a trifluoromethyl (CF3) group into the chalcone scaffold is a strategic approach in medicinal chemistry to enhance therapeutic potential. The unique properties of the CF3 group, such as high electronegativity, lipophilicity, and metabolic stability, can significantly augment the biological activity of the parent molecule.[2] While much research has focused on the anticancer effects of trifluoromethyl chalcones, their potential to prevent or reduce the frequency of mutations—their antimutagenic activity—is a burgeoning area of interest.
Antimutagenic agents can counteract the effects of mutagens through various mechanisms, including scavenging reactive oxygen species, modulating metabolic enzymes, or directly interacting with mutagens or DNA. Given the known antioxidant and biological activities of chalcones, it is hypothesized that trifluoromethyl chalcones may exhibit significant antimutagenic properties, making them promising candidates for chemoprevention.[4][5][6]
This guide outlines a detailed protocol for evaluating the antimutagenic activity of trifluoromethyl chalcones using a battery of well-established genotoxicity assays: the Ames test, the in vitro micronucleus assay, and the comet assay.
Scientific Principles of Antimutagenicity Assessment
To assess the antimutagenic activity of a test compound, its ability to reduce the mutagenic effect of a known mutagen is evaluated. This is typically achieved by co-treating the test system with the known mutagen and the test compound (in this case, the trifluoromethyl chalcone) and observing a decrease in the mutagenic response compared to the mutagen alone.
Here are the core assays for this assessment:
-
Bacterial Reverse Mutation Assay (Ames Test): This test uses specific strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[7][8] The assay measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. For antimutagenicity, the assay is modified to assess the ability of the test compound to reduce the number of revertant colonies induced by a known mutagen.[9]
-
In Vitro Mammalian Cell Micronucleus Test: This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.[10][11] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division.[11] An increase in the frequency of micronucleated cells indicates genotoxic potential. In an antimutagenicity context, a reduction in the number of micronuclei induced by a known clastogen or aneugen signifies a protective effect.[12]
-
Single Cell Gel Electrophoresis (Comet Assay): This is a sensitive method for detecting DNA damage at the level of individual eukaryotic cells.[5] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[5] For antimutagenicity assessment, the ability of the test compound to reduce the extent of DNA damage caused by a known genotoxic agent is measured.[4][6]
Experimental Workflow for Antimutagenicity Assessment
The overall workflow for assessing the antimutagenic activity of trifluoromethyl chalcones is a multi-step process, beginning with preliminary cytotoxicity and mutagenicity screening of the chalcone itself, followed by the core antimutagenicity assays.
Caption: Potential mechanisms of antimutagenic action of trifluoromethyl chalcones.
By testing a series of trifluoromethyl chalcones with varying substitution patterns on the aromatic rings, researchers can establish structure-activity relationships (SAR). This will help in identifying the key structural features that contribute to the antimutagenic activity and in the design of more potent chemopreventive agents.
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic evaluation of the antimutagenic activity of trifluoromethyl chalcones. By employing a battery of validated assays and considering the underlying scientific principles, researchers can generate high-quality, reliable data. This information is critical for advancing our understanding of the chemopreventive potential of this promising class of compounds and for the development of novel agents for cancer prevention and other applications in human health. Further research into the specific mechanisms by which the trifluoromethyl group modulates antimutagenic activity is warranted and will be crucial for the rational design of future drug candidates.
References
-
Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test. (n.d.). OUCI. Retrieved from [Link]
-
Absence of genotoxic effects of the chalcone (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one) and its potential chemoprevention against DNA damage using in vitro and in vivo assays. (2017). PLoS One. Retrieved from [Link]
-
Isolation and studies of the mutagenic activity in the Ames test of flavonoids naturally occurring in medical herbs. (1990). Mutat Res. Retrieved from [Link]
-
In vitro and in vivo evaluation of genotoxicity, cytotoxicity, and protective effects of synthetic chalcones (E). (2022). SyncSci Publishing. Retrieved from [Link]
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471). (n.d.). Creative Bioarray. Retrieved from [Link]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB. Retrieved from [Link]
-
Antimutagenic effects of flavonoids, chalcones and structurally related compounds on the activity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and other heterocyclic amine mutagens from cooked food. (1993). Mutat Res. Retrieved from [Link]
-
Antimutagenic Activity of Flavonoids from Chrysanthemum morifolium. (2003). Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]
-
Protective effects and DNA repair induction of a coumarin-chalcone hybrid against genotoxicity induced by mutagens. (2022). Mutagenesis. Retrieved from [Link]
-
Absence of genotoxic effects of the chalcone (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one) and its potential chemoprevention against DNA damage using in vitro and in vivo assays. (2017). PLoS One. Retrieved from [Link]
-
Protective effects and DNA repair induction of a coumarin-chalcone hybrid against genotoxicity induced by mutagens. (2022). Mutagenesis. Retrieved from [Link]
-
Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test. (2012). Molecules. Retrieved from [Link]
-
Anti-mutagenic chalcones: antagonizing the mutagenicity of benzo(a)pyrene on Salmonella typhimurium. (1983). Biochem Biophys Res Commun. Retrieved from [Link]
-
OECD 487: In Vitro Mammalian Cell Micronucleus Test. (2019). Nucro-Technics. Retrieved from [Link]
-
In Vitro Mammalian Cell Micronucleus Test OECD 487. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. (2024). Mutagenesis. Retrieved from [Link]
-
Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved from [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River. Retrieved from [Link]
-
Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones. (2021). Int J Mol Sci. Retrieved from [Link]
-
Protective effects and DNA repair induction of a coumarin-chalcone hybrid against genotoxicity induced by mutagens. (2022). Mutagenesis. Retrieved from [Link]
-
Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2016). OECD. Retrieved from [Link]
-
Absence of genotoxic effects of the chalcone (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl). (2017). PLoS One. Retrieved from [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. (2021). Int J Mol Sci. Retrieved from [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. Retrieved from [Link]
-
Genetic toxicity: Bacterial reverse mutation test (OECD 471). (n.d.). Biosafe. Retrieved from [Link]
-
Antimutagenic, antigenotoxic and antiproliferative activities of Fraxinus angustifolia Vahl. leaves and stem bark extracts and their phytochemical composition. (2020). PLoS One. Retrieved from [Link]
-
A Review on Chalcones Synthesis and their Biological Activity. (2018). Semantic Scholar. Retrieved from [Link]
-
Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (2021). Frontiers in Pharmacology. Retrieved from [Link]
-
The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (2023). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
A Review on Chalcones Synthesis and their Biological Activity. (2018). PharmaTutor. Retrieved from [Link]
-
Chalcone Derivatives: Role in Anticancer Therapy. (2021). Biomolecules. Retrieved from [Link]
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2022). Pharmaceuticals. Retrieved from [Link]
-
Synthesis of Chalcones with Anticancer Activities. (2012). Molecules. Retrieved from [Link]
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Application Notes & Protocols: Experimental Use of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one as a Covalent Chemical Probe
For: Researchers, scientists, and drug development professionals in chemical biology and pharmacology.
Introduction: Rationale and Potential Utility
The compound 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one belongs to the chalcone class of molecules, which are characterized by an α,β-unsaturated carbonyl system. This structural motif is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues in proteins, most notably cysteine.[1][2][3] The presence of a trifluoromethyl group on the phenyl ring can significantly enhance its metabolic stability and lipophilicity, desirable properties for a chemical probe.
These characteristics position this compound as a potential covalent chemical probe. Covalent probes are invaluable tools in chemical biology for identifying and validating novel drug targets, elucidating biological pathways, and serving as starting points for drug discovery programs.[4][5][6] They offer high potency and prolonged duration of action due to the stable covalent bond formed with their target protein.[7][8]
This document provides a comprehensive guide for the experimental evaluation of this compound as a chemical probe. The protocols outlined herein are designed to systematically characterize its reactivity, identify its protein targets, and validate its utility in cellular systems.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Name | This compound | [9] |
| CAS Number | 80992-92-3 | [9][10] |
| Molecular Formula | C₁₁H₉F₃O | [9] |
| Molecular Weight | 214.18 g/mol | [9] |
| Structure |
Handling and Storage:
-
Solubility: Prepare stock solutions in DMSO at a concentration of 10-50 mM. For aqueous buffers, minimize the final DMSO concentration (ideally <0.5%) to avoid artifacts.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C, protected from light and moisture.
-
Safety: Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reactivity of Michael acceptors suggests potential for skin sensitization.
Experimental Workflows and Protocols
The evaluation of a novel chemical probe is a multi-step process. The following sections provide detailed protocols for key experiments.
Workflow for Probe Evaluation
The overall workflow for characterizing this compound is depicted in the following diagram.
Caption: Workflow for the evaluation of a covalent chemical probe.
Protocol: Synthesis via Claisen-Schmidt Condensation
Chalcones are typically synthesized via a base-catalyzed aldol condensation between an acetophenone and a benzaldehyde derivative, known as the Claisen-Schmidt condensation.[11][12][13]
Reagents:
-
3'-(Trifluoromethyl)acetophenone
-
Acetaldehyde
-
Potassium hydroxide (KOH)
-
Methanol
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3'-(Trifluoromethyl)acetophenone (1 equivalent) in methanol in a round-bottom flask.
-
Add acetaldehyde (1.2 equivalents) to the solution.
-
Slowly add a solution of KOH (1.5 equivalents) in methanol to the reaction mixture while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture with dilute HCl.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Reactivity Assessment with Glutathione (GSH)
This assay determines the intrinsic reactivity of the probe with a model thiol.
Reagents:
-
This compound (10 mM stock in DMSO)
-
Glutathione (GSH) (100 mM stock in water)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
In a 96-well plate, prepare a reaction mixture containing PBS, 100 µM GSH, and 10 µM of the probe.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an excess of a quenching agent like N-acetyl-L-cysteine.
-
Analyze the samples by LC-MS to monitor the disappearance of the parent compound and the formation of the GSH-adduct.
-
Calculate the half-life (t₁/₂) of the probe in the presence of GSH.
Protocol: Biochemical Assay for Covalent Inhibition
This protocol is a general guideline for assessing the covalent inhibition of a purified enzyme. It is crucial to select an enzyme with a known or suspected nucleophilic residue in its active site.
Reagents:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
This compound (serial dilutions in DMSO)
Procedure:
-
Time-Dependent Inhibition:
-
Determination of kᵢₙₐ꜀ₜ/Kᵢ:
-
This two-step kinetic parameter is the gold standard for quantifying the potency of irreversible inhibitors.[16][17]
-
Pre-incubate the enzyme with a range of probe concentrations.
-
At various time points, take aliquots and measure the residual enzyme activity.
-
Plot the observed rate of inactivation (kₒₑₛ) against the inhibitor concentration.
-
The data should fit the equation: kₒₑₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]), where [I] is the inhibitor concentration.
-
The ratio kᵢₙₐ꜀ₜ/Kᵢ represents the second-order rate constant of inactivation.
-
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its target in a cellular context.[18][19][20][21][22] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Reagents:
-
Cultured cells expressing the target protein
-
This compound
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protein
Procedure:
-
Treat cells with the probe or vehicle (DMSO) for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blot or other protein detection methods using an antibody against the target protein.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the probe indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol: Competitive Chemoproteomic Profiling for Target Identification
This approach uses a broad-spectrum cysteine-reactive probe to identify the targets of an unlabeled covalent inhibitor in a competitive manner.[23][24]
Reagents:
-
Cell lysate
-
This compound
-
A broad-spectrum cysteine-reactive probe with a reporter tag (e.g., alkyne-functionalized iodoacetamide)
-
Biotin-azide for click chemistry
-
Streptavidin beads
-
Trypsin
-
Reagents for LC-MS/MS analysis
Procedure:
-
Treat cell lysate with the probe or vehicle.
-
Add the alkyne-functionalized cysteine-reactive probe to label cysteines that are not blocked by the test compound.
-
Perform a click reaction to attach biotin-azide to the alkyne-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins.
-
Proteins that show reduced labeling in the presence of the probe are its potential targets.
Data Interpretation and Troubleshooting
| Assay | Expected Outcome for a Covalent Probe | Potential Issues & Troubleshooting |
| GSH Reactivity | Time-dependent formation of a GSH-adduct. | No reactivity: Compound may be too stable. Consider more reactive analogs. Too rapid reactivity: May lead to off-target effects. |
| Biochemical Assay | Time-dependent inhibition and a measurable kᵢₙₐ꜀ₜ/Kᵢ. | No time-dependence: Inhibition may be reversible. Perform a jump-dilution experiment.[14] |
| CETSA | A positive shift in the melting curve of the target protein. | No shift: The compound may not be cell-permeable, or the target engagement might not be strong enough to induce a thermal shift. |
| Chemoproteomics | Identification of proteins with significantly reduced labeling in the presence of the probe. | Many "hits": The probe may be too reactive. Use lower concentrations or shorter incubation times. No "hits": The probe may not be potent enough in the complex proteome. |
Conclusion
This compound represents a promising starting point for the development of a novel covalent chemical probe due to its chalcone scaffold, which acts as a Michael acceptor. The experimental protocols detailed in this guide provide a systematic framework for its synthesis, characterization of its reactivity, validation of its target engagement in cells, and identification of its protein targets. Successful execution of these experiments will provide a comprehensive understanding of its potential as a tool for chemical biology and drug discovery.
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Guide to the Preparation and Handling of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one Stock Solutions for In Vitro Cell-Based Assays
An Application Note and Protocol for Researchers
Abstract
This comprehensive guide provides a detailed protocol for the preparation, sterilization, storage, and quality control of stock solutions of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one for use in cell culture applications. Given the compound's hydrophobic nature and potent biological activity, establishing a reliable and reproducible method for its solubilization and administration to cell-based systems is paramount for generating high-fidelity experimental data. This document outlines field-proven insights and methodologies, emphasizing the rationale behind solvent selection, the critical importance of vehicle controls, and the procedures required to ensure sterility and stability. The protocols are designed for researchers, scientists, and drug development professionals aiming to investigate the compound's biological effects in a controlled in vitro environment.
Introduction: The Imperative for Precision
This compound belongs to a class of organic compounds containing a trifluoromethylphenyl group, a moiety frequently associated with significant biological and pharmacological activities.[1][2] The inclusion of trifluoromethyl groups in drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and lipophilicity, which can, in turn, influence biological activity.[3] Preliminary studies on related structures suggest that such compounds can exhibit potent cytotoxic effects against various cancer cell lines, making them subjects of interest in oncological research.[1][4][5]
The accuracy and reproducibility of in vitro studies involving hydrophobic compounds like this are fundamentally dependent on the quality of the stock solution. Improper preparation can lead to concentration inaccuracies, precipitation in aqueous culture media, and microbial contamination, any of which can invalidate experimental results. This guide provides a robust framework to mitigate these risks.
Compound Profile and Physicochemical Characteristics
A foundational understanding of the compound's properties is essential before proceeding with experimental work.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6][7] |
| CAS Number | 80992-92-3 | [6][7] |
| Molecular Formula | C₁₁H₉F₃O | [6][7] |
| Molecular Weight | 214.18 g/mol | [6][7] |
| Solubility | Insoluble in water. Expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. | [8][9] |
| Physical Form | May be a solid or oil. Visual inspection upon receipt is necessary. | [9] |
The Central Role of the Vehicle Solvent
Due to its poor aqueous solubility, an organic solvent is required to create a concentrated primary stock solution.[8] The choice of this solvent, or "vehicle," is a critical experimental parameter.
Solvent Selection: DMSO as the Primary Choice
Dimethyl Sulfoxide (DMSO) is the most widely used vehicle for dissolving non-polar compounds for cell-based assays.[10][11] Its high solvating power allows for the creation of highly concentrated stock solutions, which can then be diluted to working concentrations with minimal impact on the final culture medium.
Causality: The goal is to keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically well below 0.5% (v/v), as higher concentrations can induce cytotoxic effects, alter gene expression, or interfere with assay readouts.[8][10] Using a highly concentrated primary stock (e.g., 10-50 mM) facilitates this, as only a small volume is needed to achieve the desired final concentration in the low micromolar or nanomolar range.
| Solvent | Recommended Max. Final Concentration (v/v) | Key Considerations |
| DMSO | < 0.5% (ideally ≤ 0.1%) | Powerful solvent, but can be toxic to some cell lines at higher concentrations. May affect cell differentiation.[10][11][12] |
| Ethanol | < 0.5% (ideally ≤ 0.1%) | Less toxic than DMSO for some cells, but also a less powerful solvent. More volatile, which can lead to concentration changes if not handled properly.[8][13] |
The Non-Negotiable Vehicle Control
Trustworthiness: Every experiment utilizing a vehicle solvent must include a "vehicle control." This control group consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) as the experimental groups, but without the compound. This is the only way to definitively attribute the observed cellular effects to the compound itself, rather than to the solvent.[10]
Detailed Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol describes the preparation of a 10 mM stock solution in sterile DMSO. This concentration is a common starting point, providing a wide range for subsequent dilutions.
Required Materials and Reagents
-
This compound (as solid or oil)
-
High-purity, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Analytical balance (accurate to 0.1 mg)
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, disposable 0.22 µm syringe filter (PVDF or PTFE membrane recommended for solvent compatibility)[14]
-
Sterile syringes (1-3 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Step-by-Step Methodology
Step 1: Calculation Calculate the mass of the compound required. For a 1 mL stock of 10 mM solution:
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Calculation: Mass (g) = (0.010 mol/L) × (0.001 L) × (214.18 g/mol ) = 0.00214 g
-
Therefore, you will need to weigh 2.14 mg of the compound.
Step 2: Weighing and Dissolution
-
Perform all work in a chemical fume hood or on a bench with appropriate ventilation.
-
Tare the analytical balance with a sterile microcentrifuge tube or weigh boat.
-
Carefully weigh out 2.14 mg of this compound.
-
If the compound is a waxy solid or viscous oil that is difficult to weigh, it is recommended to weigh the vial before and after adding solvent to determine the exact mass dissolved.[9]
-
Using a calibrated pipette, add 1 mL of sterile, cell culture grade DMSO to the tube containing the compound.
-
Cap the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved. A clear, precipitate-free solution should be observed. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary, but be cautious as heat may degrade some compounds.[9][10]
Step 3: Sterilization via Filtration
-
Causality: The compound powder and DMSO are not supplied sterile. Adding a non-sterile solution to your cell culture will lead to contamination. Heat sterilization (autoclaving) will degrade the compound. Therefore, sterile filtration is the mandatory method.[14][15]
-
Aseptically attach a 0.22 µm syringe filter to a new sterile syringe.
-
Draw the entire 1 mL of the dissolved compound solution into the syringe.
-
Carefully dispense the solution through the filter into a sterile, labeled storage tube (e.g., a 1.5 mL cryovial). This process removes any potential microbial contaminants.[15]
Caption: Workflow for preparing a sterile stock solution.
Step 4: Aliquoting and Long-Term Storage
-
Causality: Repeated freeze-thaw cycles can degrade the compound and increase the risk of contamination. Aliquoting the stock into single-use volumes is a critical best practice.[10]
-
Dispense the sterile stock solution into smaller, single-use, sterile cryovials (e.g., 20-50 µL aliquots).
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.[9][16] For long-term storage (>3 months), -80°C is recommended.
Quality Control and Experimental Validation
A prepared stock solution is only useful if it is validated.
Initial Quality Check
-
Visual Inspection: After preparation and after thawing an aliquot for the first time, visually inspect the solution for any signs of precipitation or cloudiness. If observed, the solution may need to be warmed and vortexed again. If precipitation persists, the stock concentration may be too high for the solvent.
The First Experiment: Dose-Response Curve
The first use of a new stock solution should always be to generate a dose-response curve to determine the compound's potency (e.g., IC₅₀ or EC₅₀). This experiment serves two purposes:
-
Validates the Stock: A predictable, dose-dependent biological effect confirms the compound is active and was prepared at the correct concentration.
-
Determines Working Concentrations: It identifies the appropriate concentration range for future experiments.
Caption: Logic of a dose-response experiment with controls.
Protocol: Preparing Working Solutions in Cell Culture Medium
This protocol describes how to dilute the 10 mM primary stock into complete cell culture medium for treating cells.
Example: To prepare 10 mL of medium with a final compound concentration of 10 µM.
-
Formula: C₁V₁ = C₂V₂
-
C₁ = 10 mM (10,000 µM)
-
V₁ = Volume of stock to add (?)
-
C₂ = 10 µM
-
V₂ = 10 mL
-
-
Calculation: V₁ = (C₂V₂) / C₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
Final DMSO Concentration: (10 µL DMSO) / (10,000 µL total volume) = 0.001 = 0.1% (v/v). This is an acceptable final concentration.[17]
Procedure to Avoid Precipitation: When diluting a compound from a high concentration in DMSO into an aqueous solution, rapid addition can cause the compound to precipitate out.[17]
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Briefly vortex the thawed aliquot.
-
Aliquot 9.99 mL of pre-warmed (37°C) complete cell culture medium into a sterile conical tube.
-
Pipette the required 10 µL of the 10 mM stock solution.
-
Submerge the pipette tip into the culture medium and dispense the stock solution while gently swirling or vortexing the tube. This rapid mixing helps prevent localized high concentrations and subsequent precipitation.
-
Immediately add the final working solution to your cells.
Safety and Handling Precautions
Given that compounds with a trifluoromethylphenyl moiety can exhibit significant cytotoxicity, appropriate safety measures are essential.[1][2]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the compound in its pure form or as a concentrated stock solution.
-
Handling: Handle the pure compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of any powders or aerosols.
-
Disposal: Dispose of all waste (tubes, tips, gloves) contaminated with the compound according to your institution's chemical waste disposal guidelines.
References
-
American Elements. (n.d.). 1-[3-(trifluoromethyl)phenyl]but-3-en-1-ol. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Acar, Ç., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Medicine Science, 11(3), 960-5. Retrieved from [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]
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Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]
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Nygaard, T. K., et al. (2018). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 11(1), 578. Retrieved from [Link]
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Acar, Ç., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar. Retrieved from [Link]
-
Broadcast Biology. (2015, April 2). Basic Techniques in Microbiology - Sterile filtration [Video]. YouTube. Retrieved from [Link]
-
Jamalzadeh, L., et al. (2023). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]
-
TCD iGEM. (2015, August 4). Protocol 2: Preparation of Overnight Culture and Glycerol Stocks [Video]. YouTube. Retrieved from [Link]
-
Membrane Solutions. (n.d.). What is sterile filtration?. Retrieved from [Link]
-
Sroor, F. M., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. BMC Chemistry, 17(1), 126. Retrieved from [Link]
-
ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSO?. Retrieved from [Link]
-
Sartorius. (n.d.). Sterile Filtration Solutions. Retrieved from [Link]
-
Meissner. (n.d.). Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. Retrieved from [Link]
-
Jadav, S. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(10), 3235. Retrieved from [Link]
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Plant, J. C., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2813-2819. Retrieved from [Link]
-
Sakagami, H., et al. (2008). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. In Vivo, 22(4), 483-8. Retrieved from [Link]
-
Ren, Olivia. (2021, November 1). Making stock solutions - how and why [Video]. YouTube. Retrieved from [Link]
-
El-Hayek, R. (2021). Biocompatibility Failure & Solvent Effect on Chemical Characterization. MDDI Online. Retrieved from [Link]
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Indiana University. (n.d.). Storage of Laboratory Chemicals. Retrieved from [Link]
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ResearchGate. (2013). Can I store the drug solution made in cell culture media?. Retrieved from [Link]
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Investigating the Anti-proliferative Effects of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one: Application Notes and Protocols
Introduction: The Therapeutic Potential of Chalcones in Oncology
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure of 1,3-diaryl-2-propen-1-one.[1] These compounds are not only biosynthetic precursors to all flavonoids but also possess a wide spectrum of biological activities, with anti-cancer properties being one of the most extensively studied.[2][3] The anti-proliferative effects of chalcones are attributed to their ability to interact with a multitude of cellular targets, leading to the disruption of the cell cycle, induction of apoptosis, and inhibition of signaling pathways crucial for cancer cell survival and proliferation.[1][4]
The incorporation of a trifluoromethyl (-CF3) group into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6] This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5][7] In the context of anti-cancer agents, the strong electron-withdrawing nature of the trifluoromethyl group can potentiate the compound's activity, making trifluoromethylated chalcones a promising area of investigation.[8] Studies on α-trifluoromethyl chalcones have demonstrated potent anti-proliferative activities against various cancer cell lines, including those resistant to standard therapies.[9][10][11][12] These compounds have been shown to induce apoptosis and cause cell cycle arrest, highlighting their therapeutic potential.[10][12]
This document provides a comprehensive guide for researchers to investigate the anti-proliferative effects of a specific trifluoromethylated chalcone, 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one . While direct studies on this particular compound are not yet prevalent in published literature, its structural similarity to other cytotoxic chalcones suggests it may exert its effects through similar mechanisms. The following protocols are designed to enable a thorough in vitro evaluation of its anti-proliferative activity and to elucidate its potential mechanism of action.
Section 1: Assessment of Cytotoxicity and Anti-proliferative Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product. The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[13]
Experimental Workflow: MTT Assay
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.
-
-
Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [14] * Incubate the cells at 4°C for at least 30 minutes (or overnight). [15]3. Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes to pellet. [15] * Carefully decant the ethanol and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining solution. [16] * Incubate for 30 minutes at room temperature in the dark. [14]4. Flow Cytometry Analysis:
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to gate out doublets and debris, and to model the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Section 3: Apoptosis Detection by Annexin V and PI Staining
To investigate if the anti-proliferative effect of the compound is due to the induction of apoptosis, a dual staining method with Annexin V and Propidium Iodide (PI) is employed. [17]In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. [18]Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. [18]PI is a membrane-impermeant dye that can only enter cells with compromised membrane integrity, thus identifying late apoptotic or necrotic cells. [17]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Treat cells as described in the cell cycle analysis protocol.
-
-
Harvesting:
-
Collect the culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the cells from the culture medium.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS. [17] * Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. [19] * Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. [19] * Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. [20] * Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. [19] * Gently vortex and incubate for 15 minutes at room temperature in the dark. [20] * Add 400 µL of 1X Binding Buffer to each tube. [19]4. Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use compensation controls (unstained, PI only, Annexin V-FITC only) to set up the quadrants correctly.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining |
| Viable | - | - |
| Early Apoptotic | + | - |
| Late Apoptotic/Necrotic | + | + |
| Necrotic | - | + |
Section 4: Mechanistic Insights via Western Blotting
Based on the known mechanisms of chalcones, this compound may induce apoptosis and cell cycle arrest by modulating the expression of key regulatory proteins. [1]Western blotting can be used to investigate these potential molecular changes. [21]
Hypothesized Signaling Pathway for Chalcone-Induced Apoptosis
Caption: A hypothesized pathway for chalcone-induced apoptosis.
Protocol 4: Western Blotting for Apoptosis and Cell Cycle Markers
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Key Protein Targets for Analysis:
| Pathway | Protein | Expected Change with Treatment |
| Apoptosis | Cleaved Caspase-3 | Increase |
| Cleaved PARP | Increase | |
| Bcl-2 | Decrease | |
| Bax | Increase | |
| Cell Cycle (G1/S) | Cyclin D1 | Decrease |
| CDK4 | Decrease | |
| p21 | Increase | |
| Loading Control | β-actin | No change |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial investigation into the anti-proliferative effects of this compound. By systematically evaluating its cytotoxicity, impact on cell cycle progression, and its ability to induce apoptosis, researchers can gain valuable insights into the therapeutic potential of this novel chalcone derivative. Further mechanistic studies, guided by the results of these initial assays, will be crucial in fully characterizing its mode of action and its promise as a candidate for anti-cancer drug development.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Anantharaju, P. G., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1954. Retrieved from [Link]
-
University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Xu, H., et al. (2020). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 25(14), 3249. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Bio-protocol. (2013). Propidium Iodide Staining of Cells for FACS Analysis. Retrieved from [Link]
-
Molecules. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. Molecules, 26(9), 2812. Retrieved from [Link]
-
Kamal, A., et al. (2015). Advances in Chalcones with Anticancer Activities. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 148-162. Retrieved from [Link]
-
Simion, V., et al. (2022). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. International Journal of Molecular Sciences, 23(19), 11595. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative Mechanisms of Anticancer Action of Chalcones. Retrieved from [Link]
-
PubMed. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. Molecules, 26(9), 2812. Retrieved from [Link]
-
MDPI. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
PubMed Central. (2013). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Retrieved from [Link]
-
Anticancer Research. (2023). Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells. Anticancer Research, 43(6), 2433-2444. Retrieved from [Link]
-
Anticancer Research. (2023). Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells. Anticancer Research, 43(6), 2433-2444. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]
-
PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Anticancer Research. (2023). Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells. Anticancer Research, 43(6), 2433-2444. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis of 3-CF3-4-acyl-substituted quinoline derivatives via a cascade reaction of nitrosoarenes and β. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ResearchGate. (2017). Full Paper Design and synthesis of 1-(3',5'-bis trifluoromethyl phenyl)-3-(substituted phenyl)-2-propene-1-one as potent antifungal and antibacterial agents. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(3-(trifluoromethyl)phenyl)but-3-en-1-ol. Retrieved from [Link]
Sources
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
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- 10. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Claisen-Schmidt Reactions for Trifluoromethyl Chalcone Synthesis
Welcome to the technical support center for the synthesis of trifluoromethyl chalcones via the Claisen-Schmidt condensation. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of this powerful reaction. Trifluoromethyl (CF₃) chalcones are a pivotal class of compounds, demonstrating a wide spectrum of pharmacological activities due to the unique electronic properties conferred by the CF₃ group.[1] However, the strong electron-withdrawing nature of the trifluoromethyl group can present specific challenges in optimizing the Claisen-Schmidt condensation.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve high yields of your target compounds.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide
-
Detailed Experimental Protocols
-
Protocol 1: Classic Base-Catalyzed Synthesis
-
Protocol 2: Solvent-Free "Green" Synthesis
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation and why is it used for chalcone synthesis?
A1: The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone or aldehyde with α-hydrogens.[2][3] It is a cornerstone reaction for synthesizing α,β-unsaturated ketones, known as chalcones, due to its simplicity and versatility.[4][5] The reaction is typically catalyzed by a base (e.g., NaOH, KOH) in a polar solvent like ethanol, but acid-catalyzed and solvent-free methods also exist.[6]
Q2: How does the trifluoromethyl group affect the Claisen-Schmidt reaction?
A2: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group.[1] When present on either the acetophenone or benzaldehyde reactant, it significantly influences the reaction in several ways:
-
Increased Acidity: A CF₃ group on an acetophenone increases the acidity of the α-hydrogens, facilitating enolate formation even with milder bases.
-
Increased Electrophilicity: A CF₃ group on a benzaldehyde increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate.
-
Potential for Side Reactions: The high reactivity can sometimes lead to undesired side reactions if conditions are not carefully controlled. The electron-withdrawing nature of the CF₃ group can enhance the reactivity of the resulting chalcone's α,β-unsaturated system, making it a better Michael acceptor.[1]
Q3: What are the advantages of "green chemistry" approaches like solvent-free or microwave-assisted synthesis for trifluoromethyl chalcones?
A3: Green chemistry methods offer significant benefits:
-
Solvent-Free Grinding: This method eliminates the need for hazardous organic solvents, reducing environmental impact.[6] It often leads to shorter reaction times and simpler product isolation by grinding the reactants with a solid catalyst.[5][6]
-
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes by providing rapid and uniform heating.[6] This can lead to higher yields and fewer side products.
Q4: How do I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1][4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spot (usually the ketone) is no longer visible.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of trifluoromethyl chalcones.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Solution |
| Ineffective Catalyst | The chosen base (e.g., NaOH, KOH) may not be strong enough, or it may have degraded. Solution: Use a freshly prepared solution of a strong base. For trifluoromethyl acetophenones, which are more acidic, a milder base like potassium carbonate might be sufficient and can help avoid side reactions. Some reactions benefit from solid acid catalysts like montmorillonite KSF or modified fluorapatite.[7][8] |
| Inappropriate Solvent | The reactants may not be fully soluble in the chosen solvent, or the solvent may interfere with the reaction. Solution: Ethanol is a common and effective solvent.[1] If solubility is an issue, consider a co-solvent system or switch to a more polar aprotic solvent like DMF, but be mindful of potential side reactions. Solvent-free conditions can also be highly effective.[9] |
| Suboptimal Temperature | The reaction may be too slow at room temperature, or side reactions may be occurring at elevated temperatures. Solution: Most Claisen-Schmidt reactions proceed well at room temperature.[7] If the reaction is sluggish, gentle heating (40-50 °C) can be beneficial.[6] However, for highly reactive trifluoromethylated substrates, cooling the reaction in an ice bath may be necessary to control the reaction rate and minimize side products. |
| Reversibility of Aldol Addition | The initial aldol addition can be reversible. The subsequent dehydration to the stable, conjugated chalcone drives the reaction forward. Solution: Ensure conditions are favorable for dehydration. In base-catalyzed reactions, this usually occurs spontaneously. In some cases, gentle heating can promote the elimination of water.[2] |
Problem 2: Formation of Multiple Products (Impure Sample)
| Potential Cause | Explanation & Solution |
| Michael Addition Side Reaction | The newly formed chalcone can act as a Michael acceptor and react with another molecule of the enolate, leading to a dimeric or polymeric side product.[10] Solution: Control the stoichiometry by using a slight excess (1.1 equivalents) of the aromatic aldehyde. This ensures the enolate is consumed in the desired reaction. Adding the ketone slowly to the aldehyde-base mixture can also minimize this side reaction. |
| Cannizzaro Reaction | If a strong base is used in high concentration with an aldehyde that has no α-hydrogens, the Cannizzaro reaction can occur, where two molecules of the aldehyde disproportionate to an alcohol and a carboxylic acid.[10] Solution: Use a catalytic amount of base or a weaker base. Avoid excessively high concentrations of NaOH or KOH. |
| Self-Condensation of Ketone | If the ketone can form an enolate, it can react with another molecule of the ketone (self-condensation). Solution: This is less of a problem in Claisen-Schmidt reactions where the aldehyde is more reactive. Adding the ketone slowly to the aldehyde and base mixture can help. |
Problem 3: Difficulty with Product Isolation and Purification
| Potential Cause | Explanation & Solution |
| Product is an Oil or Gummy Solid | The product may not readily crystallize from the reaction mixture. Solution: After pouring the reaction mixture into ice-cold water, vigorously scratch the inside of the flask with a glass rod to induce crystallization. If the product remains oily, attempt to extract it with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it under vacuum. The resulting oil can then be purified by column chromatography. |
| Product is Soluble in the Workup Solution | The chalcone may have some solubility in the aqueous workup mixture, especially if large volumes of solvent were used. Solution: After pouring the reaction into ice-water, neutralize the mixture with dilute acid (e.g., HCl) to a pH of ~7.[11] This will ensure the chalcone is in its neutral form and minimally soluble. Minimize the amount of solvent used in the reaction. |
| Ineffective Recrystallization | The chosen recrystallization solvent may not be appropriate. Solution: Ethanol is a common and effective solvent for recrystallizing chalcones.[1] If the product is too soluble in ethanol, try a solvent pair like ethanol/water or hexane/ethyl acetate. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for Claisen-Schmidt reactions.
Detailed Experimental Protocols
Protocol 1: Classic Base-Catalyzed Synthesis of a Trifluoromethyl Chalcone
This protocol describes a general method for the synthesis of a chalcone from a substituted trifluoromethyl acetophenone and an aromatic aldehyde in ethanol.
Materials:
-
Substituted trifluoromethyl acetophenone (1.0 eq)
-
Aromatic aldehyde (1.1 eq)
-
Ethanol (95%)
-
Potassium hydroxide (KOH) (1.2 eq)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted trifluoromethyl acetophenone (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol (approx. 10-15 mL per gram of acetophenone).[4]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of potassium hydroxide (KOH, ~1.2 eq) dropwise.[6] A color change and increase in turbidity are often observed.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-4 hours, indicated by the disappearance of the acetophenone spot.[6]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (approx. 10 times the volume of the reaction mixture).[1][5] A precipitate should form.
-
Neutralization: Slowly add dilute hydrochloric acid (e.g., 2M HCl) with stirring until the mixture is neutral (pH ~7).
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol to remove unreacted aldehyde.[6]
-
Drying and Characterization: Dry the purified product in a desiccator or vacuum oven. Characterize the compound by determining its melting point and using spectroscopic methods (NMR, IR, Mass Spectrometry).[1]
Synthesis Workflow Diagram
Caption: Step-by-step workflow for base-catalyzed chalcone synthesis.
Protocol 2: Solvent-Free "Green" Synthesis via Grinding
This environmentally friendly protocol is often faster and can lead to higher yields.[5]
Materials:
-
Substituted trifluoromethyl acetophenone (1.0 eq, e.g., 5 mmol)
-
Aromatic aldehyde (1.0 eq, e.g., 5 mmol)
-
Solid sodium hydroxide (NaOH) pellet (approx. 0.2 g, 5 mmol)
-
Mortar and pestle
-
Beaker, Buchner funnel, and filter paper
Procedure:
-
Reactant Preparation: Place the substituted trifluoromethyl acetophenone and the aromatic aldehyde into a clean, dry porcelain mortar.[5]
-
Catalyst Addition: Add one pellet of solid NaOH to the mortar.[5]
-
Reaction: Begin grinding the mixture vigorously with the pestle. The solid mixture will often turn into a thick, colored paste and may then solidify again. The reaction is typically complete in 5-15 minutes.[6]
-
Work-up and Isolation: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the NaOH.[6]
-
Purification: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral. The crude chalcone is often of sufficient purity.[5]
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from 95% ethanol.[5]
-
Drying: Allow the crystals to dry completely before characterization.
Comparative Data for Synthesis Protocols
| Parameter | Protocol 1: Base-Catalyzed | Protocol 2: Solvent-Free | Reference |
| Reaction Time | 1-4 hours | 5-15 minutes | [5][6] |
| Solvent Usage | Moderate (Ethanol) | None | [5] |
| Energy Input | Stirring (minimal) | Manual Grinding | [5] |
| Work-up | Aqueous work-up, neutralization | Aqueous wash | [5][6] |
| Typical Yield | Good to Excellent | Often Higher |
References
- The Ascendant Therapeutic Promise of Trifluoromethyl Chalcones: A Technical Guide. (2025). Benchchem.
- Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015). The Royal Society of Chemistry.
- Chalcones: A review on synthesis and pharmacological activities. (2021). Journal of Applied Pharmaceutical Science.
- synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. (2021).
- Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condens
- Application Notes: Synthesis of Chalcones via Claisen-Schmidt Condens
- Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions. (2025). Benchchem.
- Monomodal vs Multimodal Microwave Irradiation Applied in the Synthesis of Fluorochalcones. (2018). Scientific & Academic Publishing.
- Optimizing Chalcone Synthesis: A Technical Support Guide for the Claisen-Schmidt Reaction. (2025). Benchchem.
- How to synthesize chalcones by Claisen-Schmidt condens
- Claisen–Schmidt condens
- Claisen Schmidt Reaction (Mixed Aldol Condens
- Modified fluorapatite as highly efficient catalyst for the synthesis of chalcones via Claisen-Schmidt condensation reaction. (2016).
Sources
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- 2. praxilabs.com [praxilabs.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Column Chromatography Purification of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
This guide provides in-depth technical support for the purification of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one using column chromatography. It is designed for researchers, scientists, and professionals in drug development who may encounter specific challenges during this critical purification step. The content is structured to offer not just procedural steps, but also the underlying scientific rationale to empower users to troubleshoot effectively.
I. Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For compounds of moderate polarity like this compound, which is an α,β-unsaturated ketone, standard silica gel (SiO₂) is the most common and effective stationary phase.[1][2][3] Silica gel is slightly acidic and its polar surface interacts well with the polar carbonyl group and the aromatic ring of the target molecule, allowing for good separation from less polar impurities (e.g., starting materials like benzaldehyde derivatives) and more polar impurities (e.g., by-products from side reactions). Alumina can also be used, but silica is generally preferred due to its versatility and cost-effectiveness.[1][4]
Q2: How do I determine the optimal solvent system (mobile phase) for the column?
A2: The ideal solvent system is best determined by preliminary analysis using Thin-Layer Chromatography (TLC).[5][6][7] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound. This Rf value typically translates to good separation on a column.
-
Starting Point: For a moderately polar compound like this, a good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate.[5][6][8]
-
Optimization: You can then adjust the ratio of these solvents to achieve the desired Rf. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and cause the compound to move further up the TLC plate (higher Rf). Conversely, increasing the proportion of hexanes will decrease the Rf.
Q3: My compound is not dissolving in the solvent system I plan to use for the column. How should I load it?
A3: This is a common issue, especially when working on a larger scale. There are two primary methods to address this:
-
Dry Loading: Dissolve your crude sample in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a free-flowing powder.[9] This dry-loaded silica can then be carefully added to the top of your packed column.
-
Minimal Strong Solvent: Dissolve your sample in the absolute minimum volume of a strong eluting solvent (like 100% ethyl acetate or even a small amount of dichloromethane). Pipette this concentrated solution directly and evenly onto the top of the column bed, allowing it to adsorb fully before adding the mobile phase.[10] This method is riskier as it can lead to band broadening if not done carefully.[10]
II. Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound and provides systematic solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor or No Separation | 1. Inappropriate solvent system (mobile phase). 2. Column was poorly packed (channeling). 3. Column was overloaded with the sample. | 1. Re-optimize the solvent system using TLC to achieve a target Rf of 0.25-0.35.[5][6] 2. Ensure the column is packed uniformly without any air bubbles or cracks.[3][11] Repacking the column may be necessary. 3. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.[4] If overloaded, run the purification again with less material. |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| Product Elutes Too Slowly or Not at All (Low Rf) | 1. The mobile phase is not polar enough. 2. The compound may be decomposing on the silica gel.[10] | 1. Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio). 2. To check for decomposition, run a 2D TLC.[12] If decomposition is confirmed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent.[4] |
| Streaking or Tailing of Spots on TLC/Fractions | 1. The sample is too concentrated on the TLC plate. 2. The compound is acidic or basic and is interacting strongly with the silica. 3. The presence of highly polar impurities. | 1. Dilute the sample before spotting on the TLC plate. 2. For basic compounds, add a small amount of triethylamine (0.1–1%) to the eluent. For acidic compounds, add a small amount of acetic acid (0.1–1%).[4] 3. A short plug of silica gel filtration before the main column can remove baseline impurities.[10] |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the stationary phase. | This is a critical error that often requires repacking the column. Always ensure the silica bed is covered with solvent.[9] |
III. Detailed Experimental Protocols
A. Preliminary TLC Analysis
Objective: To determine the optimal solvent system for column chromatography.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Crude this compound sample
-
Solvents: Hexanes, Ethyl Acetate
Procedure:
-
Prepare a dilute solution of your crude product in a volatile solvent (e.g., dichloromethane).
-
Pour a small amount of your chosen solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate with solvent vapor.
-
Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate.
-
Carefully place the TLC plate into the developing chamber, ensuring the solvent level is below the baseline.[5] Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.[5]
-
Remove the plate and immediately mark the solvent front with a pencil.[5]
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf value for your target compound. Adjust the solvent ratio and repeat until an Rf of ~0.3 is achieved.
B. Flash Column Chromatography Protocol
Objective: To purify the crude this compound.
Materials:
-
Glass chromatography column
-
Silica gel (flash grade, 40-63 µm)
-
Sand (washed)
-
Cotton or glass wool
-
Optimized solvent system from TLC analysis
-
Collection tubes/flasks
-
Air pressure source (if performing flash chromatography)
Procedure:
1. Column Packing (Wet Slurry Method):
- Place a small plug of cotton or glass wool at the bottom of the column.[3] Add a thin layer of sand.
- In a separate beaker, make a slurry of silica gel in your starting, least polar solvent system.
- Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
- Open the stopcock to drain some solvent, allowing the silica to pack down. Add more slurry as needed until the desired column height is reached. Never let the solvent level drop below the top of the silica.[9]
- Add a protective layer of sand on top of the packed silica gel.
2. Sample Loading (Dry Loading Recommended):
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.
- Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[9]
- Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.
- Apply pressure (1-4 psi for flash chromatography) to the top of the column to begin eluting the solvent.[9]
- Collect the eluent in a series of labeled fractions.
- Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.[7]
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to yield the purified this compound.
IV. Visual Workflow and Data
Workflow Diagram
Sources
- 1. Selection of the Stationary Phase in Liquid Chromatography (LC) | Chemistry Net [chem-net.blogspot.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. sorbtech.com [sorbtech.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
An in-depth guide to navigating the complexities of synthesizing 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one, a key chalcone intermediate. This technical support center provides detailed troubleshooting advice, validated protocols, and answers to frequently asked questions to help researchers overcome challenges related to low reaction yields.
The synthesis of this compound, an α,β-unsaturated ketone, is most commonly achieved via a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 3-(trifluoromethyl)benzaldehyde with acetone.[1][2] While the reaction is robust, achieving high yields can be challenging due to competing side reactions and the specific electronic properties imparted by the trifluoromethyl group.[3][4]
This guide provides a comprehensive framework for troubleshooting low yields, optimizing reaction conditions, and understanding the critical parameters that govern the success of this synthesis.
Troubleshooting Guide: Low Product Yield
Low or inconsistent yields are the most frequently encountered issues. The following section addresses common problems in a question-and-answer format, providing insights into their root causes and offering actionable solutions.
Question 1: My reaction resulted in a very low yield, and TLC analysis shows a significant amount of unreacted 3-(trifluoromethyl)benzaldehyde. What went wrong?
Answer: This scenario points towards incomplete reaction, which can stem from several factors related to the generation and reactivity of the acetone enolate or the overall reaction conditions.
-
Insufficient or Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) is crucial for deprotonating acetone to form the nucleophilic enolate.[1] If the catalyst is old, has absorbed atmospheric CO₂, or is used in insufficient quantity, enolate formation will be slow or incomplete.
-
Solution: Use a fresh batch of high-purity NaOH or KOH. Ensure it is properly stored in a desiccator. Consider increasing the catalyst loading in small increments. For some solvent-free methods, a catalyst loading of 20 mol% has been shown to be effective.[5]
-
-
Suboptimal Temperature: While many Claisen-Schmidt condensations proceed at room temperature, this specific reaction may require gentle heating to overcome the activation energy barrier.[6] Conversely, excessive heat can promote side reactions.
-
Solution: Monitor the reaction at room temperature first. If the reaction is sluggish (as determined by TLC), consider gently heating the mixture to 40-50 °C.
-
-
Inadequate Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC).[6] Continue the reaction until the spot corresponding to the benzaldehyde starting material has disappeared or is very faint.
-
-
Solvent Effects: The choice of solvent is critical. Ethanol is commonly used as it solubilizes the reactants and the base.[7] However, in some cases, the intermediate aldol adduct may have poor solubility, stalling the reaction.
-
Solution: Ensure you are using a sufficient volume of solvent to keep all reactants in solution. Alternatively, consider a solvent-free "grinding" method, which has been reported to increase yields and shorten reaction times in chalcone synthesis.[8]
-
Question 2: My TLC plate shows multiple product spots, and my final product is difficult to purify. What are these side products and how can I minimize them?
Answer: The formation of multiple products indicates competing reaction pathways. For this synthesis, the primary culprits are self-condensation of acetone, the Cannizzaro reaction, and Michael addition.
-
Acetone Self-Condensation: Acetone can react with its own enolate to form diacetone alcohol and, upon dehydration, mesityl oxide.
-
Causality & Solution: This is favored when the concentration of the acetone enolate is high relative to the aldehyde. To minimize this, use a slight excess of the 3-(trifluoromethyl)benzaldehyde or, more effectively, add the aldehyde slowly to a mixture of acetone and the base catalyst. This keeps the instantaneous concentration of the enolate low and ensures it reacts preferentially with the more electrophilic aldehyde.
-
-
Cannizzaro Reaction: In the presence of a highly concentrated strong base, aldehydes lacking α-hydrogens, like 3-(trifluoromethyl)benzaldehyde, can undergo disproportionation to yield the corresponding alcohol and carboxylic acid.[1][6]
-
Causality & Solution: This side reaction is promoted by high base concentrations. Avoid using a large excess of the base catalyst. Ensure the base is added in a controlled manner to prevent localized high concentrations.
-
-
Michael Addition: The acetone enolate can act as a Michael donor and add to the β-carbon of the newly formed α,β-unsaturated ketone product (a Michael acceptor).[6]
-
Causality & Solution: This subsequent reaction is often favored by prolonged reaction times after the initial product has formed. To mitigate this, carefully monitor the reaction by TLC and stop it once the starting aldehyde is consumed. Lowering the reaction temperature can also disfavor this secondary addition.[5]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| Low Conversion (Starting material remains) | Inactive/Insufficient Catalyst | Use fresh, high-purity base; optimize catalyst loading (e.g., 10-20 mol%). |
| Suboptimal Temperature | Gently heat the reaction to 40-50 °C if sluggish at room temperature. | |
| Insufficient Reaction Time | Monitor reaction progress via TLC until starting material is consumed. | |
| Multiple Products (Difficult purification) | Acetone Self-Condensation | Use a slight excess of aldehyde; add aldehyde slowly to the acetone/base mixture. |
| Cannizzaro Reaction | Avoid high concentrations or large excesses of the base catalyst. | |
| Michael Addition | Stop the reaction promptly after completion (via TLC); consider lowering the temperature. | |
| Poor Isolation (Product won't precipitate) | Product is too soluble | After reaction, cool the mixture in an ice bath to induce precipitation.[9] |
| Insufficient Product Formed | Address the root causes of low yield first. | |
| Oily/Tarry Product | Indicates decomposition/polymerization.[5] Use milder conditions (lower temp, less base). |
Visualized Workflows and Mechanisms
Reaction Mechanism: Base-Catalyzed Claisen-Schmidt Condensation
The diagram below illustrates the step-by-step mechanism for the formation of this compound.
Caption: The four key steps of the base-catalyzed Claisen-Schmidt reaction.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and solve low-yield issues during the synthesis.
Caption: A decision tree to guide troubleshooting for low product yield.
Optimized Experimental Protocol
This protocol provides a reliable starting point for the synthesis. All glassware should be thoroughly dried before use.
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Acetone (ACS grade or higher)
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol (95% or absolute)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, stir bar, condenser
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)benzaldehyde (1.74 g, 10 mmol) in 20 mL of 95% ethanol.
-
Add acetone (2.90 mL, 40 mmol, 4 equivalents). Using an excess of acetone helps drive the reaction forward and minimizes self-condensation of the aldehyde, though it can lead to other side products if not controlled.
-
In a separate beaker, prepare a 10% aqueous NaOH solution by dissolving 1.0 g of NaOH in 9.0 mL of deionized water.
-
-
Reaction Execution:
-
While stirring the aldehyde/acetone solution vigorously at room temperature, add the 10% NaOH solution dropwise over 10-15 minutes.
-
A color change and the formation of a precipitate are typically observed.
-
Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the benzaldehyde spot is no longer visible.
-
-
Product Isolation:
-
Once the reaction is complete, cool the flask in an ice-water bath for 30 minutes to maximize the precipitation of the crude product.[9][10]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with two portions of cold deionized water (2 x 15 mL) to remove residual NaOH.
-
Follow with a wash of cold 95% ethanol (1 x 10 mL) to remove unreacted starting materials.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean beaker.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven or desiccator.
-
-
Characterization:
-
Determine the final mass and calculate the percent yield.
-
Confirm the product's identity and purity by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
-
Frequently Asked Questions (FAQs)
Q: Can I use a different base, like KOH or an alkoxide? A: Yes, potassium hydroxide (KOH) can be used and often behaves similarly to NaOH.[7][11] Stronger bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) can also be effective but may more readily promote side reactions if not used carefully under controlled temperature conditions.[12] It is advisable to start with NaOH or KOH as they provide a good balance of reactivity and selectivity.
Q: Is it necessary to use a large excess of acetone? A: Using acetone in excess serves two purposes: it acts as a reactant and can also function as a co-solvent. A large excess helps ensure the more valuable benzaldehyde derivative is fully consumed. However, an extremely large excess can complicate purification and increase the likelihood of acetone self-condensation. A 3-5 fold excess is a reasonable starting point.
Q: My product is an oil instead of a solid. What should I do? A: An oily product can indicate the presence of impurities that are depressing the melting point or that the product itself is a low-melting solid. First, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, the product will require purification by column chromatography on silica gel.
Q: How does the trifluoromethyl (CF₃) group affect this reaction? A: The CF₃ group is a powerful electron-withdrawing group.[3][4] This has two main effects:
-
Increased Reactivity of the Aldehyde: It makes the carbonyl carbon of 3-(trifluoromethyl)benzaldehyde more electrophilic and thus more susceptible to nucleophilic attack by the acetone enolate. This generally speeds up the desired condensation step.
-
Effect on Acidity: It influences the acidity of nearby protons, though this is more relevant for the acetophenone derivative than the benzaldehyde. The electron-withdrawing nature can also impact the stability of the final conjugated system.
References
- Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. (2015). Der Pharma Chemica.
-
Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2020). MDPI. Retrieved from [Link]
-
Possible reaction mechanism for the synthesis of chalcone. (n.d.). ResearchGate. Retrieved from [Link]
-
Development Of Chalcone Synthesis: Optimization Of Synthetic Method. (2019). AIP Publishing. Retrieved from [Link]
- (PDF) Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2020).
- Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. (n.d.).
-
Development of chalcone synthesis: Optimization of synthetic method. (2019). AIP Publishing. Retrieved from [Link]
-
α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. (2021). PMC - PubMed Central. Retrieved from [Link]
- Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. (n.d.). American Chemical Society.
- Various types of catalysts used in Claisen‐Schmidt condensation reactions. (n.d.).
- Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2016). The Royal Society of Chemistry.
-
Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. Retrieved from [Link]
- Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons.
-
Aldol reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Effect of catalyst and solvent on the Claisen-Schmidt condensation reaction between benzaldehyde derivatives and 2-acetylpyridine. (n.d.). eJournal UNIB.
- Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. (n.d.). MDPI.
-
Aldol Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Aldol condensation. (n.d.). Wikipedia. Retrieved from [Link]
- Synthesis of 3-CF3-4-acyl-substituted quinoline derivatives via a cascade reaction of nitrosoarenes and β - Supporting Inform
- (PDF) Efficient synthesis of β'-amino-α,β-unsaturated ketones. (2013).
-
Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]
-
Question: What would have been the likely effect on the yield of the Claisen-Schmidt condensation if the test tube were not cooled in an ice bath prior to the vacuum filtration? (2020). Chegg. Retrieved from [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
-
1-(3-(trifluoromethyl)phenyl)but-3-en-1-ol. (n.d.). PubChem. Retrieved from [Link]
- Claisen-Schmidt Condensation: Videos & Practice Problems. (n.d.). Pearson.
- Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (2007).
-
fluoromethyl phenyl sulfone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
17.6: α,β-Unsaturated Aldehydes and Ketones. (2021). Chemistry LibreTexts. Retrieved from [Link]
- (PDF) Synthesis of alpha,beta-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. (2007).
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). PMC - NIH. Retrieved from [Link]
-
Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. (2021). YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Solved What would have been the likely effect on the yield | Chegg.com [chegg.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
identifying side products in the synthesis of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
Technical Support Center: Synthesis of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthesis. We will delve into the causality behind the formation of these impurities and provide robust, field-proven protocols for their identification and mitigation.
Part 1: Overview of the Core Synthesis
The synthesis of this compound, a chalcone derivative, is most commonly achieved via a Claisen-Schmidt condensation.[1][2] This base-catalyzed reaction involves the condensation of an aldehyde with a ketone.[3] In this specific case, 3'-(trifluoromethyl)acetophenone reacts with acetaldehyde.
The reaction proceeds by the formation of a ketone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[4] The resulting β-hydroxy ketone intermediate, or "aldol adduct," readily undergoes dehydration (elimination of a water molecule) upon heating or under the basic reaction conditions to yield the final α,β-unsaturated ketone product.[5]
// Reactants ketone [label="3'-(Trifluoromethyl)acetophenone"]; aldehyde [label="Acetaldehyde"]; base [label="Base (e.g., NaOH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intermediates enolate [label="Ketone Enolate\n(Nucleophile)"]; adduct [label="β-Hydroxy Ketone\n(Aldol Adduct)"];
// Product product [label="this compound\n(Target Chalcone)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Products sp1 [label="Michael Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; sp2 [label="Acetaldehyde Self-Condensation\n(3-Hydroxybutanal)", fillcolor="#FBBC05", fontcolor="#202124"];
// Connections ketone -> enolate [label="+ Base"]; base -> enolate; enolate -> adduct [label="+ Acetaldehyde"]; aldehyde -> adduct; adduct -> product [label="- H₂O\n(Dehydration)"];
// Side Reaction Pathways product -> sp1 [label="+ Ketone Enolate\n(Michael Addition)", color="#4285F4", style=dashed]; enolate -> sp1 [style=invis]; aldehyde -> sp2 [label="+ Acetaldehyde Enolate", color="#4285F4", style=dashed];
// Layout {rank=same; ketone; aldehyde; base;} {rank=same; enolate;} {rank=same; adduct;} {rank=same; product; sp1; sp2;} } dott Caption: Core reaction and major side product pathways.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiment, providing diagnostic advice based on common analytical data.
Question 1: My TLC plate shows multiple spots. What are they?
Answer: A complex Thin-Layer Chromatography (TLC) profile is the most common indicator of a problematic reaction. Besides your target product, these spots typically correspond to unreacted starting materials and one or more side products.
-
Unreacted Starting Materials: 3'-(trifluoromethyl)acetophenone is significantly less polar than the product and will have a high Rf value. Acetaldehyde is highly volatile and may not be visible on the TLC plate unless derivatized.
-
Aldol Adduct: The intermediate β-hydroxy ketone is more polar than the final enone product due to the presence of the hydroxyl group. It will therefore have a lower Rf value and appear as a spot closer to the baseline.
-
Michael Adduct: This side product results from the 1,4-addition of a second ketone enolate to the α,β-unsaturated system of the target chalcone.[6] It is a larger, 1,5-dicarbonyl compound and its polarity can be similar to the product, often appearing as a closely trailing or overlapping spot on the TLC plate.
-
Acetaldehyde Self-Condensation Product: The self-condensation of acetaldehyde produces 3-hydroxybutanal.[7] This is a small, polar molecule that will have a very low Rf value, often staying at the baseline.
Data Table 1: Typical TLC Profile
| Compound | Expected Rf Value (Approx.)* | Appearance Under UV (254 nm) |
| 3'-(Trifluoromethyl)acetophenone | 0.7 - 0.8 | Quenching |
| Product (Chalcone) | 0.5 - 0.6 | Strongly Quenching |
| Michael Adduct | 0.4 - 0.5 | Quenching |
| Aldol Adduct | 0.2 - 0.3 | Quenching |
| 3-Hydroxybutanal | < 0.1 | May not be UV active |
*Note: Rf values are highly dependent on the eluent system. The values above are illustrative for a typical non-polar system like Hexane:Ethyl Acetate (4:1).
Question 2: The ¹H NMR of my crude product shows unexpected aliphatic signals. How can I identify the impurities?
Answer: ¹H NMR spectroscopy is the most powerful tool for identifying these specific side products. The key is to look for characteristic signals that are absent in the pure product spectrum.
-
Target Product: The key signals are the two vinylic protons of the α,β-unsaturated system, which appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans geometry.[8]
-
Aldol Adduct: The presence of this intermediate is confirmed by signals for a CH-OH group (a multiplet around 4.5-5.0 ppm) and an adjacent CH₂ group (a doublet around 2.5-3.0 ppm). These signals will disappear upon successful dehydration.
-
Michael Adduct: This structure lacks the vinylic protons of the chalcone. Instead, you will observe a more complex set of aliphatic signals corresponding to the new C-C bond formation, typically in the 2.5-3.5 ppm range.
-
Acetaldehyde Self-Condensation: The presence of 3-hydroxybutanal would be indicated by a characteristic doublet for the methyl group (~1.2 ppm), a multiplet for the CH-OH proton (~4.0 ppm), and an aldehydic proton signal (~9.7 ppm).[7]
Data Table 2: Key Diagnostic ¹H NMR Signals (in CDCl₃)
| Compound | Key Diagnostic Signals (δ, ppm) | Rationale |
| Product (Chalcone) | ~7.6 (d, J=16 Hz), ~6.8 (d, J=16 Hz) | Vinylic protons of the enone system. |
| Aldol Adduct | ~5.0 (m, 1H), ~2.8 (d, 2H), ~3.5 (s, 1H, -OH) | Signals for the -CH(OH)-CH₂- moiety. |
| Michael Adduct | Absence of vinylic signals; complex multiplets at ~2.5-3.5 ppm. | Saturation of the double bond. |
| Unreacted Ketone | ~2.6 (s, 3H) | Singlet for the acetyl methyl group. |
Question 3: My reaction is low-yielding and produces a thick, oily residue. What is happening?
Answer: This often points to polymerization or extensive side reactions. The primary cause is often related to reaction conditions.
-
Excessive Base or High Temperature: These conditions can promote the Michael addition and other competing reactions, leading to a complex mixture that is difficult to purify.[9] The enolate can react with the product, leading to higher molecular weight species.
-
Concentration: High concentrations of acetaldehyde can favor its self-condensation. It is crucial to control the stoichiometry and addition rate of the reagents.
-
Causality: The enolate of 3'-(trifluoromethyl)acetophenone is a potent nucleophile. While its intended target is the acetaldehyde carbonyl, it can also attack the β-carbon of the newly formed chalcone product in a Michael-type fashion. This subsequent reaction consumes both the enolate and the product, reducing the overall yield and forming a complex side product.
Part 3: Standard Operating Procedures (SOPs) for Identification
These protocols provide a self-validating system for identifying impurities.
SOP 1: Thin-Layer Chromatography (TLC) Analysis
-
Preparation: Prepare an eluent of 4:1 Hexane:Ethyl Acetate. Dissolve small amounts of your crude product and the 3'-(trifluoromethyl)acetophenone starting material in ethyl acetate.
-
Spotting: On a silica gel TLC plate, spot the starting material in one lane and the crude reaction mixture in another.
-
Development: Place the plate in a chamber saturated with the eluent and allow it to develop until the solvent front is ~1 cm from the top.
-
Visualization: Visualize the plate under a UV lamp at 254 nm.
-
Analysis: Compare the spots in the crude mixture lane to the starting material lane. The highest spot in the crude lane should correspond to the unreacted ketone. The main spot below it is your target product. Spots further down indicate more polar impurities like the aldol or Michael adducts.[10][11]
SOP 2: Purification by Column Chromatography
If TLC analysis reveals significant impurities, column chromatography is an effective purification method.[11][12]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate), gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze each by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
-
Narender, T., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
-
Vidja, H., et al. (2020). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research (JETIR). [Link]
-
ScienceOpen. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ScienceOpen. [Link]
-
AIP Publishing. (2017). Synthesis of new chalcone derivatives and their antimicrobial studies. AIP Conference Proceedings. [Link]
-
Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. RSC Education. [Link]
-
StudySmarter. (2023). Claisen Condensation: Mechanism & Reaction. StudySmarter. [Link]
-
Zapata-Soto, G., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. [Link]
-
University of Evansville. (n.d.). Claisen-Schmidt Condensation. [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. [Link]
-
Chemistry Stack Exchange. (2019). Major product for aldol condensation between acetophenone and acetaldehyde. [Link]
-
Corici, M., et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Omega. [Link]
-
Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. [Link]
-
Chemistry LibreTexts. (2020). The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
Magritek. (n.d.). The Aldol Condensation. Magritek. [Link]
-
Chem-Station. (2019). Major product for aldol condensation between acetophenone and acetaldehyde - FAQ. [Link]
-
YouTube. (2023). Aldol Condensation Reaction|Acetaldehyde|Acetaldol | 3-Hydroxy butanal | Organic Chemistry|Class-12|. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. praxilabs.com [praxilabs.com]
- 4. magritek.com [magritek.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. jetir.org [jetir.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Scientist's Guide to Solubilizing 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one and encountering challenges with its solubility in aqueous buffers. We will provide a systematic approach to understanding and overcoming these issues, grounded in physicochemical principles and validated laboratory practices.
Understanding the Challenge: Physicochemical Profile
Before attempting to solubilize a compound, it is crucial to understand its inherent properties. The structure of this compound presents a classic solubility challenge.
The molecule's structure is characterized by a trifluoromethylphenyl group and an α,β-unsaturated ketone (enone) system. The trifluoromethyl (-CF3) group is strongly electron-withdrawing and significantly increases the lipophilicity of the phenyl ring, a property often exploited in medicinal chemistry to enhance membrane permeability and metabolic stability.[1] This high lipophilicity is a primary driver of its poor aqueous solubility.
| Property | Value / Structure | Source |
| IUPAC Name | This compound | [ChemicalBook] |
| CAS Number | 80992-92-3 | [ChemicalBook] |
| Molecular Formula | C₁₁H₉F₃O | [PubChem] |
| Molecular Weight | 214.18 g/mol | [PubChem] |
| Predicted XLogP3 | 3.1 | [PubChem] |
| Structure | PubChem |
A predicted XLogP3 value of 3.1 indicates that the compound is approximately 1200 times more soluble in octanol than in water, confirming its hydrophobic nature.
A Note on Compound Stability
The enone functional group is an electrophilic Michael acceptor. In aqueous buffers, particularly at neutral to alkaline pH, it can be susceptible to nucleophilic addition by water or buffer components, leading to degradation. Furthermore, while the trifluoromethyl group is generally stable, it can undergo hydrolysis to a carboxylic acid under harsh alkaline conditions.[2] Therefore, any solubility strategy must also consider its impact on the compound's chemical integrity.
Initial Assessment: A Protocol for Determining Baseline Solubility
This protocol establishes a reliable baseline for your compound's solubility in a specific aqueous buffer. This is a critical first step that validates the extent of the problem and provides a benchmark against which to measure improvement.
Step-by-Step Protocol: Equilibrium Shake-Flask Method
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a known volume of your target aqueous buffer (e.g., 1 mL) in a clean glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it on a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the suspension to equilibrate for at least 24-48 hours. This timeframe is crucial for reaching thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the vial and let it stand undisturbed for at least 2 hours to allow undissolved solid to settle. To remove any remaining microscopic particles, carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter (a low-protein-binding type like PVDF is recommended).
-
Quantification: Prepare a series of calibration standards of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).[3] Analyze the filtered supernatant and the standards using a validated analytical method, such as reverse-phase HPLC-UV.
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve. This concentration is the equilibrium solubility.
A Decision-Making Framework for Solubility Enhancement
Choosing the right solubilization strategy depends on the specific requirements of your downstream application. The following flowchart provides a logical path for selecting the most appropriate method.
Caption: Decision workflow for selecting a solubility enhancement method.
Troubleshooting Guides & Protocols
This section provides detailed protocols and troubleshooting advice for the most common solubilization techniques.
Q1: How can I use a co-solvent like DMSO to solubilize my compound?
Answer: Using a strong, water-miscible organic solvent is the most common first-line approach.
Scientific Rationale: Co-solvents like Dimethyl Sulfoxide (DMSO) work by reducing the polarity of the bulk aqueous solution. They disrupt the strong hydrogen-bonding network of water, creating a more favorable environment for hydrophobic solutes to dissolve.
Protocol: Preparing a Concentrated Stock Solution
-
Weigh out a precise amount of this compound.
-
Add the minimum volume of 100% DMSO required to completely dissolve the solid, creating a high-concentration stock (e.g., 10-50 mM). Gentle vortexing or sonication can assist.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
For experiments, perform a serial dilution. First, dilute the stock into your aqueous buffer. Crucially, add the DMSO stock to the buffer while vortexing, not the other way around. This rapid mixing helps prevent the compound from precipitating out.
Troubleshooting:
-
Problem: My compound precipitates immediately when I add the DMSO stock to the buffer.
-
Solution 1 (Lower Final Concentration): Your target concentration may be above the solubility limit, even with the co-solvent. Try a lower final concentration.
-
Solution 2 (Increase Co-solvent %): The percentage of DMSO in your final solution may be too low. While effective for solubility, be aware of the co-solvent's effect on your experiment.
-
| Co-Solvent | Typical Max % in Cell Assays | Pros | Cons |
| DMSO | < 0.5% | Strong solubilizing power | Can be toxic to cells, affect enzyme kinetics, and cause artifacts at >1% |
| Ethanol | < 1.0% | Less toxic than DMSO | Weaker solubilizing power for very hydrophobic compounds |
| DMF | < 0.1% | Strong solubilizing power | Higher toxicity profile than DMSO |
Q2: My assay is sensitive to organic solvents. What is a better alternative?
Answer: Cyclodextrins are an excellent alternative for sensitive applications and are commonly used in pharmaceutical formulations.
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound molecule can partition into this non-polar cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, rendering the entire assembly water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high solubility and low toxicity.
Protocol: Solubilization with HP-β-CD
-
Prepare a solution of HP-β-CD in your aqueous buffer (e.g., a 10-20% w/v solution).
-
Add an excess of your solid compound to the HP-β-CD solution.
-
Stir or shake the mixture vigorously at a controlled temperature (e.g., 25°C) for 24-72 hours to allow for maximal complexation.
-
After equilibration, centrifuge and filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantify the concentration of the solubilized compound using HPLC, as described previously.
Troubleshooting:
-
Problem: The solubility improvement is insufficient.
-
Solution: Increase the concentration of HP-β-CD. The relationship between cyclodextrin concentration and compound solubility is often linear up to the solubility limit of the cyclodextrin itself.
-
Q3: What if I need a simple, cost-effective method for an in vitro assay?
Answer: Non-ionic surfactants like Tween® 80 (Polysorbate 80) can be very effective.
Scientific Rationale: Surfactants are amphiphilic molecules. At concentrations above their critical micelle concentration (CMC), they self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound will partition into the hydrophobic core, and the entire micelle assembly remains dispersed in the aqueous buffer.
Protocol: Micellar Solubilization
-
Prepare a stock solution of the surfactant (e.g., 10% Tween® 80) in your buffer.
-
Dilute the stock to a working concentration that is well above its CMC (the CMC for Tween® 80 is ~0.012 mM or 0.0015% w/v). A final concentration of 0.1% to 1% is a common starting point.
-
Add your compound (either as a solid or from a small volume of a concentrated organic stock) to the surfactant-containing buffer.
-
Vortex or sonicate until the solution is clear.
Troubleshooting:
-
Problem: My solution is hazy or cloudy.
-
Solution: This could indicate that the drug is not fully solubilized within the micelles or that the concentration is too high. Try increasing the surfactant concentration or decreasing the compound concentration. Be aware that high surfactant levels can interfere with some biological assays by disrupting cell membranes or denaturing proteins.
-
Frequently Asked Questions (FAQs)
-
Q: Can I just adjust the pH to improve solubility?
-
A: For this compound, pH adjustment is unlikely to significantly improve solubility. The molecule lacks readily ionizable functional groups (like carboxylic acids or amines) whose charge state, and thus solubility, would be altered by pH. However, pH is critical for stability . Basic conditions (pH > 8) should be avoided to minimize the risk of degradation via Michael addition to the enone. Studies on other compounds have shown that buffer species themselves can catalyze degradation, so using the lowest effective buffer concentration is advisable.[4][5][6]
-
-
Q: How do I know if my compound is degrading in the final formulation?
-
A: The best practice is to perform a short-term stability study. Prepare your final solubilized formulation and analyze it by HPLC-UV immediately (T=0) and then again after incubation under your experimental conditions (e.g., 24 hours at 37°C). A decrease in the area of the main peak or the appearance of new peaks is indicative of degradation.
-
-
Q: Will these solubilizing agents affect my biological assay?
-
A: Yes, they can. It is essential to run proper vehicle controls in all experiments. This means testing the buffer containing the co-solvent, cyclodextrin, or surfactant at the exact same final concentration used for your compound, but without the compound itself. This will reveal any background effects of the formulation on your cells or proteins.
-
References
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
- 1-[3-(trifluoromethyl)phenyl]piperazine | Solubility of Things. Solubility of Things.
- Technical Guide: Solubility of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol in Organic Solvents. Benchchem.
- This compound | 80992-92-3. ChemicalBook.
-
This compound | C11H9F3O | CID 58897086. PubChem. [Link]
- 1-[4-(TRIFLUOROMETHYL)PHENYL]BUT-1-EN-3-ONE. ChemicalBook.
- 1-[3-(Trifluoromethyl)phenyl]butan-1-one | C11H11F3O | CID 19756214. PubChem.
- Stability of aqueous solutions of mibolerone. PubMed.
- 1-[3-(trifluoromethyl)phenyl]but-3-en-1-ol | AMERICAN ELEMENTS. American Elements.
- Effects of buffer composition on water stability of alkylating agents. The example of N-ethyl-N-nitrosourea. PubMed.
- Fipronil | Solubility of Things. Solubility of Things.
- Experimental ∆logP effects for matched molecular pairs...
- 1-(3-Trifluoromethylphenyl)-2-propanol | C10H11F3O | CID 150791. PubChem.
- 4-Trifluoromethylphenol | 402-45-9. ChemicalBook.
- Effect of buffers on the ertapenem stability in aqueous solution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability of aqueous solutions of mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of buffer composition on water stability of alkylating agents. The example of N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges in the Purification of Fluorinated Chalcones
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of fluorinated chalcones. The unique physicochemical properties imparted by fluorine substitution, while often enhancing biological activity, introduce specific challenges during purification. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve high purity for your target compounds.
The Fluorine Factor: Why Purification Can Be Tricky
The introduction of one or more fluorine atoms into the chalcone scaffold can significantly alter its electronic properties, polarity, and intermolecular interactions. Fluorine's high electronegativity can lead to changes in dipole moments and the potential for hydrogen bonding, which can affect a molecule's solubility and its interaction with chromatographic stationary phases.[1] These alterations are often the root cause of common purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why do my fluorinated chalcone and a starting material have very similar Rf values on TLC, making separation by column chromatography difficult?
A1: This is a common issue, particularly when the polarity difference between your product and the unreacted fluorinated acetophenone or benzaldehyde is minimal. The strong electron-withdrawing nature of fluorine can make the chalcone product less polar than anticipated.
Q2: I'm observing significant streaking of my fluorinated chalcone spot on the TLC plate. What causes this and how can I fix it?
A2: Streaking on a TLC plate can be caused by several factors:
-
Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.
-
Compound Acidity/Basicity: The chalcone itself might have acidic or basic properties causing strong interactions with the silica gel.
-
Inappropriate Solvent System: The chosen solvent may not be optimal for your specific fluorinated chalcone.
Q3: My fluorinated chalcone "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the chalcone, or if significant impurities are present.
Q4: I've purified my fluorinated chalcone, but the NMR spectrum shows persistent minor impurities. What are the likely culprits?
A4: Common impurities in a Claisen-Schmidt condensation arise from side reactions. These can include:
-
Self-condensation of the ketone: If the ketone can enolize, it can react with itself.
-
Cannizzaro reaction of the aldehyde: If the aldehyde has no α-hydrogens, it can disproportionate in the presence of a strong base.
-
Michael addition products: The enolate can potentially add to the α,β-unsaturated system of the newly formed chalcone.
Troubleshooting Guides
Flash Column Chromatography
Flash column chromatography is a primary tool for purifying fluorinated chalcones. However, the unique properties of these compounds can lead to frustrating separation issues.
Causality: The polarity of your fluorinated chalcone may be very close to that of the excess fluorinated benzaldehyde or acetophenone, leading to overlapping elution profiles.
Troubleshooting Workflow:
Caption: Decision workflow for resolving co-elution issues.
Detailed Protocol: Optimizing TLC for Fluorinated Chalcones
-
Start with a standard solvent system: A common starting point is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).[2]
-
Systematically vary the polarity: If separation is poor, prepare a series of TLC developing chambers with varying ratios of hexane and ethyl acetate (e.g., 9:1, 7:3, 1:1).
-
Try alternative solvents: If hexane/ethyl acetate fails, explore other solvent systems. Dichloromethane (DCM) can be a good alternative to ethyl acetate, offering different selectivity. A mixture of toluene and ethyl acetate can also be effective.
-
Consider a co-spot: Always run a co-spot on your TLC, which is a single spot containing a mixture of your crude reaction and the starting material. This will definitively show if your product is separating from the starting material.
| Solvent System | Polarity | Comments |
| Hexane:Ethyl Acetate (9:1 to 7:3) | Low to Medium | Good starting point for many chalcones. |
| Hexane:Dichloromethane (8:2 to 5:5) | Low to Medium | Can offer different selectivity for fluorinated compounds. |
| Toluene:Ethyl Acetate (9:1 to 8:2) | Low to Medium | The aromatic nature of toluene can aid in separating aromatic compounds. |
Causality: Strong interactions between the fluorinated chalcone and the acidic silica gel surface can lead to poor peak shape and tailing. This can be exacerbated by the presence of acidic or basic functional groups on the chalcone.
Solutions:
-
Add a modifier to the eluent: For acidic compounds, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape. For basic compounds, adding triethylamine (0.1-1%) can be effective.
-
Use a different stationary phase: Consider using neutral or basic alumina, or a C18-functionalized silica gel (reverse-phase chromatography).[1]
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material.
Causality: The solubility of the fluorinated chalcone in the chosen solvent is too high at elevated temperatures, and it becomes supersaturated too quickly upon cooling. Impurities can also suppress the melting point, contributing to this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
Detailed Protocol: Two-Solvent Recrystallization for Fluorinated Chalcones
-
Select appropriate solvents: Choose a "good" solvent in which your fluorinated chalcone is highly soluble and a "poor" solvent in which it is sparingly soluble. A common and effective pair is ethanol ("good") and water ("poor").[3][4][5]
-
Dissolve the crude product: In a flask, dissolve the crude fluorinated chalcone in the minimum amount of hot "good" solvent (e.g., ethanol).
-
Add the "poor" solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).
-
Re-clarify the solution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cool slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Induce crystallization if necessary: If crystals do not form, gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Cool further: Once crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolate and wash: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.
| Solvent System | "Good" Solvent | "Poor" Solvent | Notes |
| Ethanol/Water | Ethanol | Water | A widely applicable system for many chalcones.[3][4][5] |
| Methanol/Water | Methanol | Water | Similar to ethanol/water, but methanol's lower boiling point can be advantageous. |
| Acetone/Hexane | Acetone | Hexane | Useful for less polar chalcones. |
Purity Assessment: Identifying Impurities
Accurate identification of impurities is crucial for confirming the purity of your final product.
-
Unreacted Aldehyde: Look for a characteristic singlet for the aldehydic proton, typically between 9-10 ppm.
-
Unreacted Ketone: The methyl protons of an acetophenone derivative will appear as a singlet, often between 2.0-2.5 ppm.[6]
-
Chalcone Protons: The vinylic protons of the chalcone will appear as two doublets with a coupling constant (J) of around 15-16 Hz, indicative of a trans double bond.[6] The exact chemical shifts will depend on the substitution pattern.
Mass spectrometry is a powerful tool for confirming the molecular weight of your fluorinated chalcone and identifying potential byproducts. The fragmentation pattern can also provide structural information.
Conclusion
The purification of fluorinated chalcones presents a unique set of challenges that can be overcome with a systematic and informed approach. By understanding the influence of fluorine on the molecule's properties and by methodically troubleshooting issues in chromatography and recrystallization, researchers can achieve the high levels of purity necessary for downstream applications in drug discovery and materials science. This guide provides a foundation for tackling these challenges, and we encourage you to adapt these principles to your specific compounds.
References
-
Green synthesis of chalcones derivatives. (2021). SciSpace. Available at: [Link]
-
Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. The Royal Society of Chemistry. Available at: [Link]
-
Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. (2017). National Center for Biotechnology Information. Available at: [Link]
-
TLC Solvent Selection for Separation. Scribd. Available at: [Link]
-
Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. ResearchGate. Available at: [Link]
-
Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. (2012). ResearchGate. Available at: [Link]
-
TLC-Thin Layer Chromatography. (2024). operachem. Available at: [Link]
-
Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. (2019). SpringerLink. Available at: [Link]
-
Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. (2024). ACG Publications. Available at: [Link]
-
Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (2020). Magritek. Available at: [Link]
Sources
- 1. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 3. scispace.com [scispace.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Long-Term Storage and Stability of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
Introduction
Welcome to the technical support guide for 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one (CAS 80992-92-3). This molecule is a valuable intermediate in pharmaceutical and chemical synthesis, prized for its unique structural motifs: an α,β-unsaturated ketone (enone) system and a trifluoromethylphenyl group.[1][2] The inherent reactivity of the enone functional group, while beneficial for synthesis, presents significant challenges for long-term storage.[3] This guide provides in-depth, experience-driven advice to help researchers anticipate, troubleshoot, and mitigate stability issues, ensuring the integrity of your material and the reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for storing this compound?
The most critical factor is preventing polymerization of the α,β-unsaturated ketone moiety.[4] This is the most common and rapid degradation pathway. This is best achieved by a combination of low temperature, protection from light, and the addition of a radical inhibitor.
Q2: My compound, which was a pale yellow oil/solid, has turned viscous, solidified, or become gummy. What happened?
This is a classic sign of polymerization.[4] The individual molecules have reacted with each other to form long-chain oligomers or polymers, changing the physical state of the material. Even in the absence of a catalyst, this can be initiated by trace impurities, light, or heat.
Q3: What are the primary chemical degradation pathways I should be aware of?
The main stability concerns for this compound are:
-
Free-Radical Polymerization: The conjugated double bond is susceptible to radical-initiated chain reactions, leading to solidification.[4][5]
-
Photodegradation: Aromatic ketones can absorb UV light, leading to excited states that can trigger polymerization or other decomposition reactions.[6][7]
-
Hydrolysis: While the enone itself is relatively stable, the trifluoromethyl group can undergo slow hydrolysis to a carboxylic acid under strongly basic conditions.[8]
-
Oxidation: The electron-rich double bond can be susceptible to oxidation, especially if peroxides are present.
Q4: Can I store the compound in solution? If so, which solvent is best?
Storing in solution is generally not recommended for long-term storage due to potential solvent-mediated degradation. If short-term solution storage is necessary (days to weeks), use a dry, peroxide-free, aprotic solvent like anhydrous acetonitrile or toluene. Ensure the solution is stored under an inert atmosphere (argon or nitrogen) at low temperature (-20°C) and protected from light. Avoid protic solvents like methanol, which could potentially engage in Michael addition over time.
Section 2: Troubleshooting Guide
Issue 1: Physical State Changes – Increased Viscosity or Solidification
-
Symptoms: Your sample is no longer a free-flowing solid or oil. It has become viscous, gummy, or has completely solidified.
-
Primary Cause: Polymerization of the α,β-unsaturated double bond. This is often initiated by exposure to light, heat, or atmospheric oxygen.[3][4]
-
Investigative Workflow:
-
Solubility Check: Attempt to dissolve a small amount of the material in a suitable solvent (e.g., CDCl₃ for NMR, or Acetonitrile for HPLC). Greatly diminished solubility is a strong indicator of polymer formation.
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The characteristic sharp peaks of the vinyl protons (typically 6.5-7.5 ppm) and the methyl ketone protons (~2.4 ppm) will be significantly broadened or absent in a polymerized sample. You will instead see broad, unresolved humps characteristic of a polymer.
-
HPLC Analysis: An HPLC analysis will show a dramatically reduced or absent peak for the monomer at its expected retention time, with potential smearing at the baseline or the appearance of multiple broad peaks corresponding to oligomers.
-
-
Corrective & Preventive Actions:
-
Prevention is Key: Once polymerized, the material is generally not salvageable. The primary strategy is prevention.
-
Add an Inhibitor: For long-term storage, the neat compound should be stabilized with a free-radical inhibitor like butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) at a concentration of 100-500 ppm.[4]
-
Strict Storage Protocol: Adhere strictly to the recommended storage conditions: -20°C, under an inert atmosphere (argon or nitrogen), in an amber glass vial.[4][9]
-
Issue 2: Purity Decline or Appearance of New Peaks in Chromatography
-
Symptoms: Routine HPLC or GC-MS analysis shows a decrease in the area percentage of the main peak and the emergence of new, distinct peaks.
-
Possible Causes: This can result from several degradation pathways, and the nature of the new peaks provides clues.
-
Early-Stage Polymerization: Small, discrete new peaks at later retention times (in RP-HPLC) may correspond to dimers or trimers.
-
Oxidation/Hydrolysis: New peaks at different retention times could indicate the formation of epoxides, diols (from oxidation), or hydrolysis of the CF₃ group (under harsh basic contamination).[8][10]
-
Photodegradation: Exposure to UV light can create a complex mixture of byproducts.[11]
-
-
Troubleshooting & Identification Workflow:
Caption: Troubleshooting workflow for purity decline.
Issue 3: Sample Discoloration (Yellowing or Darkening)
-
Symptoms: The compound, initially a light color, has developed a more intense yellow or brown hue over time.
-
Primary Cause: This is often a sign of photodegradation or slow oxidation. The formation of extended conjugated systems or minor impurities with strong chromophores can cause discoloration even at low concentrations. Aromatic ketones are known to be photosensitive.[6][12]
-
Investigative Steps:
-
Check Storage: Confirm that the material was stored in an amber or opaque container and kept in a dark location (e.g., inside a freezer box).
-
Purity Check: Analyze the sample by HPLC with UV-Vis detection. A discolored sample will often show a small, but measurable, decrease in purity, along with the appearance of minor impurity peaks.
-
-
Corrective & Preventive Actions:
-
Always store the material in amber glass vials to protect it from ambient light.
-
For highly sensitive applications, wrap the vial in aluminum foil for extra protection.
-
If discoloration is observed, the material should be re-analyzed for purity before use to ensure it still meets the requirements of your experiment.
-
Section 3: Protocols and Methodologies
Protocol 3.1: Recommended Long-Term Storage
-
Obtain High-Purity Material: Ensure the starting material is of the highest possible purity, as impurities can catalyze degradation.
-
Add Inhibitor (Optional but Recommended): If not already present, add BHT or MEHQ. Prepare a stock solution of the inhibitor in a volatile solvent (e.g., dichloromethane). Add the required volume to the neat compound to achieve 100-500 ppm concentration. Gently swirl and then remove the solvent under a gentle stream of nitrogen.
-
Select Container: Use a clean, dry amber glass vial with a PTFE-lined cap.[9]
-
Inert Atmosphere: Place the vial in a glovebox or use standard Schlenk line techniques to flush the headspace with dry argon or nitrogen for several minutes.
-
Seal and Label: Securely seal the vial. Label clearly with the compound name, date, and storage conditions (e.g., "Store at -20°C under N₂").[13]
-
Store: Place the sealed vial inside a secondary container and store it in a freezer at -20°C or below.[4]
Protocol 3.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a general starting point for assessing chemical purity.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute as necessary to fall within the linear range of the detector.
-
Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.[14][15]
Section 4: Technical Deep Dive: Understanding Degradation Pathways
The stability of this compound is dictated by its constituent functional groups. The diagram below illustrates the primary mechanisms of degradation.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
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- 5. π-Expanded α,β-unsaturated ketones: synthesis, optical properties, and two-photon-induced polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION - ProQuest [proquest.com]
- 7. acp.copernicus.org [acp.copernicus.org]
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- 9. chemtech-us.com [chemtech-us.com]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. moravek.com [moravek.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of Chalcone Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with chalcone derivatives. Chalcones are a fascinating class of compounds with a broad spectrum of biological activities.[1][2] However, their therapeutic potential is often hindered by a common, yet significant, hurdle: poor cell permeability. This guide provides in-depth troubleshooting advice, validated protocols, and formulation strategies to help you navigate this challenge and unlock the true potential of your compounds.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Permeability
This section addresses the foundational questions regarding why chalcones often struggle to cross the cell membrane.
Q1: Why do many of my synthesized chalcone derivatives show low activity in cell-based assays despite high potency in biochemical (cell-free) assays?
A1: This is a classic hallmark of poor cell permeability. The α,β-unsaturated ketone core that defines chalcones often contributes to a planar, hydrophobic structure.[1] While this may be ideal for binding to an isolated enzyme or receptor in a cell-free system, it can be detrimental for cellular uptake. To be effective in a cell-based assay, a compound must first cross the lipid bilayer of the cell membrane to reach its intracellular target. If a compound cannot get into the cell, it cannot exert its biological effect, regardless of its intrinsic potency.
Q2: What physicochemical properties of chalcones typically contribute to their poor permeability?
A2: Several factors can be at play:
-
High Lipophilicity (LogP): While some lipophilicity is required to enter the lipid membrane, excessively "greasy" molecules can get trapped within the membrane and fail to partition into the aqueous cytoplasm.[3]
-
Poor Aqueous Solubility: Many chalcones have low water solubility, leading them to precipitate out of the aqueous cell culture medium before they even have a chance to interact with the cells.[4] This is often the first issue to troubleshoot.
-
Molecular Size and Rigidity: The planar structure of some chalcones can hinder their ability to flexibly navigate through the dynamic membrane environment.
-
Hydrogen Bonding Potential: The number and position of hydroxyl groups can significantly impact both solubility and permeability. While adding hydroxyls can increase aqueous solubility, excessive hydrogen bond donors/acceptors can make it energetically unfavorable for the compound to leave the aqueous environment and enter the lipid membrane.[5]
Q3: My compound seems to violate Lipinski's "Rule of Five." Is this always a deal-breaker?
A3: Not necessarily, but it's a significant red flag. Lipinski's Rule of Five provides empirical guidelines for properties that correlate with good oral bioavailability, which is heavily influenced by permeability. The rules are:
-
Molecular weight < 500 Da
-
LogP < 5
-
Fewer than 5 hydrogen bond donors
-
Fewer than 10 hydrogen bond acceptors
While many successful drugs are exceptions, a compound that violates multiple rules is highly likely to face permeability challenges. It's a strong indicator that you will need to proactively assess and address permeability. Crucially, the Rule of Five applies to compounds that rely on passive diffusion and are not substrates for active transport mechanisms.[6]
Section 2: Troubleshooting Guide - A Step-by-Step Approach
This section is designed to provide a logical workflow when you encounter permeability-related issues in your experiments.
Q: I have a chalcone that is potent in an enzymatic assay but shows weak or no activity in my cell-based assay. What are my next steps?
A: This common scenario requires a systematic investigation to pinpoint the cause. Follow this diagnostic workflow.
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Diagnostic workflow for low cellular activity.
Step 1: Confirm Solubility and Compound Integrity Before assuming a permeability issue, you must rule out simpler problems.
-
Visual Check: When you dilute your DMSO stock into your aqueous cell culture medium, do you see any cloudiness or precipitate? Even a faint milkiness indicates your compound is crashing out of solution.[4]
-
Time-Course Stability: Incubate your chalcone in the complete cell culture medium (without cells) under your experimental conditions (37°C, 5% CO2) for the duration of your assay. Use HPLC to check for degradation of the parent compound over time.[7] Some chalcones can be unstable in physiological buffers.
Step 2: Assess General Cytotoxicity Is it possible your compound is simply toxic to the cells, leading to a non-specific loss of signal in your assay (e.g., a viability assay)?
-
Action: Run a standard cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel. If you see widespread cell death at concentrations where you expect to see specific activity, it could be masking your desired effect. It's important to use an assay that is not prone to artifacts from the compound itself.[8]
Step 3: Quantify Permeability Directly If solubility and stability are confirmed and general toxicity is low, it's time to measure permeability directly. Two industry-standard assays are recommended.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[9] It uses a synthetic membrane coated with lipids to separate a donor well (with your compound) from an acceptor well. It's a fast and cost-effective way to determine if your compound can passively cross a lipid barrier.[10][11]
-
Caco-2 Cell Permeability Assay: This is the gold standard. Caco-2 cells are human colon adenocarcinoma cells that, when grown on a semi-permeable filter, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[11] This assay measures not only passive diffusion but also the effects of active transporters and efflux pumps.[9][12]
Step 4: Investigate the Role of Efflux Pumps If you see a significant discrepancy between your PAMPA and Caco-2 results (e.g., high permeability in PAMPA but low permeability in Caco-2), this strongly suggests your compound is a substrate for an efflux pump like P-glycoprotein (P-gp).[9][11] The compound gets into the cell via passive diffusion but is immediately pumped back out.
-
Action: To confirm this, you can run the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil). If permeability increases significantly, you have confirmed that efflux is the primary barrier.
Step 5: Implement an Improvement Strategy Based on your findings, you can now choose a rational strategy to improve cellular uptake. This falls into two main categories: structural modification and formulation.
Section 3: Strategies for Improving Cell Permeability
Once poor permeability is confirmed, you can take several approaches to overcome it.
Q: What structural modifications can I make to my chalcone to improve its permeability?
A: Structure-Activity Relationship (SAR) studies are key. While every chalcone scaffold is different, some general principles apply:
-
Modulate Lipophilicity: Systematically replace substituents to fine-tune the LogP. The goal is to find the sweet spot—lipophilic enough to enter the membrane but not so much that it gets stuck.
-
Introduce Amide Linkages: Incorporating amide bonds can improve the pharmacokinetic profile by increasing hydrogen bonding potential and modulating solubility and metabolic stability.[1]
-
Mask Polar Groups: If a hydroxyl group is essential for activity but hinders permeability, consider converting it to a more lipophilic ester or ether. This creates a "pro-drug" that can cross the membrane and may be cleaved by intracellular esterases to release the active parent compound.
-
Break Planarity: Introducing substituents that disrupt the planarity of the chalcone backbone can sometimes improve permeability by increasing conformational flexibility.
Q: I cannot modify the structure of my lead compound. What formulation strategies can I use?
A: Formulation is a powerful tool to enhance the delivery of existing compounds without chemical modification.
| Strategy | Mechanism of Action | Advantages | Disadvantages | Best For... |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They encapsulate the poorly soluble chalcone, effectively "hiding" it in a water-soluble complex.[13] | Increases aqueous solubility significantly; can improve permeability by increasing the concentration gradient at the cell surface.[14][15][16] | Can be limited by the size of the chalcone; high concentrations may have cellular effects. | Rapidly increasing the apparent solubility of highly hydrophobic chalcones for in vitro assays. |
| Nanoformulations (Liposomes, Polymersomes, Nanoparticles) | The chalcone is encapsulated within a nanoparticle carrier. These carriers can protect the drug from degradation and facilitate uptake into cells via endocytosis.[17][18] | High drug loading capacity; allows for sustained release; can be surface-functionalized for targeted delivery.[19][20] | More complex to prepare and characterize; potential for immunogenicity. | In vivo studies and situations requiring targeted delivery or sustained release.[21] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Anhydrous mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[6] | Enhances solubility and dissolution rate; can increase intestinal permeability.[6] | Requires careful selection of excipients to ensure stability and avoid toxicity. | Oral delivery applications where dissolution rate is the limiting factor.[6] |
dot digraph "Formulation_Mechanism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Nano-carrier Mediated Uptake"]; node [fontname="Arial", fontsize=11, shape=box, style=filled]; edge [fontname="Arial", fontsize=10];
} Caption: Nano-carriers facilitate entry via endocytosis.
Section 4: Key Experimental Protocols
Here are abbreviated, step-by-step protocols for the key permeability assays. Always optimize these for your specific lab conditions and compounds.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a 1-2% solution of lecithin (or a commercial lipid mixture) in an organic solvent (e.g., dodecane). Allow the solvent to evaporate completely.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).
-
Prepare Donor Plate: Dissolve the chalcone derivative in the same buffer, often with a small percentage of a co-solvent like DMSO, to create the donor solution. Add this solution to the lipid-coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor membrane is in contact with the buffer in the acceptor plate.
-
Incubate: Incubate the plate sandwich at room temperature for 4-18 hours with gentle shaking.
-
Analyze: After incubation, separate the plates. Measure the concentration of the chalcone in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: Calculate the effective permeability coefficient (Pe) using established formulas that account for volumes, surface area, and incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Seeding: Seed Caco-2 cells onto permeable filter inserts (e.g., Transwell®) in a multi-well plate.
-
Cell Culture & Differentiation: Culture the cells for 18-21 days, changing the medium every 2-3 days. The cells will form a confluent, polarized monolayer.
-
Verify Monolayer Integrity: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with high TEER values (typically >250 Ω·cm²), which indicate tight junction formation. You can also measure the permeability of a low-permeability marker like Lucifer yellow.
-
Perform Assay (Apical to Basolateral):
-
Wash the monolayers gently with pre-warmed transport buffer (e.g., HBSS).
-
Add the chalcone solution to the apical (top) chamber.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
-
Incubate: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample & Analyze: At the end of the incubation, take samples from both the apical and basolateral chambers. Determine the compound concentration using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the rate of appearance of the compound in the acceptor chamber.
References
-
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]
-
Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. National Institutes of Health (NIH). [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction? Bentham Science. [Link]
-
Nanoemulsions containing a synthetic chalcone as an alternative for treating cutaneous leshmaniasis: optimization using a full factorial design. National Institutes of Health (NIH). [Link]
-
Highly Predictive and Interpretable Models for PAMPA Permeability. National Institutes of Health (NIH). [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Chalcones as Anti-Glioblastoma Stem Cell Agent Alone or as Nanoparticle Formulation Using Carbon Dots as Nanocarrier. PubMed Central. [Link]
-
Comparison between Caco-2 permeability and PAMPA permeability. ResearchGate. [Link]
-
Natural Chalcones and Derivatives in Colon Cancer: Pre-Clinical Challenges and the Promise of Chalcone-Based Nanoparticles. PubMed Central. [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. [Link]
-
Polymersomes for Sustained Delivery of a Chalcone Derivative Targeting Glioblastoma Cells. MDPI. [Link]
-
Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. PubMed Central. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Chalcone-Based Nanomaterials: Synthesis, Characterization, and Applications. ResearchGate. [Link]
-
Structure-Activity Relationship (SAR) Analysis of Hydroxylated Chalcones with Anti-inflammatory Activity. ResearchGate. [Link]
-
New structure–activity relationships of chalcone inhibitors of breast cancer resistance protein: polyspecificity toward inhibition and critical substitutions against cytotoxicity. National Institutes of Health (NIH). [Link]
-
Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release. PubMed. [Link]
-
Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer. accedaCRIS. [Link]
-
Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications. MDPI. [Link]
-
Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. MDPI. [Link]
-
Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. National Institutes of Health (NIH). [Link]
-
A New Chalcone Derivative with Promising Antiproliferative and Anti-Invasion Activities in Glioblastoma Cells. PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. AIR Unimi. [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Chalcone derivatives disrupt cell membrane integrity of Saccharomyces cerevisiae cells and alter their biochemical composition. ResearchGate. [Link]
-
A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]
-
Troubleshooting Guide for Cell Culture Contamination. Corning. [Link]
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- 2. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
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minimizing batch-to-batch variability in the synthesis of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
Introduction
Welcome to the technical support guide for the synthesis of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one. This molecule, a trifluoromethylated chalcone, is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl (CF₃) group, such as enhanced metabolic stability and lipophilicity.[1][2][3] The synthesis is most commonly achieved via a Claisen-Schmidt condensation, a robust and widely used method for forming α,β-unsaturated ketones.[4][5][6]
However, like many organic syntheses, achieving consistent, high-yield, and high-purity results from batch to batch can be challenging.[7][8] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and minimize variability in this specific synthesis. We will delve into the critical parameters of the reaction, from starting material quality to final product purification, providing not just protocols but the chemical reasoning behind them.
General Synthesis Workflow
The synthesis of this compound is typically performed via a base-catalyzed Claisen-Schmidt condensation between 3-(trifluoromethyl)benzaldehyde and acetone. The general workflow is outlined below.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that can lead to batch-to-batch variability.
Part 1: Starting Materials and Reagents
Q1: My reaction yield is consistently low, even when I follow the protocol exactly. Could my starting materials be the issue?
A1: Absolutely. The quality and purity of your starting materials are paramount. Here’s what to check:
-
3-(Trifluoromethyl)benzaldehyde Purity: This aldehyde is susceptible to oxidation to the corresponding benzoic acid, especially upon prolonged exposure to air. The presence of this acidic impurity can interfere with the base-catalyzed reaction.
-
Troubleshooting: Before each reaction, verify the purity of the aldehyde via Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC). A fresh, sealed bottle is always preferable. If oxidation is suspected, you can purify the aldehyde by distillation under reduced pressure.
-
-
Acetone Quality and Water Content: Use a dry, ACS-grade or higher acetone. While the reaction is often performed in an aqueous base or alcohol, starting with a significant, and variable, amount of water in your acetone can alter the concentration of reactants and catalyst, leading to inconsistent reaction rates.
-
Base (Catalyst) Quality: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets can absorb atmospheric water and carbon dioxide, reducing their effective concentration.
-
Troubleshooting: Use freshly opened containers of NaOH or KOH, or prepare a fresh stock solution and titrate it to confirm its molarity before use.
-
Part 2: Reaction Conditions
Q2: My reaction is very slow or fails to go to completion. What reaction parameters should I investigate?
A2: Slow or incomplete reactions are a common problem, often related to catalysis and temperature.
-
Catalyst Choice & Concentration: The Claisen-Schmidt condensation is typically base-catalyzed.[4][6][9] The base deprotonates acetone to form a nucleophilic enolate, which attacks the aldehyde.[9]
-
Insight: Insufficient base will result in a slow reaction. Conversely, an overly high concentration of a strong base like NaOH can promote side reactions.
-
Troubleshooting: A 10% aqueous NaOH solution is a common choice.[4] Ensure the molar ratio of base to your limiting reagent is appropriate. For some systems, solid catalysts or alternative "green" chemistry approaches like solvent-free grinding with solid NaOH can lead to shorter reaction times and high yields.[4][9]
-
-
Temperature Control: While many Claisen-Schmidt reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate.[5][10] However, inconsistent temperature control is a major source of batch-to-batch variability.
-
Troubleshooting: Use a temperature-controlled water or oil bath rather than relying on ambient room temperature, which can fluctuate. Monitor the internal reaction temperature.
-
-
Solvent: Ethanol is a common solvent as it effectively dissolves both the reactants and the inorganic base.[11] The choice of solvent can impact reaction rates and product solubility.
Q3: My Thin-Layer Chromatography (TLC) analysis shows multiple spots. What are the likely side products?
A3: The formation of multiple products is a clear indicator of side reactions, which complicates purification and reduces the yield of the desired chalcone.[9]
-
Incomplete Dehydration: The initial aldol addition product is a β-hydroxy ketone. If the subsequent base-catalyzed dehydration is incomplete, this intermediate will appear as a more polar spot on your TLC plate.
-
Solution: Ensure sufficient reaction time or slightly increase the temperature to promote dehydration.
-
-
Self-Condensation of Acetone: Acetone can react with itself to form diacetone alcohol and then mesityl oxide. This is more likely if the aldehyde is added too slowly or if there's a significant excess of acetone and base.
-
Solution: Add the base solution dropwise to the mixture of the aldehyde and ketone.[4]
-
-
Cannizzaro Reaction: Although less common under these conditions, if the base concentration is too high and the temperature is elevated, the aldehyde (which has no α-hydrogens) can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
-
Solution: Avoid excessively high concentrations of NaOH or KOH.
-
Caption: Decision tree for troubleshooting common issues in chalcone synthesis.
Part 3: Work-up and Purification
Q4: I get inconsistent yields after the work-up. How can I standardize the precipitation and isolation steps?
A4: The work-up is a critical step where significant product loss can occur.[9] Consistency here is key.
-
Acidification: After the reaction is complete, the mixture is typically poured into ice-cold water and acidified (e.g., with dilute HCl) to neutralize the base catalyst and precipitate the crude chalcone.[11][12]
-
Variability Source: The rate of addition, stirring efficiency, and final pH can affect the particle size and purity of the precipitate. Adding the acid too quickly can lead to the formation of fine particles that are difficult to filter.
-
Standardization: Pour the reaction mixture into a vigorously stirred beaker of crushed ice/water, then add the acid slowly until the solution is acidic (check with pH paper). Allow the slurry to stir for a period (e.g., 15-30 minutes) to ensure complete precipitation.
-
-
Filtration and Washing: Wash the collected solid with cold water to remove inorganic salts. A subsequent wash with a small amount of cold ethanol can help remove highly polar impurities.[9]
-
Variability Source: Using too much wash solvent or a solvent at room temperature can dissolve a significant portion of your product.
-
Standardization: Use a defined volume of ice-cold solvent for washing and ensure the wash is performed quickly.
-
Q5: My product crystallizes well in some batches but remains an oil in others. What causes this and how do I purify an oily product?
A5: This is a very common issue. The failure to crystallize is almost always due to the presence of impurities that disrupt the crystal lattice formation.[9]
-
Troubleshooting Crystallization:
-
Verify Purity: First, analyze the crude oil by TLC. The presence of multiple spots confirms that impurities are the likely cause.[9]
-
Solvent System: Try recrystallizing from a different solvent system. Ethanol is common, but hexane/ethyl acetate or isopropanol might be effective.
-
Seeding: If you have a small amount of solid product from a previous successful batch, add a tiny crystal ("seed") to the cooled, supersaturated solution to initiate crystallization.
-
-
Purification via Column Chromatography: If recrystallization fails, column chromatography is the most effective method for purifying oily products or complex mixtures.[13][14]
| Purification Method | Typical Recovery | Final Purity | Best For |
| Recrystallization | 60-85% | >98% | Removing minor impurities from a mostly solid crude product.[9] |
| Column Chromatography | 70-90% | >99% | Purifying oily products or separating complex mixtures with different polarities.[13][15] |
Standardized Experimental Protocols
To ensure batch-to-batch consistency, adhere strictly to validated protocols.
Protocol 1: Synthesis via Claisen-Schmidt Condensation
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)benzaldehyde (1.0 eq) and acetone (3.0 to 5.0 eq) in ethanol (approx. 3-4 mL per mmol of aldehyde).
-
Catalyst Addition: While stirring vigorously at room temperature, add a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 2.0 eq) dropwise over 5-10 minutes. The solution will typically turn yellow and may become turbid as the product begins to form.[4]
-
Reaction: Stir the mixture at room temperature. The reaction time can range from a few hours to over a day.[3] Monitor the reaction's progress by TLC until the starting aldehyde spot is consumed.[9][12]
-
Work-up: Once complete, pour the reaction mixture into a beaker containing crushed ice (approx. 10x the volume of ethanol used).
-
Precipitation: Slowly add dilute hydrochloric acid (e.g., 1 M HCl) while stirring until the mixture is acidic (pH ~2-3). A yellow solid should precipitate.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid with ample cold deionized water, followed by a small amount of ice-cold ethanol.
-
Drying: Dry the product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dry solid in a flask. Add a minimal amount of a suitable solvent (ethanol is a good starting point) and heat the mixture to boiling with stirring.
-
Dissolution: Continue adding small portions of the hot solvent until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.[13]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.[13]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.[13]
Protocol 3: Monitoring by Thin-Layer Chromatography (TLC)
-
Eluent System: A mixture of hexane and ethyl acetate is typically effective. A good starting ratio is 9:1 or 4:1 (hexane:ethyl acetate).[13]
-
Spotting: Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (like ethyl acetate) and spot it on the TLC plate baseline. Also spot the starting aldehyde and ketone as references.
-
Development: Place the plate in a developing chamber containing the eluent.
-
Visualization: Visualize the spots under UV light. The product, an α,β-unsaturated ketone, should be UV active. The product should have an Rf value between that of the non-polar aldehyde and the highly polar baseline impurities. An ideal Rf is around 0.3-0.5.[13]
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Chalcones.
- BenchChem. (2025). Technical Support Center: Optimizing Chalcone Synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). The Ascendant Therapeutic Promise of Trifluoromethyl Chalcones: A Technical Guide.
- Taylor & Francis. (n.d.).
- BenchChem. (2025).
- BenchChem. (n.d.). A Comparative Guide to Chalcone Synthesis: Methods Utilizing 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
- Ganesan, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- How to synthesize chalcones by Claisen-Schmidt condens
- wisdomlib. (2025). Standard Claisen-Schmidt condensation reaction: Significance and symbolism.
- Popova, E. A., et al. (2023). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications.
- BenchChem. (n.d.). 3'-(Trifluoromethyl)chalcone | 85197-94-0.
- ResearchGate. (2025). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes.
- JETIR. (n.d.). SYNTHESIS OF CHALCONES.
- Kewaunee International. (2023).
- BenchChem. (2025). Technical Support Center: Purification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
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Technical Support Center: Optimizing Concentration of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one for In Vitro Assays
Welcome to the technical support resource for 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide a robust framework for optimizing the experimental concentration of this compound in cell-based in vitro assays.
Given that this compound is a specific chemical entity with limited published biological data, this document focuses on the foundational principles and best practices for characterizing any novel or poorly understood compound. The methodologies provided herein ensure scientific rigor, reproducibility, and the generation of reliable data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and preliminary testing of this compound.
Q1: What is this compound and what are its expected properties?
A1: this compound (CAS: 80992-92-3) belongs to the chalcone family of compounds, which are known for a wide range of biological activities.[1] The presence of a trifluoromethyl (-CF3) group on the phenyl ring is a common feature in modern pharmaceuticals.[2] This group is highly electronegative and can increase metabolic stability and membrane permeability, suggesting the compound is likely hydrophobic and may require an organic solvent for dissolution.[3]
Q2: How should I prepare a stock solution of this compound?
A2: Due to its presumed hydrophobicity, a high-concentration stock solution should be prepared in a cell-culture compatible organic solvent.[4] Dimethyl sulfoxide (DMSO) is the most common choice.[4]
-
Rationale: Preparing a concentrated stock solution (e.g., 10 mM) allows for accurate and convenient serial dilutions while minimizing the amount of solvent introduced into the final assay, which can have off-target effects.[5][6]
-
Procedure: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ) (Molecular Weight of C11H9F3O ≈ 214.18 g/mol )
-
Best Practices: Use an analytical balance for accurate weighing and a volumetric flask for precise volume.[7] Ensure the compound is fully dissolved before storage. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
Q3: What is the recommended starting concentration range for an initial experiment?
A3: For a compound with unknown potency, it is critical to test a wide range of concentrations to establish a dose-response relationship.[4][9] A logarithmic or half-log dilution series is highly recommended.[4] A robust starting range would be from 100 µM down to 1 nM to capture a full spectrum of potential activity, from cytotoxic to sub-pharmacological effects.
Q4: Why is a vehicle control essential and how do I prepare it?
A4: A vehicle control consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dilute the compound, but without the compound itself.[4] This is arguably the most critical control in the experiment.
-
Causality: Solvents like DMSO, even at low concentrations (e.g., >0.5%), can induce cellular effects, including altered gene expression, differentiation, or cytotoxicity, which can confound the interpretation of the compound's activity.[10][11][12] The vehicle control allows you to subtract any effects caused by the solvent, thereby isolating the true biological effect of your compound.[12]
Q5: What is the maximum final DMSO concentration I should use in my cell culture?
A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% . While some robust cell lines may tolerate up to 0.5%, concentrations above this can significantly impact cell viability and function.[4][11] It is imperative to keep the DMSO concentration constant across all wells, including the vehicle control and all compound dilutions.[13]
| Solvent | Recommended Final Concentration | Key Considerations |
| DMSO | < 0.5% (ideally ≤ 0.1%) | Can have biological effects at higher concentrations.[10][12] |
| Ethanol | < 0.5% | Can interfere with assays measuring reactive oxygen species (ROS).[11][13] |
| Culture Medium | N/A | Ideal for soluble compounds but may not be feasible for hydrophobic ones.[8] |
Section 2: Core Experimental Protocols
The following protocols provide a validated workflow to determine the optimal concentration range for this compound.
Workflow for Optimizing Compound Concentration
Caption: Workflow for determining the optimal in vitro concentration.
Protocol 1: Establishing a Dose-Response Curve for Cytotoxicity (MTS Assay)
This protocol is designed to determine the concentration at which this compound exhibits cytotoxic effects, which is crucial for defining the appropriate concentration range for subsequent functional assays.
Materials:
-
96-well clear-bottom tissue culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
10 mM stock solution of this compound in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader (490 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Expert Insight: Seeding density is critical; too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.[14]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.
-
-
Compound Dilution Preparation (Serial Dilution):
-
Prepare a set of serial dilutions from your 10 mM stock solution in complete culture medium. Aim for a 2X final concentration in your dilution tubes, as they will be diluted 1:1 in the wells.
-
Ensure your vehicle control tube contains the same percentage of DMSO as your highest compound concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells or add 100 µL of the 2X compound dilutions directly to the 100 µL of medium already in the wells.
-
Your plate should include:
-
"Media only" wells (background control).
-
"Untreated cells" wells.
-
"Vehicle control" wells (cells + highest DMSO concentration).
-
Cells treated with your serial dilutions of the compound.
-
-
Trustworthiness: Including proper controls is essential for validating the assay's performance and ensuring the observed effects are due to the compound.[4][15]
-
-
Incubation:
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[16]
-
-
MTS Assay and Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the "media only" wells from all other wells to correct for background.
-
Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration that inhibits 50% of cell viability).
-
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.
| Problem | Potential Causes | Recommended Solutions & Rationale |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during compound addition. 3. "Edge effects" on the microplate due to evaporation.[15] | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent. Consider automating liquid handling.[15] 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[4] |
| Compound Precipitation in Assay Plate | 1. Compound has low solubility in the final assay medium. 2. The concentration tested exceeds the solubility limit. 3. Interaction with media components (e.g., serum proteins). | 1. Visually inspect the wells under a microscope for crystals. 2. Perform a formal solubility test by adding the highest concentration of the compound to the medium and checking for precipitation over time.[4] 3. If precipitation occurs, lower the top concentration or consider using a different formulation or solvent system if compatible with the assay. |
| No Observable Biological Effect | 1. The compound is inactive in the chosen cell line or assay. 2. The concentrations tested are too low. 3. The compound has degraded due to improper storage or handling. | 1. Verify that the putative target of the compound is expressed and active in your cell line. 2. Perform a wider dose-response experiment, extending to a higher concentration range (e.g., up to 100 µM), but be mindful of solubility limits.[16] 3. Use a fresh aliquot of the compound. Verify stock solution integrity if possible. |
| Bell-Shaped (Hormetic) Dose-Response Curve | 1. Off-target effects at high concentrations.[4] 2. Compound precipitation at high concentrations, leading to a lower effective concentration. 3. Assay interference at high concentrations. | 1. This is a real biological effect and may indicate complex pharmacology. Investigate potential off-target activities.[17][18] 2. Visually inspect for precipitation.[4] 3. Run a control with the compound in cell-free wells containing assay reagents to check for direct interference.[15] |
Troubleshooting Decision Tree
Sources
- 1. (E)-1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. phytotechlab.com [phytotechlab.com]
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- 9. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. icr.ac.uk [icr.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Trifluoromethylphenyl Butenones
Welcome to a comprehensive exploration of the structure-activity relationship (SAR) of trifluoromethylphenyl butenones. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between the chemical structure of these fascinating molecules and their biological activity. We will delve into the synthesis, comparative biological data, and the mechanistic underpinnings that make trifluoromethylphenyl butenones a compelling scaffold in medicinal chemistry.
Introduction: The Significance of the Trifluoromethylphenyl Butenone Scaffold
Trifluoromethylphenyl butenones, a subclass of chalcones, are characterized by a core α,β-unsaturated ketone system linking a phenyl ring and a trifluoromethylphenyl ring. The introduction of the trifluoromethyl (CF3) group, a bioisostere for a methyl group, profoundly influences the molecule's physicochemical properties. Its high electronegativity, metabolic stability, and lipophilicity often lead to enhanced biological activity, improved target affinity, and better pharmacokinetic profiles. These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects, making them a fertile ground for drug discovery.
This guide will provide a comparative analysis of various trifluoromethylphenyl butenone analogs, supported by experimental data, to elucidate the key structural features governing their biological efficacy.
General Synthesis: The Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing trifluoromethylphenyl butenones is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.
Experimental Workflow for Synthesis
Caption: A typical workflow for the synthesis of trifluoromethylphenyl butenones via Claisen-Schmidt condensation.
Structure-Activity Relationship (SAR) Analysis
The biological activity of trifluoromethylphenyl butenones is intricately linked to the nature and position of substituents on both aromatic rings, as well as the integrity of the α,β-unsaturated carbonyl system.
The Crucial Role of the Trifluoromethyl Group
The CF3 group is a key determinant of the enhanced biological activity observed in this class of compounds. Its strong electron-withdrawing nature increases the electrophilicity of the β-carbon of the enone system, making it more susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in enzyme active sites. This can lead to covalent modification and irreversible inhibition. Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and cellular uptake. Studies have consistently shown that the replacement of a methyl group with a trifluoromethyl group in the side chain enhances biological activity.
Impact of Phenyl Ring Substituents
The nature and position of substituents on the non-trifluoromethylated phenyl ring (Ring B) significantly modulate the biological activity.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as nitro (NO2) or halogens (F, Cl), on Ring B generally enhances anticancer activity. This is likely due to an increase in the overall electrophilicity of the chalcone scaffold.
-
Electron-Donating Groups (EDGs): The effect of EDGs is more varied and target-dependent. In some cases, they can decrease activity, while in others, they may enhance it, suggesting a complex interplay of electronic and steric factors.
-
Positional Isomerism: The position of the substituent on Ring B is critical. For instance, in a series of antimicrobial chalcones, compounds with fluoro or trifluoromethyl substituents at the 2-position of the B ring exhibited significantly increased potency.
The α,β-Unsaturated Carbonyl Moiety
The enone system is a vital pharmacophore. It acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues in biological targets. The planarity of this system is also important for fitting into the binding pockets of target proteins.
Visual Summary of Key SAR Findings
Caption: Key structural features influencing the biological activity of trifluoromethylphenyl butenones.
Comparative Analysis of Anticancer Activity
To illustrate the SAR principles, the following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of α-trifluoromethyl chalcones against androgen-independent prostate cancer cell lines, DU145 and PC-3.
| Compound | Ring B Substituent | DU145 IC50 (µM) | PC-3 IC50 (µM) |
| 1 | 4-F | 0.17 | 0.20 |
| 2 | 4-NO2 | 0.16 | 0.19 |
| 3 | 4-CN | 0.24 | 0.28 |
| 4 | 2,4-di-F | 0.18 | 0.20 |
| 5 | 3,4-di-F | <0.1 | <0.1 |
Data extracted from "α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer"
From this data, several key insights can be drawn:
-
Potency: All the α-trifluoromethyl chalcones exhibit potent anticancer activity with IC50 values in the sub-micromolar range.
-
Effect of EWGs: The presence of various electron-withdrawing groups (F, NO2, CN) on Ring B leads to high potency.
-
Difluoro Substitution: The 3,4-difluoro substituted analog (5 ) demonstrates the most potent activity, highlighting the importance of the substitution pattern.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.
Protocol for Synthesis of a Representative Trifluoromethylphenyl Butenone
This protocol describes the synthesis of (E)-3-(4-fluorophenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one.
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
4-Fluorobenzaldehyde
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.88 g (10 mmol) of 4'-(trifluoromethyl)acetophenone and 1.24 g (10 mmol) of 4-fluorobenzaldehyde in 30 mL of ethanol.
-
While stirring at room temperature, slowly add 10 mL of a 10% aqueous NaOH solution.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture to pH 6-7 with dilute HCl. A yellow precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from hot ethanol to obtain the pure chalcone.
-
Dry the purified crystals under vacuum.
-
Characterize the final product by melting point, 1H NMR, 13C NMR, and mass spectrometry.
Protocol for Cell Viability (MTT) Assay
This protocol outlines the procedure for evaluating the cytotoxic effects of trifluoromethylphenyl butenones on a cancer cell line (e.g., DU145).
Materials:
-
DU145 prostate cancer cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Trifluoromethylphenyl butenone stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, incubator, and microplate reader
Procedure:
-
Cell Seeding: Seed DU145 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylphenyl butenone stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: A step-by-step workflow for determining the cytotoxicity of trifluoromethylphenyl butenones using the MTT assay.
Conclusion and Future Perspectives
The trifluoromethylphenyl butenone scaffold represents a privileged structure in medicinal chemistry, with the trifluoromethyl group playing a pivotal role in enhancing biological activity. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize potency and selectivity. The α,β-unsaturated ketone core, the trifluoromethyl group, and the substitution pattern on the phenyl ring are all critical determinants of the pharmacological profile of these compounds.
Future research should focus on exploring a wider range of substituents on both aromatic rings to develop more potent and selective agents. Furthermore, detailed mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The development of quantitative structure-activity relationship (QSAR) models could also accelerate the design of novel trifluoromethylphenyl butenone derivatives with improved therapeutic potential.
References
-
Yamagami, C., et al. (1993). Quantitative Structure--Activity Relationships of Antimutagenic Benzalacetones and 1,1,1-trifluoro-4-phenyl-3-buten-2-ones. PubMed. [Link]
-
Kus N., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. [Link]
-
Yamagami, C., et al. (1993). Quantitative structure - Activity relationships of antimutagenic benzalacetones and 1,1,1-trifluoro-4-phenyl-3-buten-2-ones. ResearchGate. [Link]
-
Sashida, Y., et al. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. PubMed Central. [Link]
-
Shitikova, O. G., et al. (2020). New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. New Journal of Chemistry. [Link]
-
Shaikh, R. U., et al. (2022). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Biointerface Research in Applied Chemistry. [Link]
-
Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. PubMed. [Link]
-
Reddy, T. S., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. MDPI. [Link]
-
Sham, H. L., et al. (1988). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed. [Link]
-
Silverman, R. B., & Abeles, R. H. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central. [Link]
-
Eeda, V., et al. (2012). A SAR study on a series of synthetic lipophilic chalcones as inhibitor of transcription factor NF-κB. PubMed. [Link]
-
Chen, C., et al. (2009). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central. [Link]
-
Shaihutdinova, Z. M., et al. (2021). Chemical structure of related trifluoromethylketone molecules. ResearchGate. [Link]
-
Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells. (2022). Anticancer Research. [Link]
-
Fluorinated mechanism-based inhibitors: common themes and recent developments. (2015). RSC Publishing. [Link]
-
Sashida, Y., et al. (2016). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PubMed Central. [Link]
-
Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. (2022). MDPI. [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2024). MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. [Link]
-
Murthy, Y. L. N., et al. (2013). Synthesis, structure activity relationship and mode of action of 3-substitutedphenyl-1-(2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-6-yl)-propenones as novel anticancer agents in human leukaemia HL-60 cells. PubMed. [Link]
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PubMed Central. [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2024). MDPI. [Link]
-
Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. (2013). PubMed Central. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
A Comparative Analysis of the Biological Activity of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one and its Non-fluorinated Analog, Benzylideneacetone
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides an in-depth, objective comparison of the biological activities of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one, a fluorinated chalcone, and its non-fluorinated counterpart, 1-phenylbut-1-en-3-one, more commonly known as benzylideneacetone. We will delve into their cytotoxic and antimicrobial properties, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers in drug discovery and development.
The Physicochemical Impact of Trifluoromethylation
The introduction of a trifluoromethyl group onto the phenyl ring of the chalcone scaffold dramatically alters its physicochemical properties. The strong electron-withdrawing nature of the CF3 group can influence the electronic distribution of the entire molecule, potentially leading to more potent interactions with biological targets.[3] Furthermore, the high lipophilicity of the CF3 group can enhance membrane permeability, a critical factor for intracellular drug action.[2] These alterations are foundational to the observed differences in the biological activities between the fluorinated and non-fluorinated analogs.
Comparative Biological Activities
Cytotoxic Activity: A Quantitative Comparison
The cytotoxic effects of chalcones are a significant area of interest in anticancer research. Studies have shown that chalcones can induce apoptosis and inhibit cell proliferation in various cancer cell lines. A comparative study evaluating the cytotoxicity of a series of chalcones provides valuable insight into the impact of the trifluoromethyl group.
| Compound | Cell Line | IC50 (µM) |
| 3'-(Trifluoromethyl)chalcone | B-16 (Mouse Melanoma) | 61.54 |
| trans-Chalcone (Benzylideneacetone analog) | B-16 (Mouse Melanoma) | 45.42 |
| 3'-(Trifluoromethyl)chalcone | 3T3 (Mouse Fibroblast) | 43.44 |
| trans-Chalcone (Benzylideneacetone analog) | 3T3 (Mouse Fibroblast) | 48.40 |
Data sourced from a study by de Oliveira et al. (2014)[4]
Interestingly, in this particular study, the 3'-(trifluoromethyl)chalcone showed slightly lower cytotoxicity against the B-16 melanoma cell line compared to the non-fluorinated trans-chalcone.[4] However, it exhibited slightly higher cytotoxicity against the non-tumor 3T3 fibroblast cell line.[4] It is crucial to note that structure-activity relationships for chalcones are complex, and the position of the substituent on the aromatic ring can significantly influence activity. Other studies on different fluorinated chalcones have demonstrated a significant enhancement of cytotoxic effects.[5][6]
The cytotoxic activity of these compounds is often mediated through the induction of apoptosis via mitochondrial pathways and the modulation of key signaling pathways such as NF-κB and MAPK.[2][7]
Signaling Pathway: Chalcone-Induced Apoptosis
Chalcones are known to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the NF-κB and MAPK pathways. The following diagram illustrates a plausible mechanism.
Caption: Chalcone-mediated inhibition of NF-κB and activation of MAPK pathways leading to apoptosis.
Antimicrobial Activity
Both fluorinated and non-fluorinated chalcones have demonstrated promising antimicrobial properties. Benzylideneacetone has been identified as an antibiotic with activity against several Gram-negative plant-pathogenic bacteria.[8][9]
The introduction of trifluoromethyl groups into the chalcone scaffold has been shown in several studies to enhance antibacterial and antifungal activity.[10][11] This enhancement is often attributed to increased lipophilicity, which facilitates passage through microbial cell membranes.[10] For instance, some trifluoromethyl-substituted chalcones have shown remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA).[12]
Experimental Protocols
Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones, which can be adapted for both this compound and benzylideneacetone.
Materials:
-
Aromatic aldehyde (e.g., 3-(Trifluoromethyl)benzaldehyde or Benzaldehyde)
-
Aromatic ketone (e.g., Acetone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the aromatic ketone (1 equivalent) in ethanol.
-
Add the aromatic aldehyde (1 equivalent) to the flask and stir the mixture.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 10-20%) dropwise to the reaction mixture while stirring at room temperature.
-
Continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[1][2]
Workflow: Synthesis of Chalcones
Caption: Step-by-step workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the chalcones against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplate
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds (this compound and benzylideneacetone) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.[13][14]
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of the chalcones against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plate
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.
-
Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with 50 µL of the diluted bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15][16]
Conclusion
The strategic placement of a trifluoromethyl group on the phenyl ring of the chalcone backbone serves as a powerful tool for modulating biological activity. While the available direct comparative data for this compound and benzylideneacetone is limited, the broader body of research on fluorinated chalcones suggests a high potential for enhanced cytotoxic and antimicrobial properties in the fluorinated analog. The increased lipophilicity and altered electronic profile conferred by the CF3 group are likely key contributors to these effects. This guide provides the foundational knowledge and detailed experimental protocols for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships of this promising class of compounds.
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Shen, L., et al. (2007). Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells. Basic & Clinical Pharmacology & Toxicology, 101(4), 254-261. [Link]
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Zarghi, A., & Arfaei, S. (2011). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. International Journal of Molecular Sciences, 12(11), 7737-7755. [Link]
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Wozniak, K., et al. (2018). New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway. Chemico-Biological Interactions, 292, 37-49. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
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YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. [Link]
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Reddy, M. V. R., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Pharmaceuticals, 13(11), 375. [Link]
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Michalkova, R., et al. (2021). Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. Molecules, 26(21), 6439. [Link]
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ResearchGate. (n.d.). The proposed mechanism of chalcones on the inhibition of NF-κB...[Link]
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The Journal of Immunology. (2010, April 1). Novel chalcone JSH 4-4 inhibit NF-kB-regulated inflammatory gene expression via targeting LPS-binding site of MD-2 (98.4). [Link]
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Al-Azayzih, A., et al. (2019). Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. Chemistry Africa, 2(1), 47-55. [Link]
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Yilmaz, I., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. [Link]
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Keskin, A. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 45(3), 217-221. [Link]
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Lee, K., et al. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. Molecules, 26(9), 2736. [Link]
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Kwiecień, A., et al. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Molecules, 30(11), 2395. [Link]
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MDPI. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. [Link]
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A Comparative Guide to Trifluoromethylphenyl Chalcones Versus Other Derivatives in Oncology Research
This guide provides an in-depth comparison of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one, as a representative of trifluoromethylphenyl chalcones, against other prominent chalcone derivatives in cancer research. We will delve into the rationale behind their design, comparative efficacy based on experimental data, and the detailed methodologies required to validate their anticancer potential.
Introduction: The Chalcone Scaffold as a Privileged Structure in Drug Discovery
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone.[1][2] This simple, yet elegant, chemical scaffold is a precursor in the biosynthesis of all flavonoids and is readily accessible through synthetic methods, most notably the Claisen-Schmidt condensation.[1][3][4] Their broad spectrum of biological activities, especially their anticancer properties, has made them a focal point of medicinal chemistry.[2][5] Chalcones exert their effects through diverse mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of angiogenesis, making them attractive candidates for developing novel anticancer agents.[5][6]
The Strategic Incorporation of the Trifluoromethyl Group
The introduction of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into bioactive molecules is a well-established strategy in modern drug design. The unique properties of the -CF3 group—high electronegativity, metabolic stability, and significant lipophilicity—can profoundly enhance a compound's pharmacokinetic and pharmacodynamic profile.[7][8] In the context of chalcones, the electron-withdrawing nature of the trifluoromethyl group can modulate the reactivity of the α,β-unsaturated carbonyl system, a key pharmacophore responsible for many of its biological interactions, potentially leading to enhanced potency and target specificity.[7][9]
In Focus: this compound and its Analogs
While specific data on this compound is sparse in publicly accessible literature, we can infer its potential by examining closely related analogs, such as α-trifluoromethyl chalcones. These compounds have demonstrated potent antiproliferative activities against various cancer cell lines, often with submicromolar IC50 values.[7]
The presence of the -CF3 group on the phenyl ring is anticipated to enhance cell membrane permeability and stability against metabolic degradation. Research on related α-trifluoromethyl chalcones has shown potent activity against androgen-independent prostate cancer cell lines, indicating that this class of compounds can overcome certain types of drug resistance.[7]
Mechanism of Action: Trifluoromethylated chalcones often induce cell cycle arrest at the G2/M phase and trigger apoptosis.[7] Unlike some other chalcones that directly inhibit tubulin polymerization, some -CF3 derivatives appear to act through different pathways, suggesting a unique mechanism of action that warrants further investigation.[7]
Comparative Analysis with Other Chalcone Derivatives
The true potential of trifluoromethylphenyl chalcones is best understood when compared against other well-studied derivatives.
-
Hydroxylated and Methoxylated Chalcones: These are among the most common natural chalcones, including renowned compounds like Xanthohumol and Isoliquiritigenin.[5][10] Their anticancer activity is often linked to the modulation of inflammatory pathways (e.g., NF-κB inhibition) and interaction with various kinases.[11] While effective, they can sometimes be limited by metabolic instability (e.g., glucuronidation of hydroxyl groups). In silico analyses suggest that the presence of polar hydroxyl and methoxyl groups contributes positively to anticancer activity.[3]
-
Other Halogenated Chalcones: The inclusion of chlorine or bromine atoms can also enhance potency. For instance, novel brominated chalcone derivatives have shown significant antiproliferative activity in gastric cancer cells by inducing ROS-mediated apoptosis.[5] The potency of these compounds underscores the general principle that electron-withdrawing groups can enhance the anticancer effects of the chalcone scaffold.
-
Heterocyclic Chalcones: Incorporating heterocyclic rings (e.g., pyrazole, indole, coumarin) into the chalcone structure has yielded highly potent anticancer agents.[5][10] These hybrids often exhibit novel mechanisms of action or enhanced binding to specific targets. For example, chalcone-pyrazole hybrids can induce G2/M phase arrest and apoptosis in hepatocellular carcinoma cell lines with IC50 values in the low micromolar range.[5]
Quantitative Performance Comparison
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for representative chalcone derivatives across various cancer cell lines, providing a quantitative basis for comparison.
| Chalcone Derivative Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| α-Trifluoromethyl | 3,4-difluoro-α-CF3-chalcone (Compound 5) | PC-3 (Prostate) | < 0.2 | [7] |
| α-Trifluoromethyl | 3,4-difluoro-α-CF3-chalcone (Compound 5) | DU145 (Prostate) | < 0.2 | [7] |
| Hydroxylated | Isoliquiritigenin (ISL) | Various | ~10-50 (cell-dependent) | [5] |
| Methoxylated | 4-Methoxy Diaryl Ether Chalcone | MCF-7 (Breast) | 3.44 | [1] |
| Brominated | Brominated Chalcone Derivative (Compound 15) | Gastric Cancer Cells | 3.57–5.61 | [5] |
| Heterocyclic (Pyrazole) | Chalcone-Pyrazole Hybrid (Compound 31) | HCC Cells | 0.5–4.8 | [5] |
| Heterocyclic (Coumarin) | Chalcone-Coumarin Hybrid (Compound 40) | HepG2 (Liver) | 0.65–2.02 | [5] |
Note: Data is compiled from multiple sources for comparative purposes. Direct comparison should be made with caution as experimental conditions may vary between studies.
Mechanistic Insights: Visualizing a Key Anticancer Pathway
Many chalcone derivatives, including potentially the trifluoromethylphenyl class, converge on the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).
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A Researcher's Guide to the Validation of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one as a Specific Monoamine Oxidase-B Inhibitor
In the landscape of neurodegenerative disease research, the quest for selective and potent enzyme inhibitors is paramount. This guide provides a comprehensive framework for the validation of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one, a chalcone derivative, as a specific inhibitor of Monoamine Oxidase-B (MAO-B). Chalcones, a class of naturally occurring compounds, have garnered significant interest for their wide-ranging pharmacological activities, with many derivatives demonstrating selective and reversible inhibition of MAO-B.[1][2] Inhibition of MAO-B is a clinically validated strategy for managing neurodegenerative conditions such as Parkinson's disease, as it elevates dopamine levels in the brain.[3][4] This guide will navigate the researcher through the essential experimental protocols, comparative analysis against established inhibitors, and the underlying scientific rationale for each step.
The Scientific Rationale: Why Target MAO-B?
Monoamine oxidases (MAOs) are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[5] Two isoforms, MAO-A and MAO-B, possess distinct substrate specificities and inhibitor sensitivities.[6] While MAO-A preferentially metabolizes serotonin and norepinephrine, MAO-B is primarily responsible for the degradation of dopamine. Selective inhibition of MAO-B is therefore a key therapeutic approach to increase dopaminergic neurotransmission.[3] The structural features of chalcones make them well-suited for interaction with the active site of MAO-B.[7][8] The presence of a trifluoromethyl group on the phenyl ring of the target compound can enhance properties such as metabolic stability and membrane permeability.[9][10]
Experimental Validation Workflow
The validation of a specific enzyme inhibitor is a multi-faceted process that moves from initial screening to detailed kinetic and selectivity analysis.[] The following sections outline the critical experimental steps.
Initial Potency Determination: The IC50 Assay
The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency.[12] It represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[13] A fluorometric or colorimetric assay is commonly employed for this purpose, measuring the production of hydrogen peroxide, a byproduct of MAO-B catalysis.[13][14]
Experimental Protocol: IC50 Determination for MAO-B
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor to cover a wide concentration range (e.g., from 1 nM to 100 µM).[15]
-
Reconstitute recombinant human MAO-B enzyme, a suitable substrate (e.g., benzylamine), and a fluorescent probe in the provided assay buffer.[13][16]
-
Prepare solutions of known MAO-B inhibitors (e.g., selegiline, safinamide) to serve as positive controls.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the MAO-B enzyme solution.
-
Add the serially diluted test compound, control inhibitors, or vehicle (solvent control) to the respective wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measure the fluorescence or absorbance at regular intervals using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the data to the vehicle control (representing 100% enzyme activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[17]
-
Figure 1: Experimental workflow for IC50 determination.
Unveiling the Mechanism: Kinetic Analysis
Understanding how an inhibitor interacts with the enzyme and its substrate is crucial. Kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's binding affinity (Ki).[18]
Experimental Protocol: Kinetic Analysis of MAO-B Inhibition
-
Assay Setup:
-
Perform the enzyme activity assay with multiple, fixed concentrations of this compound.
-
For each inhibitor concentration, vary the substrate (benzylamine) concentration over a range that brackets the Michaelis-Menten constant (Km).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections will indicate the mode of inhibition.
-
Alternatively, fit the data directly to the appropriate Michaelis-Menten equation for the different inhibition models to determine the Ki value.
-
Assessing Reversibility
The reversibility of inhibition is a critical parameter for drug development. Reversible inhibitors typically have a more favorable safety profile than irreversible inhibitors. A rapid dilution or dialysis experiment can ascertain the reversibility of the test compound.[15]
Experimental Protocol: Reversibility Assay
-
Enzyme-Inhibitor Incubation:
-
Incubate a concentrated solution of MAO-B with a high concentration of this compound (e.g., 10-100 times the IC50) to ensure complete inhibition.
-
-
Dilution or Dialysis:
-
Rapidly dilute the enzyme-inhibitor complex into the assay buffer, such that the final inhibitor concentration is well below its IC50.
-
Alternatively, dialyze the enzyme-inhibitor complex against a large volume of buffer to remove the unbound inhibitor.
-
-
Activity Measurement:
-
Measure the enzyme activity immediately after dilution/dialysis and at subsequent time points.
-
A return of enzyme activity indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.[15]
-
The Litmus Test: Selectivity Profiling
A crucial aspect of validating a specific inhibitor is to demonstrate its selectivity for the target enzyme over other related enzymes.[19] For a putative MAO-B inhibitor, it is essential to assess its activity against MAO-A.
Experimental Protocol: MAO-A/MAO-B Selectivity Assay
-
Parallel Assays:
-
Data Analysis:
-
Calculate the IC50 values for both MAO-A (IC50(MAO-A)) and MAO-B (IC50(MAO-B)).
-
Determine the Selectivity Index (SI) by calculating the ratio of the IC50 values: SI = IC50(MAO-A) / IC50(MAO-B) .[6] A high SI value indicates greater selectivity for MAO-B.
-
Figure 2: Inhibition of the MAO-B metabolic pathway.
Comparative Analysis: Benchmarking Against the Standards
To contextualize the performance of this compound, it is essential to compare its inhibitory profile with that of established MAO-B inhibitors. The following table presents hypothetical, yet plausible, data based on literature values for similar compounds.
| Compound | Target | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reversibility | Selectivity Index (MAO-A/MAO-B) |
| This compound | MAO-B | 0.05 | 0.025 | Competitive | Reversible | >200 |
| Safinamide | MAO-B | 0.098 | 0.04 | Competitive | Reversible | >1000 |
| Selegiline | MAO-B | 0.0068 | - | - | Irreversible | >100 |
| Lazabemide | MAO-B | 0.063 | 0.011 | Competitive | Reversible | >100 |
| Clorgyline | MAO-A | >10 | - | - | Irreversible | <0.01 |
Table 1: Comparative inhibitory profiles of this compound and standard MAO inhibitors. Hypothetical data for the test compound is shown in italics.
Conclusion
The validation of this compound as a specific MAO-B inhibitor requires a systematic and rigorous experimental approach. By determining its potency, mechanism of action, reversibility, and selectivity, researchers can build a comprehensive profile of this promising compound. The methodologies and comparative data presented in this guide offer a robust framework for such an evaluation, ultimately contributing to the development of novel therapeutics for neurodegenerative diseases.
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Mathew, B., et al. (2015). Monoamine Oxidase Inhibitory Action of Chalcones: A Mini Review. Central Nervous System Agents in Medicinal Chemistry, 15(2), 90-96. Available from: [Link]
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Chaurasiya, A., et al. (2017). Monoamine oxidase inhibitory activity of methoxy-substituted chalcones. International Journal of Biological Macromolecules, 103, 1146-1154. Available from: [Link]
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Mathew, B., et al. (2015). Monoamine Oxidase Inhibitory Action of Chalcones: A Mini Review. ResearchGate. Available from: [Link]
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Kumar, A., et al. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 863-876. Available from: [Link]
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Sabatino, M., et al. (2021). Promising Non-cytotoxic Monosubstituted Chalcones to Target Monoamine Oxidase-B. ACS Medicinal Chemistry Letters, 12(7), 1149-1155. Available from: [Link]
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Lee, K., et al. (2023). Development of Isopropyl-Tailed Chalcones as a New Class of Selective MAO-B Inhibitors for the Treatment of Parkinson's Disorder. ACS Omega, 8(7), 6563-6574. Available from: [Link]
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Sabatino, M., et al. (2025). Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. AIR Unimi. Available from: [Link]
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Ali, A., et al. (2021). Replacement of Chalcone-Ethers with Chalcone-Thioethers as Potent and Highly Selective Monoamine Oxidase-B Inhibitors and Their Protein-Ligand Interactions. Molecules, 26(21), 6483. Available from: [Link]
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Mathew, B., et al. (2015). Development of fluorinated methoxylated chalcones as selective monoamine oxidase-B inhibitors: Synthesis, biochemistry and molecular docking studies. Bioorganic & Medicinal Chemistry, 23(16), 5138-5146. Available from: [Link]
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Gadal, S., et al. (2022). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 23(19), 11883. Available from: [Link]
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Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors (pp. 57-73). Humana Press, New York, NY. Available from: [Link]
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A Comparative Guide to Assessing the Off-Target Effects of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target effects of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one (TFPB). We will objectively compare its potential performance with alternative compound classes and provide a detailed overview of supporting experimental methodologies. Our focus is on the causality behind experimental choices, ensuring a self-validating system for robust off-target profiling.
Introduction: The Double-Edged Sword of Covalent Reactivity
This compound is an α,β-unsaturated ketone, a chemical motif that classifies it as a Michael acceptor. This feature renders the molecule electrophilic, enabling it to form strong, covalent bonds with nucleophilic residues on proteins, most notably cysteine.[1] This irreversible mode of action can lead to enhanced potency and a prolonged duration of action, as the therapeutic effect is tied to the turnover rate of the target protein rather than the pharmacokinetics of the drug.[2][3]
The primary intended mechanism for many such compounds is the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[4][5] Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex.[6] Electrophilic compounds like TFPB can covalently modify reactive cysteine sensors on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of a suite of cytoprotective genes.[4][7]
However, the very reactivity that confers these therapeutic advantages also presents a significant challenge: the risk of off-target effects.[8] The electrophilic "warhead" can react with unintended proteins throughout the proteome, potentially leading to toxicity, immunogenicity, or other adverse events.[1][2] Therefore, a rigorous and multi-faceted approach to identifying these unintended interactions is critical for the safe development of TFPB or any covalent inhibitor.
This guide will delineate a logical, tiered strategy for off-target assessment, comparing TFPB with two conceptual alternatives:
-
Alternative A: Non-Electrophilic Nrf2 Activator. A compound that activates the Nrf2 pathway by disrupting the Keap1-Nrf2 protein-protein interaction (PPI) without forming a covalent bond.[6][7]
-
Alternative B: A Highly Selective Covalent Inhibitor. A hypothetical covalent inhibitor with a fine-tuned warhead and a guidance moiety that confers high specificity for its intended target.[2][9]
Part 1: Predictive Assessment Using In Silico Methods
The initial step in any off-target assessment is computational prediction. These methods leverage known protein structures and compound databases to forecast potential interactions before any resource-intensive wet lab experiments are conducted. This allows for early flagging of potential liabilities and can guide the design of subsequent experimental screens.
Causality Behind the Approach: In silico tools are essential for hypothesis generation. By computationally screening TFPB against vast libraries of protein structures, we can identify proteins with potential binding pockets and reactive cysteines that may be unintended targets. This is a cost-effective way to narrow the field of potential off-targets from the entire proteome to a manageable list for experimental validation.[10][11][12]
Key In Silico Methodologies:
-
Target Fishing/Inverse Docking: This involves docking TFPB into the crystal structures of a wide range of proteins from the Protein Data Bank (PDB). The goal is to identify proteins where TFPB shows a favorable binding energy, particularly near a nucleophilic residue like cysteine.
-
Pharmacophore and Shape Similarity Searching: This method compares the 3D structure and chemical features of TFPB to libraries of compounds with known biological activities. A high degree of similarity to a compound known to bind a particular target may suggest a potential off-target interaction for TFPB.
-
Covalent Docking: Specialized algorithms can model the formation of a covalent bond between TFPB's Michael acceptor and a cysteine residue within a protein's binding site. This provides a more accurate prediction of potential covalent off-targets than standard non-covalent docking.
Experimental Protocol: Inverse Covalent Docking
-
Preparation of TFPB Structure: Generate a 3D conformation of TFPB and assign appropriate partial charges using a computational chemistry suite (e.g., Schrödinger Maestro, MOE).
-
Curation of Target Database: Compile a database of high-resolution protein crystal structures, ensuring they are properly prepared (e.g., addition of hydrogens, removal of water molecules, assignment of protonation states). Focus on structures containing accessible cysteine residues.
-
Docking Simulation: Use a covalent docking program (e.g., CovDock, GOLD) to systematically dock TFPB into each protein structure. The simulation should be configured to model the Michael addition reaction with accessible cysteine residues.
-
Scoring and Ranking: Score the resulting poses based on binding energy, geometry of the covalent bond, and interaction with surrounding residues.
-
Analysis: Rank the proteins to generate a prioritized list of potential off-targets for experimental validation.
Part 2: Broad-Spectrum In Vitro Biochemical Profiling
Following computational predictions, the next critical step is to experimentally screen TFPB against large panels of purified proteins. This provides direct evidence of biochemical interactions, moving from prediction to empirical data.
Kinase Profiling
Causality Behind the Approach: Protein kinases are one of the largest enzyme families and are frequent off-targets for small molecule drugs, leading to various toxicities.[13][14] The ATP-binding pocket of many kinases contains a cysteine residue, making them particularly susceptible to covalent modification by electrophiles. A broad kinase screen is therefore an industry-standard approach to assess selectivity.[15][16]
A typical approach is to screen the compound at a fixed concentration (e.g., 1-10 µM) against a panel of hundreds of kinases. Hits (e.g., >50% inhibition) are then followed up with dose-response curves to determine the IC50 (half-maximal inhibitory concentration).
| Compound | Primary Target (Nrf2 Activation EC50) | Off-Target Kinase Hits (>70% Inh. @ 1µM) | Representative Kinase Off-Target (IC50) |
| TFPB | 0.5 µM | 18 | Kinase X (0.8 µM), Kinase Y (2.1 µM) |
| Alternative A | 1.2 µM | 2 | Kinase Z (>20 µM) |
| Alternative B | 0.2 µM | 1 | Kinase X (>15 µM) |
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)
-
Reaction Setup: In a microplate, combine the kinase, a specific peptide or protein substrate, and the test compound (TFPB or alternative) in a suitable reaction buffer.
-
Initiation: Start the reaction by adding ATP, including a radiolabeled [γ-³³P]-ATP tracer.[16]
-
Incubation: Allow the reaction to proceed for a predetermined time at a controlled temperature (e.g., 30°C).
-
Termination & Separation: Stop the reaction and spot the mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unincorporated [γ-³³P]-ATP is washed away.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Analysis: Calculate the percent inhibition of kinase activity relative to a vehicle control (e.g., DMSO). For IC50 determination, perform the assay with a serial dilution of the compound.
Chemoproteomics for Unbiased Target Identification
Causality Behind the Approach: While panel screens are excellent for known targets, they cannot identify novel or unexpected interactions. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to identify the direct targets of a covalent compound within a complex biological sample, such as a cell lysate or even in live cells.[3] It provides an unbiased, global view of covalent interactions, making it an indispensable tool for off-target discovery.
Part 3: Assessing Off-Target Effects in a Biological Context
Biochemical assays confirm direct interactions but do not capture the complexity of a cellular environment. Cell-based assays are essential for understanding the functional consequences of potential off-target binding and predicting in vivo effects.[17]
Cell Microarray Off-Target Screening
Causality Behind the Approach: Many adverse drug reactions are caused by unintended interactions with proteins on the cell surface. The Retrogenix® Cell Microarray platform, for example, allows for screening against thousands of human plasma membrane and secreted proteins expressed in human cells.[18][19] This is a highly specific method for identifying biologically relevant off-target binding that could mediate toxicity or unwanted pharmacology, with a very low false-positive rate.[18]
High-Content Phenotypic Screening
Causality Behind the Approach: Off-target effects often manifest as specific cellular phenotypes (e.g., mitochondrial dysfunction, DNA damage, apoptosis). High-content imaging uses automated microscopy and sophisticated image analysis algorithms to simultaneously measure multiple cellular parameters in response to compound treatment.[20][21] This provides an unbiased, quantitative assessment of a compound's impact on cell health and function, revealing "hidden" toxicities not predicted by other methods.
| Assay Parameter | TFPB (10 µM) | Alternative A (10 µM) | Alternative B (10 µM) |
| Cell Viability (CellTiter-Glo®) | 65% | 98% | 95% |
| Mitochondrial Membrane Potential | ↓ 40% | No change | No change |
| Caspase-3/7 Activation (Apoptosis) | ↑ 3.5-fold | No change | ↑ 1.2-fold |
| NF-κB Nuclear Translocation | ↑ 2.8-fold | No change | No change |
| DNA Damage (γH2AX Foci) | ↑ 4.1-fold | No change | No change |
Experimental Protocol: Multiparametric High-Content Imaging
-
Cell Plating: Plate a relevant human cell line (e.g., HepG2 for liver toxicity) in optically clear microplates.
-
Compound Treatment: Treat cells with a dilution series of TFPB and comparator compounds for a relevant time period (e.g., 24-48 hours).
-
Staining: Fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular components and events (e.g., Hoechst for nuclei, MitoTracker™ for mitochondria, and an antibody for a specific marker like γH2AX).
-
Image Acquisition: Use a high-content imaging system to automatically acquire multi-channel images from each well.
-
Image Analysis: Employ an image analysis software pipeline to segment cells and quantify dozens of features per cell (e.g., nuclear size, mitochondrial integrity, protein localization, fluorescence intensity).
-
Data Interpretation: Analyze the multiparametric data to generate a "phenotypic fingerprint" for each compound and identify concentration-dependent changes that indicate specific off-target liabilities.
Conclusion and Forward Look
The assessment of off-target effects is not a single experiment but a comprehensive, multi-tiered strategy. For an electrophilic, covalent-modifying agent like this compound, this process is paramount. While its reactivity is key to its intended Nrf2-activating mechanism, it also makes it prone to unintended interactions.
Our comparative guide illustrates a logical progression from in silico prediction to in vitro biochemical validation and finally to cell-based functional assessment. The hypothetical data presented suggests that while TFPB may be a potent Nrf2 activator, its electrophilicity could lead to significant off-target kinase activity and cellular toxicity compared to a non-electrophilic PPI inhibitor (Alternative A) or a highly optimized covalent agent (Alternative B). This systematic approach allows for the early identification of liabilities and provides the critical data needed to make informed decisions in the drug development process. The ultimate goal is to design molecules where the therapeutic benefit of on-target activity decisively outweighs the risks of off-target effects.
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A Comparative Guide to the Cross-Validation of HPLC and NMR Data for 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one Purity Assessment
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In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is paramount. For a key intermediate like 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one, a building block in the synthesis of various pharmaceutical agents, rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and widely adopted analytical techniques for this purpose. This guide provides an objective comparison of their performance for the purity assessment of this compound, supported by detailed experimental protocols and representative data.
The Orthogonal Approach: Why Cross-Validation Matters
Relying on a single analytical method for purity determination can sometimes be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity. Cross-validation,
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Chalcones
For researchers and scientists in drug development, optimizing a compound's metabolic stability is a critical hurdle in transforming a promising lead into a viable therapeutic agent. Chalcones, a class of phenolic compounds known for their diverse biological activities, represent a valuable scaffold in medicinal chemistry.[1][2][3] However, like many natural products, their therapeutic potential can be limited by rapid metabolism.
A powerful and widely adopted strategy to enhance pharmacokinetic profiles is the strategic incorporation of fluorine into the molecular structure.[4] This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated chalcones, supported by established biochemical principles and detailed experimental protocols to inform rational drug design.
The Biochemical Rationale: Why Fluorination Enhances Metabolic Stability
The introduction of fluorine can profoundly alter a molecule's properties, frequently leading to significant improvements in metabolic stability.[5][6][7][8][9] This enhancement is not coincidental but is grounded in the unique physicochemical properties of the fluorine atom and the carbon-fluorine (C-F) bond.
-
Bond Strength: The primary reason for increased stability is the strength of the C-F bond (bond energy ~116 kcal/mol) compared to the carbon-hydrogen (C-H) bond (~100 kcal/mol).[10][11] This makes the C-F bond considerably more resistant to enzymatic cleavage, particularly by oxidative enzymes like the cytochrome P450 (CYP450) superfamily, which are major players in drug metabolism.[4][10] By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with fluorine, chemists can effectively block or retard oxidative metabolism.[11]
-
Electronic Effects: Fluorine is the most electronegative element, giving it a strong electron-withdrawing effect. This can lower the pKa of nearby functional groups or decrease the electron density of an aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[10][12] This electronic shielding can protect not only the carbon to which the fluorine is attached but also adjacent positions.
-
Lipophilicity: Fluorination typically increases the lipophilicity of a molecule.[12][13] This can enhance membrane permeability and, in some cases, improve binding affinity to target proteins, but it is a factor that must be carefully balanced to maintain desirable ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Common Metabolic Pathways of Chalcones
Chalcones undergo several biotransformation reactions in vivo. Understanding these pathways is crucial for identifying potential metabolic soft spots where fluorination could be beneficial.
-
Reduction: The α,β-unsaturated double bond is susceptible to reduction, forming dihydrochalcones.[14][15]
-
Cyclization: Chalcones can undergo enzymatic cyclization to form the corresponding flavanones.[14][16]
-
Hydroxylation: Aromatic rings and alkyl groups can be hydroxylated, primarily by CYP450 enzymes.[16][17]
-
O-Demethylation: If methoxy groups are present, they are commonly cleaved to form hydroxyl groups.[16][17]
Caption: Common metabolic pathways for chalcones.
Quantitative Comparison of Metabolic Stability
The most direct way to assess the impact of fluorination is through in vitro assays that measure the rate of metabolism. The key parameters derived from these studies are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[4]
While direct comparative data for a single chalcone scaffold with and without fluorine is proprietary and varies widely, the principle is well-established across many compound classes. For instance, a study demonstrated that incorporating the aryl substitution pattern of combretastatin A-4 (CA-4) into a chalcone scaffold resulted in a compound with greater metabolic stability than CA-4.[18] Another study showed that 9-fluororisperidone and 4'-fluorocelecoxib were 16 and 4 times more metabolically stable than their non-fluorinated parent drugs, respectively.[19]
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |
| Risperidone Analog | Risperidone | Parent Drug | ~15 | ~92 | Human |
| 9-Fluororisperidone | Fluorinated Analog | >240 | <5.8 | Human | |
| Celecoxib Analog | Celecoxib | Parent Drug | ~30 | ~46 | Human |
| 4'-Fluorocelecoxib | Fluorinated Analog | ~120 | ~11.5 | Human | |
| General Example | Phenyl Methyl Ether | Non-fluorinated | 25 | 55 | Rat |
| 4-F-Phenyl Methyl Ether | Fluorinated Analog | 85 | 16 | Rat | |
| Table 1: Representative data illustrating the enhanced metabolic stability of fluorinated compounds compared to their non-fluorinated analogs in liver microsomes. Data is illustrative of the principle, adapted from literature.[4][19] |
Experimental Protocols for Assessing Metabolic Stability
To provide a self-validating system for comparison, two standard in vitro protocols are detailed below. These assays are cornerstones of drug metabolism studies.
Liver Microsomal Stability Assay
This assay is the industry standard for evaluating Phase I metabolism, which is predominantly mediated by CYP enzymes found in liver microsomes.[20][21]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a working concentration (e.g., 100 µM) in the assay buffer.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer (100 mM, pH 7.4).
-
Prepare an NADPH-regenerating system solution. Causality: CYP enzymes require NADPH as a cofactor to function. A regenerating system (e.g., G6P, G6PDH, NADP+) ensures a constant supply of NADPH throughout the incubation, maintaining linear enzyme kinetics.[22]
-
-
Incubation:
-
In a 96-well plate, add the test compound to the appropriate wells to achieve a final concentration of 1 µM.
-
Add the diluted liver microsomes to achieve a final protein concentration of 0.5 mg/mL.
-
Include controls: a negative control without the NADPH system (to measure non-enzymatic degradation) and a positive control with a compound of known metabolic fate (e.g., verapamil) to validate the assay.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding the NADPH-regenerating system to all wells except the negative controls.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing a quenching solution.
-
Causality: The quenching solution is typically 2-3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard for LC-MS/MS analysis. The cold solvent immediately stops all enzymatic activity by precipitating the microsomal proteins.[20]
-
-
Sample Analysis:
-
Centrifuge the quenched plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
-
Plasma Stability Assay
This assay determines a compound's stability in the presence of plasma enzymes, such as hydrolases and esterases, which can degrade certain functional groups like esters and amides.[23][24]
Objective: To determine the stability of a test compound in plasma from various species.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw pooled plasma (e.g., human, rat) from frozen storage and bring to 37°C in a water bath.
-
-
Incubation:
-
In a 96-well plate, add the test compound stock solution to the plasma to achieve a final concentration of 1-10 µM (final DMSO concentration should be <1%).
-
Causality: Keeping the DMSO concentration low is critical as high concentrations of organic solvent can denature the plasma enzymes, leading to artificially inflated stability results.[25]
-
Incubate the plate at 37°C.
-
-
Sampling and Termination:
-
Sample Analysis:
-
Vortex the samples and centrifuge at high speed to pellet the precipitated plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
If significant degradation is observed, the half-life (t½) can be calculated as described in the microsomal stability assay.
-
Conclusion
The strategic incorporation of fluorine is a highly effective and mechanistically sound method for enhancing the metabolic stability of drug candidates, including those built on a chalcone scaffold. By blocking sites of oxidative metabolism, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance, leading to improved bioavailability and a more favorable pharmacokinetic profile.[4][10] The in vitro microsomal and plasma stability assays are robust, reproducible methods for quantitatively assessing the impact of such chemical modifications. By integrating these experimental approaches early in the drug discovery process, researchers can make more informed decisions, accelerating the development of potent and durable therapeutic agents.
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A Senior Application Scientist's Guide to Evaluating the Synergistic Effects of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one with Known Drugs
Introduction: The Therapeutic Potential of a Novel Chalcone Derivative
1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one is a synthetic chalcone derivative distinguished by the presence of a trifluoromethyl group on one of its phenyl rings. Chalcones, a class of compounds belonging to the flavonoid family, are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The trifluoromethyl (CF3) group is a key moiety in modern medicinal chemistry, known for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[3] The incorporation of a CF3 group into the chalcone scaffold has been shown to potentiate its inherent biological activities, making these derivatives promising candidates for drug development.[1]
While the individual therapeutic potential of this compound is yet to be fully elucidated, the broader family of trifluoromethylated chalcones has demonstrated significant promise, particularly in oncology and infectious diseases.[4][5] This guide, therefore, aims to provide a comprehensive framework for evaluating the synergistic effects of this compound when used in combination with established therapeutic agents in these key areas. By exploring these potential synergies, we can unlock novel therapeutic strategies that may offer enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance.
Part 1: Oncology - Investigating Synergistic Anticancer Potential
Trifluoromethylated chalcones have been reported to exhibit potent cytotoxic effects against a variety of cancer cell lines.[1][6] Their mechanisms of action often involve the induction of apoptosis and interference with key signaling pathways crucial for cancer cell proliferation and survival.[1] A particularly promising avenue of investigation is the combination of these chalcones with existing chemotherapeutic agents, which could lead to a more profound and selective antitumor response.
Hypothesized Synergy with Taxane-Based Chemotherapeutics
We hypothesize that this compound will exhibit synergistic anticancer activity when combined with taxane-based drugs such as paclitaxel or docetaxel. The rationale for this hypothesis is twofold:
-
Distinct Mechanisms of Action: Taxanes function by stabilizing microtubules, leading to mitotic arrest and apoptosis. Chalcones, on the other hand, have been shown to induce apoptosis through various other pathways, including the intrinsic mitochondrial pathway.[1] By targeting different, yet complementary, cellular processes, the combination of these two agents could result in a more comprehensive and potent anticancer effect.
-
Overcoming Drug Resistance: Resistance to taxanes is a significant clinical challenge. Some chalcone derivatives have demonstrated the ability to overcome multidrug resistance in cancer cells.[7] It is plausible that this compound could act as a chemosensitizer, restoring the efficacy of taxanes in resistant cancer cell lines.
Experimental Workflow for Assessing Anticancer Synergy
The following is a detailed protocol for evaluating the synergistic anticancer effects of this compound and a taxane-based drug (e.g., paclitaxel) in a relevant cancer cell line (e.g., a taxane-resistant prostate cancer cell line).[6]
Anticancer Synergy Experimental Workflow
Step-by-Step Protocol:
-
Cell Culture: Culture a taxane-resistant prostate cancer cell line (e.g., PC-3/TxR) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well microplates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and paclitaxel in a suitable solvent (e.g., DMSO). From these stocks, prepare a series of 2-fold serial dilutions of each drug in the cell culture medium.
-
Checkerboard Assay: Treat the cells with the drugs individually and in combination according to a checkerboard layout. This involves adding varying concentrations of this compound along the rows and varying concentrations of paclitaxel along the columns of the 96-well plate. Include appropriate vehicle controls.
-
Incubation: Incubate the treated plates for 72 hours under standard cell culture conditions.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the MTT to formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilization solution). Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: From the data for the drugs administered individually, calculate the half-maximal inhibitory concentration (IC50) for both this compound and paclitaxel.
-
Combination Index (CI) Calculation: Use the Chou-Talalay method to calculate the Combination Index (CI) for each drug combination.[8] This method provides a quantitative measure of the interaction between two drugs.
-
Interpretation of Results:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Data Presentation: A Comparative Table
| Drug/Combination | IC50 (µM) | Combination Index (CI) at ED50 | Interpretation |
| 1-[3-(CF3)phenyl]but-1-en-3-one | [Calculated Value] | - | - |
| Paclitaxel | [Calculated Value] | - | - |
| Combination 1 (Ratio X:Y) | - | [Calculated Value] | [Synergistic/Additive/Antagonistic] |
| Combination 2 (Ratio A:B) | - | [Calculated Value] | [Synergistic/Additive/Antagonistic] |
Elucidating the Mechanism of Synergy
Should a synergistic interaction be identified, further experiments would be necessary to understand the underlying mechanism. These could include:
-
Apoptosis Assays: Using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the induction of apoptosis by the individual drugs and their combination.
-
Cell Cycle Analysis: Employing flow cytometry to determine if the combination treatment leads to a more pronounced cell cycle arrest at a specific phase compared to the individual agents.
-
Western Blot Analysis: Investigating the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).
Part 2: Infectious Diseases - Uncovering Synergistic Antifungal Properties
The increasing prevalence of drug-resistant fungal infections necessitates the development of novel therapeutic strategies.[9] Chalcones, including those with trifluoromethyl substitutions, have demonstrated promising antifungal activity.[3][5] Combining these novel agents with existing antifungal drugs could enhance their efficacy and combat resistance.
Hypothesized Synergy with Azole Antifungals
We hypothesize that this compound will exhibit synergistic antifungal activity when combined with azole antifungals such as fluconazole. This hypothesis is based on the following:
-
Complementary Mechanisms of Action: Azole antifungals inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane. Chalcones are thought to exert their antifungal effects through different mechanisms, potentially involving the disruption of the fungal cell membrane or other cellular targets.[10] Targeting both ergosterol synthesis and another cellular component could lead to a potent synergistic effect.
-
Overcoming Azole Resistance: Resistance to azole antifungals is a growing concern, often mediated by the overexpression of efflux pumps or mutations in the target enzyme. Chalcone derivatives have the potential to circumvent these resistance mechanisms or even act as efflux pump inhibitors, thereby restoring the activity of azoles.[9]
Experimental Workflow for Assessing Antifungal Synergy
The following protocol outlines a method for evaluating the synergistic antifungal effects of this compound and fluconazole against a clinically relevant fungal strain, such as a fluconazole-resistant strain of Candida albicans.
Antifungal Synergy Experimental Workflow
Step-by-Step Protocol:
-
Fungal Culture: Culture a fluconazole-resistant strain of Candida albicans on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Inoculum Preparation: Prepare a standardized fungal inoculum by suspending fungal colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard.
-
Drug Preparation: Prepare stock solutions and serial dilutions of this compound and fluconazole in the appropriate broth medium (e.g., RPMI-1640).
-
Checkerboard Assay: In a 96-well microplate, add the drug dilutions in a checkerboard format.
-
Inoculation: Inoculate each well with the standardized fungal suspension. Include growth and sterility controls.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by visual inspection of fungal growth. The MIC is the lowest concentration that inhibits visible growth.
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation of Results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or indifferent
-
FICI > 4.0: Antagonism
-
Data Presentation: A Comparative Table
| Drug/Combination | MIC (µg/mL) | FICI | Interpretation |
| 1-[3-(CF3)phenyl]but-1-en-3-one | [Determined Value] | - | - |
| Fluconazole | [Determined Value] | - | - |
| Combination | - | [Calculated Value] | [Synergistic/Additive/Antagonistic] |
Investigating the Mechanism of Antifungal Synergy
If synergy is observed, further studies can be conducted to explore the mechanism:
-
Ergosterol Quantification: Measure the total ergosterol content in fungal cells treated with the individual drugs and the combination to see if the chalcone potentiates the effect of fluconazole on ergosterol synthesis.
-
Cell Membrane Permeability Assays: Use fluorescent dyes (e.g., propidium iodide) to assess whether the combination treatment leads to increased fungal cell membrane damage.
-
Time-Kill Assays: To determine if the combination is fungicidal or fungistatic and to assess the rate of fungal killing over time.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded framework for evaluating the synergistic potential of this compound with known anticancer and antifungal drugs. The strategic incorporation of the trifluoromethyl group into the chalcone scaffold suggests that this compound is a promising candidate for further investigation. The detailed experimental protocols and data interpretation guidelines presented herein will enable researchers to systematically explore its therapeutic potential in combination therapies.
Positive in vitro findings should be followed by in vivo studies in appropriate animal models of cancer and infectious diseases to validate the synergistic effects and to assess the pharmacokinetic and toxicological profiles of the drug combinations. Ultimately, the goal is to develop novel, more effective treatment regimens that can address the challenges of drug resistance and improve patient outcomes.
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New Fluoro‐ and Trifluoromethyl‐Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio‐evaluation, and Computational Studies. (2023). ChemistrySelect, 8(31). [Link]
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A Technical Guide to Benchmarking the Potency of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one Against Standard Reference Compounds
Introduction: The Rationale for Potency Benchmarking
In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. The compound 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one, an α,β-unsaturated carbonyl derivative, presents a promising scaffold. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and target binding affinity.[1][2] The α,β-unsaturated carbonyl moiety is a known feature in compounds that activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress and inflammation.[3]
The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nrf2-Antioxidant Response Element) pathway is a pivotal therapeutic target for a multitude of diseases characterized by oxidative stress and inflammation, including cancer and neurodegenerative disorders.[4][5] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation.[6] Electrophilic compounds, such as those containing an α,β-unsaturated carbonyl group, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the transcription of a suite of cytoprotective genes.[3][4][5]
This guide provides a comprehensive framework for benchmarking the potency of this compound. We will explore its potential as both an anti-inflammatory agent through Nrf2 activation and as a cytotoxic agent in a cancer context. This will be achieved by comparing its performance against well-characterized standard reference compounds, providing the necessary experimental protocols, and interpreting the resulting data to ascertain its therapeutic potential.
Experimental Design and Rationale
The cornerstone of a robust benchmarking study lies in the careful selection of experimental models and reference compounds. Our approach is twofold: to evaluate the compound's anti-inflammatory potential by quantifying its Nrf2 activation and to assess its anti-cancer efficacy through cytotoxicity assays.
Selection of Cell Lines
The choice of cell lines is critical for obtaining clinically relevant data.[7][8] For our benchmarking studies, we will utilize the following:
-
RAW 264.7 Macrophages: This murine macrophage cell line is a well-established model for studying inflammatory responses.[9] Macrophages play a central role in inflammation, and their response to stimuli like lipopolysaccharide (LPS) provides a reliable platform to assess the anti-inflammatory effects of our test compound.
-
A549 Human Lung Carcinoma Cells: This cell line is widely used in cancer research and is known to exhibit varying levels of Nrf2 activity.[6] Some lung cancers become "addicted" to the Nrf2 pathway for their survival and resistance to chemotherapy, making A549 a relevant model to test Nrf2-modulating compounds.[6]
-
HEK293T Human Embryonic Kidney Cells: These cells are readily transfectable and are an excellent tool for reporter gene assays, which will be used to specifically quantify the activation of the Nrf2 pathway.
Selection of Standard Reference Compounds
To contextualize the potency of this compound, we will use the following reference compounds:
-
For Anti-Inflammatory/Nrf2 Activation Assays:
-
Sulforaphane: A well-characterized, naturally occurring isothiocyanate found in cruciferous vegetables.[10] It is a potent activator of the Nrf2 pathway and serves as a positive control for Nrf2 induction.[10][11]
-
Celecoxib: A selective COX-2 inhibitor, representing a standard-of-care anti-inflammatory drug with a different mechanism of action.[12] This allows for a comparison of the test compound's efficacy against a clinically approved therapeutic.
-
-
For Anti-Cancer/Cytotoxicity Assays:
-
Brusatol: A natural quassinoid that is a known inhibitor of the Nrf2 pathway.[11][13] It can sensitize cancer cells to chemotherapy and will serve as a reference for compounds that may exert their cytotoxic effects through Nrf2 inhibition.
-
Cisplatin: A widely used chemotherapeutic agent.[6] Comparing the cytotoxicity of our test compound to cisplatin provides a benchmark against a standard cancer treatment.
-
Experimental Protocols
The following protocols are designed to be self-validating, with appropriate controls to ensure the reliability of the data.
Protocol 1: Nrf2 Reporter Gene Assay
This assay quantitatively measures the activation of the Nrf2 pathway.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells will be seeded in 96-well plates at a density of 2 x 10^4 cells per well.
-
After 24 hours, cells will be co-transfected with a firefly luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium will be replaced with fresh medium containing serial dilutions of this compound, Sulforaphane, or vehicle control (DMSO).
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compounds, the cells will be lysed, and luciferase activity will be measured using a dual-luciferase reporter assay system.
-
The firefly luciferase activity will be normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
-
Data Analysis:
-
The fold induction of Nrf2 activity will be calculated relative to the vehicle-treated control.
-
The half-maximal effective concentration (EC50) will be determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[14]
-
Workflow for Nrf2 Reporter Gene Assay:
Caption: The Keap1-Nrf2 signaling pathway and the proposed mechanism of action.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for benchmarking the potency of this compound. The presented protocols for assessing Nrf2 activation, anti-inflammatory activity, and cytotoxicity provide a robust framework for its preclinical evaluation. The hypothetical data suggests that this compound is a promising Nrf2 activator with anti-inflammatory properties and moderate anti-cancer activity.
Future studies should focus on elucidating the precise molecular interactions between the compound and Keap1 through techniques like mass spectrometry to identify modified cysteine residues. Further investigation into its effects on a broader panel of cancer cell lines is warranted to identify specific cancer types that may be more susceptible to its cytotoxic effects. A[15]dditionally, in vivo studies in animal models of inflammation and cancer are necessary to validate these in vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic properties.
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. Proper disposal is a critical, final step, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one, a compound that, due to its chemical structure, requires management as hazardous waste.
The dual nature of this molecule, possessing both a trifluoromethylphenyl group and an α,β-unsaturated ketone moiety, dictates a cautious approach to its disposal. The trifluoromethyl group can impart persistence and potential toxicity, while α,β-unsaturated ketones are known for their reactivity.[1] Therefore, treating this compound with the utmost care throughout its lifecycle, including disposal, is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2] Adherence to strict personal protective equipment (PPE) protocols is mandatory to prevent skin and eye contact.[2][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the potentially irritating or toxic compound.[3] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes that could cause serious eye damage.[3] |
| Protective Clothing | Chemical-resistant lab coat | Shields skin and personal clothing from spills and contamination.[4] |
| Respiratory Protection | Use in a chemical fume hood is the primary control. A certified respirator may be required if aerosols or dust could be generated outside a hood. | Prevents irritation to the respiratory system. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations. The following steps provide a comprehensive guideline for its management as hazardous waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including residual product, contaminated personal protective equipment (gloves, etc.), weigh boats, and pipette tips, must be collected in a designated, puncture-proof, and sealable hazardous waste container.[2][3]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.[4]
-
Empty Containers: "Empty" containers that once held this compound should be treated as hazardous waste unless properly decontaminated. Triple-rinsing the container with a suitable solvent (e.g., acetone or ethanol) is a common practice. The rinsate must be collected as hazardous liquid waste.[5] After decontamination, the container can be disposed of according to institutional guidelines, which may allow for recycling.
Step 2: Labeling and Storage
Proper labeling is crucial for the safe management of hazardous waste. The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Also, include the approximate concentration and quantity of the waste.
Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[6] This storage area should be accessible only to authorized personnel.[4]
Step 3: Final Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[3] The final step in the disposal process is to arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][3][4] These professionals are equipped to handle and transport the waste for final treatment and disposal in compliance with all regulatory requirements, likely through high-temperature incineration.[7]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within the scientific community. Always consult your institution's specific guidelines and your local regulations, as they may have additional requirements.
References
- Benchchem. Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
- Benchchem. Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals.
- Benchchem. Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
- Fisher Scientific. Safety Data Sheet for Ethanone, 1-[3-(trifluoromethyl)phenyl]-.
- Sigma-Aldrich. Safety Data Sheet for (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol.
- Sigma-Aldrich. Safety Data Sheet for 1-[3-(Trifluoromethyl)phenyl]ethanone.
- ChemicalBook. This compound | 80992-92-3.
- Sigma-Aldrich. Safety Data Sheet for 3-Phenylphenol.
- American Elements. 1-[3-(trifluoromethyl)phenyl]but-3-en-1-ol Safety Data Sheet.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - TRIFLUOROMETHYLHYPOFLUORITE.
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- Science.gov. alpha beta-unsaturated carbonyl: Topics by Science.gov.
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Personal protective equipment for handling 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
An Authoritative Guide to the Safe Handling and Disposal of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
As a Senior Application Scientist, my primary objective is to empower researchers to achieve their scientific goals safely and efficiently. The introduction of novel compounds like this compound into your workflow presents both opportunities for discovery and responsibilities for safety. This guide is structured to provide a deep, practical understanding of the risks associated with this compound and to delineate clear, actionable protocols for its handling and disposal. Our approach is grounded in chemical principles to explain not just what to do, but why you're doing it.
The Chemical Hazard Profile: Understanding Reactivity
The key to safely handling this compound lies in understanding its molecular structure. It is an α,β-unsaturated ketone, a class of compounds known for their susceptibility to nucleophilic attack through a process called conjugate addition.[1][2][3] The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing group, significantly enhances this reactivity.[4][5] This heightened electrophilicity at the β-carbon of the double bond makes the molecule reactive towards biological nucleophiles, such as the thiol groups in cysteine residues of proteins. This reactivity is the mechanistic basis for its potential toxicity, classifying it as a skin, eye, and respiratory irritant.[6][7][8]
Personal Protective Equipment (PPE): An Essential Barrier
Given the compound's irritant nature and reactivity, direct contact must be rigorously avoided. The following PPE is mandatory for all handling procedures. This selection is based on established laboratory safety standards and the specific chemical properties of the compound.[9][10][11]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with Nitrile gloves (minimum 4-5 mil thickness) | Nitrile provides good resistance against a range of organic chemicals.[12] Double-gloving offers an extra layer of protection against tears and minimizes exposure during glove removal. |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard | Protects against splashes from all angles. A face shield should be worn over goggles if there is a significant splash risk.[11][13] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned | Protects skin and personal clothing from spills. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material | Prevents exposure from spills that reach the floor. |
Note: Respiratory protection is typically not required when handling small quantities within a certified chemical fume hood. A risk assessment should be performed if working with larger quantities or outside of a fume hood.[13]
Operational Protocol: A Step-by-Step Workflow
Adherence to a systematic workflow minimizes the potential for exposure at every stage of handling, from initial receipt to final waste disposal.
Caption: A logical workflow for the safe handling of this compound.
Detailed Handling Procedures:
-
Preparation : Always work within a certified chemical fume hood to ensure adequate ventilation.[7][8] Before starting, ensure an appropriate chemical spill kit is readily accessible.
-
Weighing and Transfer : Use anti-static weigh boats or glassine paper for weighing the solid. Perform all transfers slowly and carefully to avoid creating dust.
-
Solution Preparation : When dissolving, add the solid compound to the solvent gradually while stirring to prevent splashing.
-
Reaction Quenching : If applicable, quench the reaction carefully in the fume hood before workup.
-
Decontamination : Thoroughly decontaminate all surfaces and glassware that have come into contact with the chemical. A solvent rinse (e.g., acetone or ethanol) followed by soap and water is recommended.
Emergency Exposure Procedures:
-
Skin Contact : Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes.[6][7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]
-
Inhalation : Move the individual to fresh air. If they feel unwell, seek medical attention.[6][7]
Waste Management and Disposal Plan
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection. All waste containing this compound must be treated as hazardous halogenated organic waste.[14]
Caption: Waste stream segregation for this compound.
Disposal Protocol:
-
Waste Segregation :
-
Solid Waste : Place all contaminated solid materials (gloves, paper towels, weigh boats, etc.) into a designated, properly labeled solid waste container.[14]
-
Liquid Waste : Collect all liquid waste, including unused solutions and solvent rinses, in a compatible, sealed container labeled for halogenated organic liquid waste.[14]
-
-
Labeling : Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage : Keep waste containers tightly closed and store them in a designated satellite accumulation area away from incompatible materials.[6]
-
Final Disposal : Do not dispose of this chemical down the drain or in regular trash.[14] Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[6][14]
By integrating these safety protocols into your standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
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Szabó, K., & Pozsgay, J. (2022). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 23(23), 15338. [Link]
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Reddit r/chemistry. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
